Product packaging for Benoxacor(Cat. No.:CAS No. 98730-04-2)

Benoxacor

カタログ番号: B1667998
CAS番号: 98730-04-2
分子量: 260.11 g/mol
InChIキー: PFJJMJDEVDLPNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benoxacor is a benzoxazine.
a herbicide safener that protects corn from injury by metachlo

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11Cl2NO2 B1667998 Benoxacor CAS No. 98730-04-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-7-6-16-9-5-3-2-4-8(9)14(7)11(15)10(12)13/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJJMJDEVDLPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029572
Record name Benoxacor
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Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Liquid, Other Solid
Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
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CAS No.

98730-04-2
Record name Benoxacor
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URL https://commonchemistry.cas.org/detail?cas_rn=98730-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benoxacor [ISO]
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Record name Ethanone, 2,2-dichloro-1-(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)-
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Record name Benoxacor
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Record name 2,2-Dichloro-1-(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
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Record name BENOXACOR
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Benoxacor Action in Maize: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxacor is a crucial herbicide safener employed in maize (Zea mays L.) cultivation to protect the crop from the phytotoxic effects of chloroacetamide herbicides, such as metolachlor (B1676510).[1] While this compound itself possesses no herbicidal activity, its application significantly enhances the tolerance of maize to these herbicides.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the safening action of this compound in maize, with a focus on the induction of key detoxification enzymes and pathways. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

Core Mechanism of Action: Accelerated Herbicide Detoxification

The primary mechanism by which this compound confers protection to maize is by accelerating the detoxification of chloroacetamide herbicides.[1] This is achieved through the transcriptional upregulation of genes encoding crucial detoxification enzymes, primarily Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[2][3] this compound treatment leads to an increased capacity of the maize plant to metabolize the herbicide into non-toxic or less toxic compounds, effectively preventing cellular damage and allowing the crop to thrive in the presence of the herbicide.[4]

Induction of Glutathione S-Transferases (GSTs)

The conjugation of herbicides with the tripeptide glutathione (GSH) is a major detoxification pathway in plants, catalyzed by GSTs.[4] this compound has been demonstrated to significantly induce the activity of GSTs in maize, leading to enhanced conjugation and subsequent detoxification of metolachlor.[5][6]

The induction of GST activity by this compound is a dose-dependent process, with significant increases observed at concentrations as low as 0.01 µM.[5] Studies have shown that treatment with 1 µM this compound can lead to a 2.6- to 3.8-fold increase in total GST activity with metolachlor as a substrate.[5]

ParameterTreatmentFold InductionReference
Total GST Activity (metolachlor substrate)1 µM this compound2.6 - 3.8[5]
GST Activity Peak A1 µM this compoundHighly Induced (absent in control)[5]
GST Activity Peak B1 µM this compoundLeast Induced[5]
GST Activity Peaks C & D1 µM this compoundEnhanced[5]

Table 1: Quantitative summary of this compound-induced Glutathione S-Transferase (GST) activity in maize.

Furthermore, this compound treatment leads to the differential induction of various GST isozymes.[5] Anion-exchange chromatography has resolved total GST activity into four major peaks (A, B, C, and D), each exhibiting different levels of induction in response to this compound.[5] Notably, activity peak A is absent in untreated maize and is highly induced by the safener, suggesting a crucial role for this specific isozyme in metolachlor detoxification.[5]

The induction of GSTs by this compound is a result of increased gene expression.[7] This process requires de novo protein synthesis, as demonstrated by the inhibition of GST induction in the presence of cycloheximide.[8]

Induction of Cytochrome P450 Monooxygenases (CYPs)

In addition to GSTs, this compound also induces the expression of various cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of herbicides.[3][9] Transcriptomic analyses have revealed that this compound treatment upregulates a significant number of CYP genes, particularly those belonging to the CYP81A family.[3][9]

Transcriptomic studies have identified 18 CYP genes that are induced by this compound treatment in maize.[3][9] Members of the CYP81A subfamily, such as CYP81A9, CYP81A16, and CYP81A2, have been identified as key enzymes in the metabolism of various herbicides.[3][9]

Gene FamilySpecific Genes Induced by this compoundFold Induction RangeReference
CYP81ACYP81A9, CYP81A16, CYP81A2Varies (e.g., CYP81A36 hypersensitive)[3][9]
Clan 71 & 72Multiple membersGenerally < 20-fold[3]
Family 74Two CYPsUpregulated at 90 min[3]

Table 2: Summary of cytochrome P450 (CYP) genes induced by this compound in maize.

The induction of these CYPs enhances the plant's ability to hydroxylate and further metabolize herbicides, contributing to the overall detoxification process.[3]

Enhancement of Glutathione Biosynthesis

This compound not only induces the enzymes that utilize glutathione but also appears to upregulate the biosynthesis of glutathione itself. Treatment with this compound has been shown to increase the levels of free cysteine and glutathione in maize seedlings.[10] This is attributed to the enhanced activity of key regulatory enzymes in the sulfate (B86663) assimilation pathway, such as ATP-sulfurylase and adenosine (B11128) 5'-phosphosulfate sulfotransferase.[10]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in understanding the mechanism of this compound action.

Benoxacor_Signaling_Pathway This compound This compound MaizeCell Maize Cell This compound->MaizeCell SignalTransduction Signal Transduction Cascade MaizeCell->SignalTransduction GeneExpression Increased Gene Expression SignalTransduction->GeneExpression GSTs Glutathione S-Transferases (GSTs) GeneExpression->GSTs CYPs Cytochrome P450s (CYPs) GeneExpression->CYPs GSH_Synth Glutathione Biosynthesis Enzymes GeneExpression->GSH_Synth HerbicideDetox Herbicide Detoxification GSTs->HerbicideDetox CYPs->HerbicideDetox GSH Glutathione (GSH) GSH_Synth->GSH DetoxifiedMetolachlor Detoxified Metolachlor HerbicideDetox->DetoxifiedMetolachlor Metolachlor Metolachlor Metolachlor->HerbicideDetox GSH->HerbicideDetox

Caption: Signaling pathway of this compound action in maize.

GST_Analysis_Workflow MaizeSeedlings Maize Seedlings (Control vs. This compound-treated) ProteinExtraction Protein Extraction MaizeSeedlings->ProteinExtraction GST_Assay GST Activity Assay (Metolachlor substrate) ProteinExtraction->GST_Assay AnionExchange Anion-Exchange Chromatography ProteinExtraction->AnionExchange DataAnalysis Data Analysis and Quantification GST_Assay->DataAnalysis SDS_PAGE SDS-PAGE AnionExchange->SDS_PAGE Immunoblotting Immunoblotting (Anti-GST antibodies) SDS_PAGE->Immunoblotting Immunoblotting->DataAnalysis

Caption: Experimental workflow for GST analysis.

Herbicide_Detoxification_Logic This compound This compound Induction Induction of Detoxification Genes This compound->Induction GST_CYP_up Increased GST & CYP Enzyme Levels Induction->GST_CYP_up Metabolism Enhanced Herbicide Metabolism GST_CYP_up->Metabolism Metolachlor Metolachlor Metolachlor->Metabolism DetoxProduct Non-toxic Metabolites Metabolism->DetoxProduct MaizeTolerance Maize Tolerance DetoxProduct->MaizeTolerance

Caption: Logical relationship in herbicide detoxification.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted for measuring GST activity in maize extracts with metolachlor as the substrate.

Materials:

  • Maize tissue (shoots or roots from control and this compound-treated seedlings)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% w/v polyvinylpyrrolidone)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

  • Reduced glutathione (GSH) solution (e.g., 50 mM in assay buffer)

  • [Ring-U-¹⁴C]Metolachlor (or non-radiolabeled metolachlor for spectrophotometric assays if a suitable chromogenic substrate is used in a coupled reaction)

  • Liquid scintillation cocktail and counter (for radiolabeled assay)

  • Spectrophotometer (for non-radiolabeled assays)

Procedure:

  • Protein Extraction: Homogenize maize tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a microcentrifuge tube, combine the assay buffer, GSH solution, and protein extract.

  • Initiate Reaction: Add [¹⁴C]metolachlor to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop Reaction and Extract: Stop the reaction by adding an organic solvent (e.g., dichloromethane). Vortex vigorously to partition the unmetabolized metolachlor into the organic phase and the glutathione conjugate into the aqueous phase.

  • Quantification: Take an aliquot of the aqueous phase, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: Express GST activity as nmol of metolachlor conjugated per mg of protein per minute.

Anion-Exchange Chromatography of Maize GSTs

This protocol outlines the separation of GST isozymes from maize extracts.

Materials:

  • Maize protein extract (as prepared for the GST assay)

  • Anion-exchange column (e.g., Mono Q HR 5/5)

  • FPLC or HPLC system

  • Buffer A (e.g., 20 mM Tris-HCl, pH 7.8)

  • Buffer B (e.g., 20 mM Tris-HCl, pH 7.8, containing 1 M NaCl)

Procedure:

  • Sample Preparation: Dialyze the protein extract against Buffer A to remove salts.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A.

  • Sample Loading: Load the dialyzed protein sample onto the column.

  • Elution: Elute the bound proteins with a linear gradient of NaCl (0-1 M) by mixing Buffer A and Buffer B.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Activity Assay: Assay each fraction for GST activity using the protocol described above to identify the different GST isozyme peaks.

Immunoblotting of Maize GSTs

This protocol is for the detection of specific GST proteins in maize extracts.

Materials:

  • Maize protein extract

  • SDS-PAGE gels

  • Transfer membrane (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST)

  • Primary antibody (specific to maize GSTs)

  • Secondary antibody (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the proteins in the maize extract by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to the membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the secondary antibody diluted in blocking buffer.

  • Washing: Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.

Transcriptomic Analysis (RNA-Seq)

This protocol provides a general workflow for analyzing changes in gene expression in maize in response to this compound.

Procedure:

  • Plant Material and Treatment: Grow maize seedlings under controlled conditions and treat with this compound or a control solution.

  • RNA Extraction: Harvest plant tissue at different time points and extract total RNA using a suitable kit or protocol.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to the maize reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

    • Functional Annotation and Enrichment Analysis: Determine the biological functions and pathways associated with the differentially expressed genes.

Conclusion

The mechanism of action of this compound in maize is a well-defined example of chemically induced crop tolerance. By upregulating the expression of key detoxification genes, particularly those encoding Glutathione S-Transferases and Cytochrome P450s, this compound enhances the metabolic capacity of maize to detoxify chloroacetamide herbicides. This targeted activation of the plant's own defense mechanisms provides a powerful tool for selective weed management in modern agriculture. Further research into the intricate signaling pathways initiated by this compound and the specific roles of individual induced enzymes will continue to refine our understanding and potentially lead to the development of even more effective and sustainable crop protection strategies.

References

benoxacor chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and metabolic pathways of benoxacor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a dichloroacetamide herbicide safener. Its chemical structure is characterized by a 3-methyl-2,3-dihydro-1,4-benzoxazine moiety with a dichloroacetyl group attached to the nitrogen atom.[1] This structure contains a chiral center at the 3-position of the benzoxazine (B1645224) ring, and this compound is commercially produced as a racemate (a 1:1 mixture of two enantiomers).[1]

IUPAC Name: 2,2-dichloro-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone[2]

Chemical Formula: C₁₁H₁₁Cl₂NO₂[3]

CAS Registry Number: 98730-04-2[3]

Molecular Weight: 260.12 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate and behavior.

PropertyValueUnitsReferences
Physical State Colorless solid-[4]
Melting Point 105 - 108°C[5][6][7]
Boiling Point ~240 (estimate)°C[1][2]
Water Solubility 20 - 38mg/L at 20-25°C[1][2][4][8]
Vapor Pressure 0.59 - 2.0mPa at 25°C[1][2][4]
Density 1.34 - 1.52g/cm³[1][2][4]
Octanol-Water Partition Coefficient (log P) 2.23 - 2.69-[2][3][4]
pKa ~1.20 (predicted)-[2][9]

Mechanism of Action: Herbicide Safening

This compound's primary function is to protect crops, particularly maize (corn), from the phytotoxic effects of certain herbicides, most notably chloroacetanilides like metolachlor.[10] It achieves this by stimulating the plant's natural detoxification pathways. The core mechanism involves the induction of glutathione (B108866) S-transferase (GST) enzymes.[4][10]

The signaling pathway for this compound's safening action can be summarized as follows:

Benoxacor_Safening_Pathway This compound This compound PlantCell Maize Cell This compound->PlantCell Uptake GST_Induction Induction of GST Gene Expression PlantCell->GST_Induction GST_Enzyme Increased GST Enzyme Levels GST_Induction->GST_Enzyme Detoxification Glutathione Conjugation GST_Enzyme->Detoxification Catalyzes Herbicide Metolachlor (Herbicide) Herbicide->Detoxification GSH Glutathione (GSH) GSH->Detoxification NonToxic_Metabolite Non-toxic Herbicide Metabolite Detoxification->NonToxic_Metabolite

This compound's mechanism of action in maize.

This compound treatment leads to an increase in the transcription of GST genes, resulting in higher levels of GST protein. These enzymes then catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH).[4][10] This conjugation reaction detoxifies the herbicide, rendering it harmless to the crop plant.[4] Weeds, on the other hand, do not exhibit this induced metabolic response and are therefore susceptible to the herbicide.[4] Studies have shown that this compound can also increase the overall glutathione content in treated plants.[6][7]

Metabolic Pathways

This compound is metabolized in both plants and animals, primarily through the action of cytochrome P450 (CYP) enzymes, carboxylesterases (CESs), and glutathione S-transferases (GSTs).[2][5]

In maize, this compound is rapidly metabolized. The initial step often involves a GST-catalyzed reaction that displaces one of the chlorine atoms from the dichloroacetyl group, leading to the formation of a glutathione conjugate.[3] Further metabolism can lead to the formation of other derivatives.[2]

In mammalian systems, such as rats and mice, in vitro studies using liver microsomes and cytosol have demonstrated that this compound is metabolized by CYPs, CESs, and GSTs.[1][2][5] This metabolism can be enantioselective, meaning that one enantiomer may be metabolized at a different rate than the other.[1][2] The metabolism in mammals may lead to metabolites such as dichloroacetic acid.[2]

A simplified representation of the initial metabolic steps of this compound is shown below:

Benoxacor_Metabolism This compound This compound CYP_CES CYP450s / Carboxylesterases This compound->CYP_CES GST Glutathione S-Transferases (GSTs) This compound->GST Oxidative_Metabolites Oxidative Metabolites CYP_CES->Oxidative_Metabolites GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate

Initial metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism of this compound in Mouse Liver Subcellular Fractions

This protocol is adapted from studies investigating the metabolism of this compound in mammalian systems.[2]

Objective: To determine the in vitro metabolism of this compound by cytochrome P450 enzymes and glutathione S-transferases in mouse liver microsomes and cytosol.

Materials:

  • This compound

  • Pooled male mouse liver microsomes and cytosol

  • NADPH (for CYP450 activity)

  • Reduced glutathione (GSH) (for GST activity)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Magnesium chloride

  • Ice-cold 1% formic acid (quenching solution)

  • Internal standard (e.g., acenaphthene)

  • Recovery standard (e.g., trifluralin)

  • Gas chromatograph with a suitable chiral column (e.g., Agilent CP-Chiralsil Dex CB)

Procedure:

  • Microsomal Incubations (CYP450 activity):

    • Prepare incubation mixtures containing 5 µM this compound, 0.5 mM NADPH, 0.1 mg/mL microsomal protein, phosphate buffer, and 3 mM magnesium chloride in a total volume of 5 mL.

    • Incubate at 37°C for up to 30 minutes.

    • Collect 500 µL aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Immediately quench the reaction by adding the aliquot to ice-cold 1% formic acid.

    • Include control incubations: heat-inactivated microsomes and incubations without NADPH.

  • Cytosolic Incubations (GST activity):

    • Prepare incubation mixtures containing this compound, cytosol, and GSH in phosphate buffer.

    • Follow a similar incubation and sampling procedure as for the microsomal incubations.

    • Include control incubations: heat-inactivated cytosol and incubations without GSH.

  • Sample Analysis:

    • Extract this compound and standards from the quenched samples using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using gas chromatography with a chiral column to separate and quantify the enantiomers of this compound.

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Mouse Liver Microsomes Incubation_CYP Incubate with This compound + NADPH (37°C) Microsomes->Incubation_CYP Cytosol Mouse Liver Cytosol Incubation_GST Incubate with This compound + GSH (37°C) Cytosol->Incubation_GST Sampling Time-course Sampling Incubation_CYP->Sampling Incubation_GST->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Solvent Extraction Quenching->Extraction GC_Analysis Chiral GC Analysis Extraction->GC_Analysis

Workflow for in vitro metabolism studies.
Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A general outline is as follows:

  • Construction of the Chiral Oxazolidine (B1195125) Ring: This is a key step and involves cyclization reactions using appropriate amino alcohols and aromatic precursors.

  • Introduction of the Dichloroacetyl Group: This is achieved through chlorination steps to attach the dichloroacetyl moiety to the nitrogen atom of the oxazolidine ring.

Detailed synthetic procedures can be found in the patent literature.

Conclusion

This compound is a well-characterized herbicide safener with a clear mechanism of action centered on the induction of glutathione S-transferases in protected crops. Its physicochemical properties and metabolic pathways have been extensively studied, providing a solid foundation for understanding its biological activity and environmental behavior. The provided experimental protocols offer a starting point for further research into its metabolism and effects. This technical guide serves as a valuable resource for scientists and researchers working with this important agricultural chemical.

References

The Discovery and History of Benoxacor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor, a dichloroacetamide safener, has been a critical component in selective weed control in maize for decades. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented, and key biological pathways and experimental workflows are visualized to offer a deeper understanding for research and development professionals.

Introduction

This compound (4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) is a herbicide safener used to protect maize (Zea mays L.) from injury caused by chloroacetamide herbicides, most notably metolachlor (B1676510).[1] It has no inherent herbicidal activity itself but acts by enhancing the metabolic detoxification of the herbicide within the crop plant, thereby increasing selectivity and ensuring crop safety without compromising weed control.[1]

History and Discovery

This compound was introduced in 1987 by Ciba-Geigy, a Swiss chemical company with a long history in the agrochemical sector.[1] Ciba-Geigy was formed in 1970 through the merger of Ciba AG and J.R. Geigy SA.[2][3][4] The development of this compound was part of a broader effort in the agrochemical industry to improve the selectivity of existing herbicides. In 1996, Ciba-Geigy merged with Sandoz to form Novartis, and the agrochemical division was subsequently spun off as Syngenta in 2000.[2]

Chemical Synthesis of this compound

The commercial production of this compound involves a multi-step synthetic process. A common method for its synthesis is detailed in U.S. Patent 6,977,299 B2. The process involves the synthesis of an o-nitrophenoxyketone, followed by hydrogenation to form a benzoxazine, which is then acylated to yield this compound.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described in U.S. Patent 6,977,299 B2.

Step 1: Synthesis of o-Nitrophenoxyacetone (o-NPA)

  • An o-nitrophenol is reacted with a haloketone (e.g., chloroacetone) in the presence of a base and a suitable solvent.

  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming the o-nitrophenoxyketone.

  • The product (o-NPA) is then isolated and purified.

Step 2: Hydrogenation of o-NPA to 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (3-MBA)

  • A solution of o-NPA in an aromatic organic solvent (e.g., toluene) is added to a slurry of a hydrogenation catalyst (e.g., 5% platinum on carbon) in the same solvent within a hydrogenation vessel.[5]

  • The vessel is pressurized with hydrogen gas (80–200 psig) and the reaction is carried out at a temperature of 60–80°C.[5]

  • Upon completion of the reaction, the catalyst is filtered, and the resulting solution containing 3-MBA is concentrated.[5]

Step 3: Acylation of 3-MBA to this compound

  • The 3-MBA solution is reacted with an acylating agent, dichloroacetyl chloride, in the presence of an acid scavenger (e.g., a tertiary amine) to neutralize the HCl byproduct.

  • The reaction is typically carried out in an aromatic solvent.

  • The crude this compound is then isolated, for example, by vacuum distillation of the volatiles, and may be further purified by crystallization.[5]

Mechanism of Action: Herbicide Safening

This compound protects maize from chloroacetamide herbicide injury by enhancing the plant's natural detoxification pathways. The primary mechanism involves the induction of glutathione (B108866) S-transferase (GST) enzymes.[6][7] These enzymes catalyze the conjugation of the herbicide molecule with the endogenous tripeptide glutathione (GSH).[8] This conjugation reaction renders the herbicide non-phytotoxic, and the resulting conjugate is then further metabolized and sequestered within the plant cell, typically in the vacuole.

Quantitative Data on this compound-Induced GST Activity

The application of this compound leads to a significant increase in GST activity in maize. This has been quantified in several studies.

This compound Concentration (µM)Fold Increase in GST Activity (Metolachlor as Substrate)Plant/TissueReference
0.01 - 1Close correlation with protection from metolachlor injuryMaize (Zea mays L. var Pioneer 3906)[6]
12.6 to 3.8Maize (Zea mays L. var Pioneer 3906)[6]
10Continued increase in GST activityMaize (Zea mays L. var Pioneer 3906)[6]
100Continued increase in GST activityMaize (Zea mays L. var Pioneer 3906)[6]
10Detectable increase 4 hours after treatmentMaize (cv. Black Mexican Sweet) cell suspension cultures[9]
Signaling Pathway for GST Induction

While the complete signaling pathway for this compound-induced GST expression is not fully elucidated, it is understood that dichloroacetamide safeners tap into pre-existing plant defense signaling networks.[10] It is hypothesized that safeners may activate signaling pathways involving oxylipins (such as jasmonic acid precursors) or salicylic (B10762653) acid, which are known to be involved in plant stress responses.[11] This activation leads to the upregulation of transcription factors that bind to the promoter regions of GST genes, thereby increasing their expression.

This compound Signaling Pathway This compound This compound Receptor Putative Receptor(s) This compound->Receptor Signaling_Cascade Signal Transduction Cascade (e.g., Oxylipin/Salicylic Acid Pathways) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors GST_Gene Glutathione S-Transferase (GST) Gene Transcription_Factors->GST_Gene Upregulation GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Enzyme GST Enzyme GST_mRNA->GST_Enzyme Translation Detoxification Herbicide Detoxification (Conjugation with GSH) GST_Enzyme->Detoxification Catalysis GST Assay Workflow Start Start: Plant Tissue (Control vs. This compound-treated) Extraction Protein Extraction Start->Extraction Quantification Protein Quantification (e.g., Bradford Assay) Extraction->Quantification Reaction Initiate Reaction with Plant Extract Quantification->Reaction Assay_Setup Prepare Assay Cocktail (PBS, GSH, CDNB) Assay_Setup->Reaction Measurement Spectrophotometric Measurement (Absorbance at 340 nm over time) Reaction->Measurement Calculation Calculate GST Activity (ΔA340/min) Measurement->Calculation End End: Specific Activity (units/mg protein) Calculation->End

References

Environmental Fate and Degradation of Benoxacor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor is a chloroacetamide herbicide safener used extensively in agriculture to protect crops, primarily corn, from the phytotoxic effects of co-formulated herbicides like S-metolachlor. As an "inert" ingredient, its environmental dynamics have received increasing scrutiny. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, consolidating current scientific findings on its persistence, mobility, and transformation pathways in various environmental compartments. Key abiotic processes, including rapid photolysis and pH-dependent hydrolysis, are detailed alongside significant biotic transformations, which are primarily driven by microbial cometabolism. Quantitative data on degradation rates, sorption coefficients, and physicochemical properties are summarized, and detailed experimental protocols for key studies are provided. This document aims to serve as a critical resource for professionals assessing the environmental risk and behavior of this widely used agrochemical.

Physicochemical Properties and Mobility

The environmental transport and partitioning of this compound are governed by its physicochemical properties. With a moderate aqueous solubility and an octanol-water partition coefficient (Log Kow) suggesting some lipophilicity, this compound exhibits potential for mobility in soil.[1][2] Its leaching potential is considered high, and it is expected to move through the soil profile similarly to its partner herbicide, S-metolachlor.[1][3][4] Sorption to soil organic carbon is a key factor influencing its mobility.

Table 1: Physicochemical and Mobility Properties of this compound
ParameterValueUnitReference(s)
IUPAC Name (RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine-[5]
CAS Number 98730-04-2-[6]
Molecular Formula C₁₁H₁₁Cl₂NO₂-[6]
Molecular Weight 260.12 g/mol [7]
Aqueous Solubility 22mg/L[2][8]
Log Kow (Octanol-Water Partition Coefficient) 2.23 - 2.60-[2][7][8]
Koc (Soil Organic Carbon-Water Partitioning Coeff.) 641.0 ± 43.8L/kg[9]
Freundlich Adsorption Constant (Kf) 0.1 - 0.27(mg/g)·(L/mg)¹/ⁿ[3]

Abiotic Degradation

Abiotic processes, particularly photolysis and hydrolysis, are significant degradation pathways for this compound in the environment.

Photodegradation (Photolysis)

This compound is highly susceptible to direct photolysis in aqueous environments and on soil surfaces.[10][11] Studies have shown that it degrades rapidly in simulated sunlight, with reported half-lives as short as 10 minutes.[11] This rapid degradation is consistent with its high molar absorptivity within the solar spectrum and a reported quantum yield of 0.14, indicating high photo-efficiency.[10][12] The primary photodegradation pathway involves a photo-initiated ring closure to form a monochlorinated intermediate, which can further degrade to fully dechlorinated diastereomers and a related aldehyde.[8][11] Furthermore, this compound and its photoproducts can act as photosensitizers, promoting the degradation of other compounds, such as the herbicide metolachlor.[10][13]

Hydrolysis

This compound undergoes hydrolysis, with the rate being highly dependent on pH and temperature.[14][15] It is relatively stable under neutral conditions but degrades appreciably under basic (alkaline) conditions.[14] The rate constant for base-mediated hydrolysis of this compound is significantly greater than that of its co-formulant, S-metolachlor.[16] This rapid degradation under high-pH conditions is relevant in processes like lime-soda softening during water treatment.[14][15] Hydrolysis proceeds via acid- or base-mediated amide cleavage, yielding a benzoxazine (B1645224) derivative (Benox-149) and dichloroacetic acid.[14]

Table 2: Abiotic Degradation Rates of this compound
Degradation ProcessConditionHalf-Life (DT₅₀) / Rate ConstantUnitReference(s)
Aqueous Photolysis Direct, pH 71days[1]
Aqueous Photolysis Direct, Sunlight~10minutes[11]
Aqueous Hydrolysis pH 7, 22°C55.0 ± 3.7days[14][15]
5.3 (±0.4) x 10⁻⁴h⁻¹[14][15]
Aqueous Hydrolysis pH 10~0.5days[9]
Aqueous Hydrolysis High pH (Water Treatment)13hours[14][15]
pH 10.7 (Water Treatment)2.0 - 4.3days[14][15]
Base-Mediated Hydrolysis 0.004–2 N NaOH500 ± 200M⁻¹ h⁻¹[14][15]
Acid-Mediated Hydrolysis 1–2.5 N HCl2.8 (±1.4) x 10⁻³M⁻¹ h⁻¹[14][15]

Biotic Degradation

Microbial biotransformation is a critical pathway for this compound degradation in soil and aquatic systems. The process is primarily, if not exclusively, cometabolic, meaning it requires the presence of another primary carbon source for the microorganisms.[9]

Soil Metabolism

In soil, this compound is considered moderately persistent.[1] Laboratory studies have demonstrated enantioselective degradation, where the S-benoxacor enantiomer degrades faster than the R-benoxacor enantiomer.[17] This results in an enrichment of the R-enantiomer in the soil over time.[17] The degradation half-life in horticultural soils under aerobic conditions ranges from approximately 6 to 14 days.[17]

Table 3: Soil Degradation Half-Lives (T₁/₂) of this compound Enantiomers
Soil TypeEnantiomerHalf-Life (T₁/₂)UnitReference(s)
Horticultural Soil 1R-benoxacor13.9days[17]
S-benoxacor10.2days[17]
Horticultural Soil 2R-benoxacor10.5days[17]
S-benoxacor8.3days[17]
Horticultural Soil 3R-benoxacor8.4days[17]
S-benoxacor6.2days[17]
Aquatic Microbial Biotransformation

In aqueous systems with river sediment, microbial biotransformation rates can be faster than hydrolysis rates, with a reported half-life of approximately 15 days in the presence of a labile carbon source.[9] The proposed pathway involves an initial dechlorination, likely via microbial hydrolysis, to form monochloro-benoxacor.[3][9] This is followed by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[9] This pathway is analogous to the metabolism of structurally related chloroacetamide herbicides.[9]

Degradation Pathways and Experimental Workflows

The degradation of this compound proceeds through distinct abiotic and biotic pathways, leading to a variety of transformation products.

Diagram 1: Proposed Microbial Degradation Pathway of this compound

Microbial_Degradation This compound This compound Dechlorination Microbial Dechlorination This compound->Dechlorination Monochloro_this compound Monochloro-benoxacor Dechlorination->Monochloro_this compound Conjugation Glutathione Conjugation (GST) Monochloro_this compound->Conjugation GSH_Conjugate Glutathione Conjugate (e.g., Benox-352) Conjugation->GSH_Conjugate Further_Degradation Further Degradation GSH_Conjugate->Further_Degradation Sulfur_Products Sulfur-Containing Products (e.g., Benox-263) Further_Degradation->Sulfur_Products Abiotic_Degradation cluster_photolysis Photolysis (Sunlight) cluster_hydrolysis Hydrolysis (Acid/Base) Benoxacor_P This compound Ring_Closure Photo-initiated Ring Closure Benoxacor_P->Ring_Closure Monochloro_Intermediate Monochloro-Intermediate Ring_Closure->Monochloro_Intermediate Further_Photolysis Further Photolysis / Hydrolysis Monochloro_Intermediate->Further_Photolysis Dechlorinated_Products Dechlorinated Diastereomers & Aldehyde Further_Photolysis->Dechlorinated_Products Benoxacor_H This compound Amide_Cleavage Amide Cleavage Benoxacor_H->Amide_Cleavage Benzoxazine_Derivative Benzoxazine Derivative (Benox-149) Amide_Cleavage->Benzoxazine_Derivative DCA Dichloroacetic Acid Amide_Cleavage->DCA Soil_Metabolism_Workflow Start Soil Collection & Characterization Application Apply ¹⁴C-Benoxacor to Soil Samples Start->Application Incubation Incubate in Dark (Aerobic, 20°C) Application->Incubation Sampling Sample at Intervals (e.g., 0, 1, 3, 7, 14... days) Incubation->Sampling Volatiles Trap & Analyze Volatiles (¹⁴CO₂) Incubation->Volatiles Extraction Solvent Extraction of Soil Sampling->Extraction Analysis HPLC-Radio/LC-MS Analysis of Extracts Extraction->Analysis Bound_Residues Combustion of Extracted Soil Extraction->Bound_Residues Data_Analysis Calculate DT₅₀ & Mass Balance Analysis->Data_Analysis Bound_Residues->Data_Analysis Volatiles->Data_Analysis

References

Benoxacor Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of benoxacor, a widely used herbicide safener. It details the degradation pathways in soil and water, identifies the primary degradation products, and presents quantitative data on its dissipation. The guide also includes detailed experimental protocols for the analysis of this compound and its metabolites, catering to the needs of researchers in environmental science, agrochemistry, and related fields.

Introduction

This compound ((RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine) is a crucial component in many herbicide formulations, protecting crops from herbicide injury.[1] Despite its classification as an "inert" ingredient, this compound undergoes various transformation processes in the environment, leading to the formation of several degradation products.[2][3] Understanding the fate of this compound in soil and water is essential for a thorough environmental risk assessment. This guide synthesizes current scientific findings on its degradation through microbial, hydrolytic, and photolytic pathways.

Degradation Pathways and Products

This compound degrades in the environment through three primary mechanisms: microbial biotransformation, chemical hydrolysis, and photolysis. Each pathway leads to a distinct set of degradation products.

Microbial Degradation in Soil and Water

Microbial biotransformation is a significant pathway for this compound degradation, often occurring more rapidly than abiotic processes like hydrolysis.[2] The degradation is primarily a co-metabolic process, where microorganisms degrade this compound in the presence of another carbon source.[2] The main steps in the microbial degradation of this compound involve dechlorination followed by conjugation with glutathione (B108866).[2]

Key microbial degradation products identified in soil and water include:

  • Monochloro-benoxacor : Formed by the removal of one chlorine atom from the dichloroacetyl group.[2]

  • Glutathione (GSH) conjugates : Formed by the reaction of this compound or its chlorinated intermediates with glutathione, a key detoxification pathway.[2]

  • Sulfur-containing species : Further metabolites resulting from the breakdown of glutathione conjugates.[2]

Chemical Hydrolysis in Water

This compound is susceptible to hydrolysis under acidic, neutral, and basic pH conditions, with the rate being significantly faster in basic environments.[3] At a neutral pH of 7, this compound undergoes appreciable hydrolysis, while it is significantly more rapid at pH levels representative of lime-soda softening in water treatment (pH 10-11).[3][4] The hydrolysis pathways are pH-dependent and include base-mediated amide cleavage and acid-mediated oxazolidine (B1195125) ring opening.[3]

Photodegradation in Water

This compound can undergo direct photolysis when exposed to sunlight in aqueous environments.[4] This process leads to the formation of a monochlorinated intermediate, which can further degrade into fully dechlorinated diastereomers, a tautomer, and ultimately a structurally-related aldehyde.[4] In the presence of photosensitizers like nitrate (B79036) and humic acid, indirect photolysis can also occur.[4]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation and dissipation of this compound in soil and water from various studies.

Table 1: Hydrolysis Half-lives of this compound in Water

pHTemperature (°C)Half-life (t½)Reference(s)
7.02255.0 (±3.7) days[3]
8.4Not specified52.9 (±4.5) days[5]
8.9Not specified22.5 (±1.9) days[5]
10-11Not specified13 hours[3][4]
10.71Not specified4.30 (±0.06) days[3]

Table 2: Microbial Degradation of this compound

SystemConditionTransformation after 31 daysReference(s)
Microcosms with labile carbon sourceAerobic95-97%[2]
Aqueous system (sole carbon source)Aerobic40.6 (±0.8)%[2]
Abiotic controlAerobic39.0 (±1.3)% (hydrolysis)[2]

Table 3: Enantioselective Degradation of this compound in Horticultural Soils

EnantiomerSoil TypeHalf-life (t½) (days)Reference(s)
R-benoxacorSoil 113.9[6]
S-benoxacorSoil 110.2[6]
R-benoxacorSoil 211.5[6]
S-benoxacorSoil 28.1[6]
R-benoxacorSoil 38.4[6]
S-benoxacorSoil 36.2[6]

Note: S-benoxacor consistently degrades faster than R-benoxacor in horticultural soils.[6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound degradation.

Microbial Degradation in Soil/Sediment Microcosms

Objective: To assess the biotransformation of this compound by microorganisms in a controlled environment.

Methodology:

  • Microcosm Setup: Aerobic microcosms are prepared using river sediment or soil as an inoculum.[2]

  • Incubation: this compound is added to the microcosms, often with a labile primary carbon source (e.g., sodium acetate) to facilitate co-metabolism.[2] Abiotic controls (e.g., sterilized soil/sediment) are included to differentiate between biotic and abiotic degradation.[2]

  • Sampling: Samples are collected at various time points over several weeks.[2]

  • Extraction: The supernatant is separated by centrifugation.[2]

  • Analysis: The concentrations of this compound and its degradation products are determined using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and confirmed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Hydrolysis Studies

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

  • Reaction Setup: Experiments are conducted in buffered solutions at various pH levels (e.g., acidic, neutral, and basic).[3] Temperature-controlled studies are also performed to assess the effect of temperature on the hydrolysis rate.[3]

  • Sampling: Aliquots are taken at specific time intervals.

  • Quenching: For acid-mediated reactions, the reaction is neutralized with a base (e.g., NaOH) before analysis.[3]

  • Analysis: The concentration of remaining this compound is quantified using HPLC-DAD.[3] Degradation products are identified and characterized using high-resolution mass spectrometry (Orbitrap LC-MS/MS).[3]

Photodegradation Studies

Objective: To evaluate the degradation of this compound under simulated sunlight.

Methodology:

  • Sample Preparation: Aqueous solutions of this compound are prepared in test tubes or on quartz dishes to simulate surface conditions.[4]

  • Irradiation: Samples are exposed to a light source that simulates natural sunlight. Dark controls are run in parallel.[4]

  • Extraction: For surface samples, an organic solvent like acetonitrile (B52724) is used to recover the compounds after irradiation.[4]

  • Analysis: The decay of this compound and the formation of photoproducts are monitored by HPLC-DAD.[4]

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for this compound analysis.

Benoxacor_Microbial_Degradation This compound This compound Monochloro_this compound Monochloro-benoxacor This compound->Monochloro_this compound Dechlorination (Microbial Hydrolysis) Glutathione_Conjugate Glutathione Conjugate Monochloro_this compound->Glutathione_Conjugate Glutathione S-transferase Sulfur_Metabolites Sulfur-containing Metabolites Glutathione_Conjugate->Sulfur_Metabolites Further Metabolism

Caption: Microbial degradation pathway of this compound in soil and water.

Benoxacor_Hydrolysis_Photodegradation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Benoxacor_H This compound Amide_Cleavage_Products Amide Cleavage Products Benoxacor_H->Amide_Cleavage_Products Base-mediated Ring_Opening_Products Oxazolidine Ring Opening Products Benoxacor_H->Ring_Opening_Products Acid-mediated Benoxacor_P This compound Monochloro_Intermediate Monochloro Intermediate Benoxacor_P->Monochloro_Intermediate Sunlight Dechlorinated_Products Dechlorinated Diastereomers & Tautomer Monochloro_Intermediate->Dechlorinated_Products Aldehyde Aldehyde Dechlorinated_Products->Aldehyde

Caption: Abiotic degradation pathways of this compound in water.

Experimental_Workflow Start Sample Collection (Soil/Water) Extraction Extraction Start->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data

Caption: General experimental workflow for this compound analysis.

References

Toxicological Profile of Benoxacor on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benoxacor is a herbicide safener widely used in agriculture to protect crops from the phytotoxic effects of certain herbicides, primarily metolachlor. While designed to be biologically active in target plants, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial species. It summarizes key toxicity endpoints, details the experimental methodologies used to derive these data, and visualizes the known mechanisms of action and experimental workflows. Overall, this compound exhibits low acute toxicity to mammals but is classified as moderately toxic to birds, honeybees, earthworms, and most aquatic organisms[1]. The primary mechanism of action in non-target organisms is believed to be the induction of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP) enzymes.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target organisms. These values are essential for understanding the potential ecological risk associated with its use.

Aquatic Organisms

This compound demonstrates moderate toxicity to aquatic life, with fish and aquatic invertebrates showing sensitivity.

Organism Species Endpoint Value (mg/L) Exposure Time Reference
FishOncorhynchus mykiss (Rainbow Trout)LC500.51 - 1096 hours[2]
FishLepomis macrochirus (Bluegill)LC500.51 - 1096 hours[2]
Aquatic InvertebrateDaphnia magna (Water Flea)EC50Moderately Toxic48 hours[1]
AlgaeScenedesmus subspicatusEC50-72 hours-
Terrestrial Organisms

The toxicity of this compound to terrestrial organisms varies, with moderate toxicity observed in key indicator species.

Organism Species Endpoint Value Exposure Time Reference
EarthwormEisenia fetidaLC50Moderately Toxic14 days[1]
HoneybeeApis melliferaLD50 (Oral)Moderately Toxic48 hours[1]
HoneybeeApis melliferaLD50 (Contact)Moderately Toxic48 hours[1]

Specific quantitative LD50 and LC50 values for honeybees and earthworms are not consistently reported in publicly available literature, but the classification of moderate toxicity is consistently cited.

Avian Species

This compound is considered to be moderately toxic to avian species based on acute oral toxicity studies.

Organism Species Endpoint Value (mg/kg bw) Reference
BirdColinus virginianus (Bobwhite Quail)LD50Moderately Toxic[1]
BirdAnas platyrhynchos (Mallard Duck)LD50--

Specific LD50 values for avian species are not consistently available in the public domain, but the qualitative assessment of moderate toxicity is established.

Mammalian Species

This compound exhibits low acute toxicity in mammals. The primary target organs in repeated-dose studies are the kidneys, liver, and stomach[3][4].

Organism Species Endpoint Value (mg/kg bw/day) Study Type Reference
Rat-NOAEL0.4Chronic[3]
Rat-LOAEL2Chronic[3]
Dog-NOAEL>40Chronic[5]
Mouse-----
Rat-Acute Oral LD50>5000 mg/kgAcute[5]
Rabbit-Acute Dermal LD50>2010 mg/kgAcute[5]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Fish are exposed to the test substance in a static or semi-static system, and mortalities are recorded at 24, 48, 72, and 96 hours[6][7][8].

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the concentration of a substance that immobilizes 50% of the tested Daphnia (EC50) within a 48-hour exposure period. Young daphnids are exposed to a range of concentrations, and their immobilization is observed at 24 and 48 hours[9][10][11][12][13].

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae over 72 hours. The test measures the reduction in algal growth (biomass and growth rate) at various concentrations to determine the EC50[14][15][16][17][18].

Terrestrial Toxicity Testing
  • OECD 207: Earthworm, Acute Toxicity Test: This test assesses the acute toxicity of a substance to earthworms (Eisenia fetida) in an artificial soil matrix. The test determines the LC50 over a 14-day period by observing mortality at different concentrations[19][20][21][22][23].

  • OECD 213: Honeybees, Acute Oral Toxicity Test: This laboratory test evaluates the acute oral toxicity of a substance to adult worker honeybees. Bees are fed a sucrose (B13894) solution containing the test substance, and the LD50 is determined after 48 hours[5][24][25][26].

  • OECD 214: Honeybees, Acute Contact Toxicity Test: This test assesses the acute contact toxicity by applying the test substance directly to the thorax of adult worker honeybees. The LD50 is calculated after a 48-hour observation period[5][27].

Avian Toxicity Testing
  • OECD 223: Avian Acute Oral Toxicity Test: This guideline provides methods to determine the acute oral toxicity (LD50) of a substance to birds. The test involves a single oral dose administered to the test birds, followed by an observation period for mortality and clinical signs of toxicity[3].

Mandatory Visualizations

Signaling Pathway: Induction of Detoxification Enzymes

This compound is known to induce the expression of key detoxification enzymes, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 (CYP) enzymes. This induction is a protective mechanism that enhances the metabolism and detoxification of co-applied herbicides in plants and is a likely mechanism of action in non-target organisms as well. A common pathway for the induction of such enzymes is the Nrf2-Keap1 pathway.

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Degradation Ub->Proteasome targeting for ARE Antioxidant Response Element (ARE) GST_CYP_genes GST & CYP Genes ARE->GST_CYP_genes binding site for Nrf2 Detox_Enzymes Detoxification Enzymes (GSTs, CYPs) GST_CYP_genes->Detox_Enzymes transcription & translation Nrf2_n->ARE binds to

Caption: Proposed signaling pathway for this compound-induced detoxification enzyme expression.

Experimental Workflow: OECD 203 - Fish Acute Toxicity Test

The following diagram illustrates a typical workflow for conducting an acute toxicity test on fish according to OECD Guideline 203.

cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_data Data Collection & Analysis acclimatization Acclimatization of Test Fish (e.g., Oncorhynchus mykiss) ≥ 12 days range_finding Range-Finding Test (optional, to determine concentration range) acclimatization->range_finding test_solutions Preparation of Test Solutions (geometric series of concentrations) range_finding->test_solutions exposure Introduction of Fish to Test Vessels (Control and Treatment Groups) test_solutions->exposure monitoring Regular Monitoring (Mortality, behavior, water quality) exposure->monitoring mortality_counts Mortality Counts (at 24, 48, 72, 96 hours) monitoring->mortality_counts statistical_analysis Statistical Analysis (e.g., Probit analysis) mortality_counts->statistical_analysis lc50_determination LC50 Determination (with 95% confidence limits) statistical_analysis->lc50_determination

Caption: Generalized experimental workflow for a fish acute toxicity test (OECD 203).

Conclusion

The available data indicate that this compound poses a moderate risk to a variety of non-target organisms, particularly in aquatic and terrestrial ecosystems. While its acute toxicity to mammals is low, the potential for adverse effects on sensitive species such as fish, aquatic invertebrates, earthworms, and bees necessitates careful consideration in its environmental risk assessment. The primary mechanism of action appears to be the induction of detoxification pathways, a response that is conserved across different species. Adherence to standardized testing protocols, such as those provided by the OECD, is crucial for generating reliable and comparable data to inform regulatory decisions and ensure the environmental safety of this widely used herbicide safener. Further research into the chronic and sublethal effects of this compound on non-target organisms would provide a more complete understanding of its ecological impact.

References

Enantioselective Metabolism of Benoxacor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxacor, a chiral dichloroacetamide safener, is extensively used in agriculture to protect crops from herbicide injury. As a racemic mixture, its enantiomers can exhibit differential biological activity, toxicity, and metabolic fates. This technical guide provides a comprehensive overview of the enantioselective metabolism of this compound across various organisms, including mammals and soil microorganisms. It details the enzymatic pathways involved, presents quantitative data on enantiomeric fractions and degradation rates, and outlines the experimental protocols for chiral analysis. This document is intended to serve as a resource for researchers in toxicology, environmental science, and drug development to facilitate a deeper understanding of the stereospecific biotransformation of this important agrochemical.

Introduction

This compound [(RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine] is a chiral herbicide safener commonly co-formulated with chloroacetanilide herbicides like metolachlor (B1676510) to enhance crop tolerance.[1] Despite its classification as an "inert" ingredient in pesticide formulations, this compound is biologically active and undergoes complex metabolic processes in organisms.[2][3] The presence of a chiral center at the 3-position of the benzoxazine (B1645224) ring means that this compound exists as two enantiomers, (R)-benoxacor and (S)-benoxacor.[2] These enantiomers, while possessing identical physicochemical properties, can interact differently with the chiral environments of biological systems, such as enzymes and receptors, leading to enantioselective metabolism, bioaccumulation, and toxicity.[4][5] Understanding the enantioselective fate of this compound is crucial for accurate environmental risk assessment and for evaluating its potential toxicological implications in non-target organisms, including mammals.[2][6]

This guide synthesizes the current knowledge on the enantioselective metabolism of this compound, focusing on the key enzymatic systems responsible for its biotransformation and the analytical methodologies employed for its enantiomeric resolution.

Enzymatic Pathways of this compound Metabolism

The metabolism of this compound is primarily mediated by three major classes of enzymes: Cytochrome P450 monooxygenases (CYPs), carboxylesterases (CESs), and glutathione (B108866) S-transferases (GSTs).[4][7][8] These enzymes are present in both microsomal and cytosolic fractions of liver cells in mammals and are also implicated in the metabolic processes of other organisms.[2][8] The metabolism is often enantioselective and can exhibit significant interspecies and sex-dependent differences.[2][4]

Mammalian Metabolism

In mammalian systems, including rats, mice, monkeys, and humans, this compound is enantioselectively metabolized by hepatic enzymes.[2][4][7][8][9]

  • Cytochrome P450 (CYP) Enzymes: CYPs, primarily located in the microsomes, are major contributors to this compound metabolism.[2][8] In the presence of the cofactor NADPH, CYPs metabolize this compound, leading to an enrichment of one of its enantiomers.[2][9] For instance, in rat liver microsomes, CYP-mediated metabolism results in an enrichment of the first eluting enantiomer (E1-benoxacor).[2] Interestingly, this enrichment is more pronounced in female rats compared to males.[2] Similarly, in human liver microsomes, CYP activity leads to the enrichment of E1-benoxacor.[9]

  • Carboxylesterases (CESs): These enzymes, found in both microsomes and cytosol, can metabolize this compound without the need for external cofactors.[2][4] In human liver microsomes, CES activity results in the enrichment of the second eluting enantiomer (E2-benoxacor).[9]

  • Glutathione S-Transferases (GSTs): GSTs, located in the cytosol, play a crucial role in the detoxification of this compound through conjugation with glutathione (GSH).[2][10] This process is also highly enantioselective. In female rat liver cytosol, GST-mediated metabolism leads to the enrichment of E1-benoxacor, while in males, it results in the enrichment of E2-benoxacor.[2][11] In human liver cytosol, GSTs contribute to the enrichment of E2-benoxacor.[9] In plants like maize, GSTs are responsible for the detoxification of this compound and its co-formulated herbicides.[12][13]

The following diagram illustrates the general metabolic pathways of this compound in mammalian liver cells.

Figure 1: General metabolic pathways of this compound in mammalian liver.
Microbial Metabolism in Soil

In soil environments, the degradation of this compound is primarily driven by microbial activity, and this degradation is enantioselective.[1] Studies have shown that S-benoxacor degrades faster than R-benoxacor in various horticultural soils, leading to an enrichment of R-benoxacor in the soil over time.[1][5] The degradation in sterilized soil is significantly slower and not enantioselective, confirming the critical role of microorganisms in the enantioselective breakdown of this compound.[1] The rate of degradation is also influenced by soil properties such as pH.[1][5] Microbial biotransformation can involve dechlorination followed by conjugation with glutathione, similar to the pathways observed in other organisms.[10]

Quantitative Data on Enantioselective Metabolism

The enantioselective metabolism of this compound has been quantified in several studies, primarily through the determination of the enantiomeric fraction (EF) and degradation half-lives (T1/2). The EF is calculated as EF = A1 / (A1 + A2), where A1 and A2 are the peak areas of the first and second eluting enantiomers, respectively. An EF of 0.5 indicates a racemic mixture.

Table 1: Enantiomeric Fractions (EF) of this compound after Incubation with Mammalian Liver Subcellular Fractions
SpeciesSexSubcellular FractionEnzyme SystemIncubation Time (min)Final EF (Mean ± SD)Enriched EnantiomerReference
RatFemaleMicrosomesCYPs (+NADPH)300.67 ± 0.01E1-benoxacor[2][11]
RatMaleMicrosomesCYPs (+NADPH)300.60 ± 0.01E1-benoxacor[2][11]
RatFemaleCytosolGSTs (+GSH)300.54 ± 0.01E1-benoxacor[2][11]
RatMaleCytosolGSTs (+GSH)300.43 ± 0.01E2-benoxacor[2][11]
MouseMaleMicrosomesCYPs (+NADPH)300.60 ± 0.01E1-benoxacor[8]
MouseMaleCytosolGSTs (+GSH)300.41 ± 0.01E2-benoxacor[8]
MonkeyFemaleCytosolNot specified300.40 ± 0.01E2-benoxacor[4]
MonkeyMaleCytosolNot specified300.36 ± 0.01E2-benoxacor[4]
HumanMale & FemaleMicrosomesCYPs (+NADPH)30EnrichedE1-benoxacor[9]
HumanMale & FemaleMicrosomesCESs (-NADPH)30EnrichedE2-benoxacor[9]
HumanMale & FemaleCytosolGSTs (+GSH)30EnrichedE2-benoxacor[9]
Table 2: Degradation Half-lives (T1/2) of this compound Enantiomers in Horticultural Soils
Soil TypeEnantiomerT1/2 (days)Degradation Rate Constant (k)R2Reference
Soil 1R-benoxacor13.9-0.8766[1]
Soil 1S-benoxacor10.2-0.9200[1]
Soil 2R-benoxacor11.5-0.9521[1]
Soil 2S-benoxacor8.8-0.9632[1]
Soil 3R-benoxacor8.4-0.9715[1]
Soil 3S-benoxacor6.2-0.9783[1]

Experimental Protocols

The analysis of this compound enantiomers requires specialized chiral separation techniques, most commonly high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chiral Gas Chromatography (GC) Method for Mammalian Subcellular Fractions

This protocol is a generalized procedure based on methodologies reported for the analysis of this compound enantiomers in rat and mouse liver fractions.[2][8]

4.1.1. Sample Preparation (Incubation and Extraction)

  • Incubation:

    • Prepare incubation mixtures containing liver microsomes (e.g., 0.1 mg/mL protein) or cytosol (e.g., 1 mg/mL protein) in a suitable buffer.[2]

    • For CYP-mediated metabolism, add NADPH (e.g., 0.5 mM).[2]

    • For GST-mediated metabolism, add GSH (e.g., 5 mM).[2]

    • For CES-mediated metabolism, no cofactor is added.[4]

    • Spike the mixture with a racemic this compound standard (e.g., 5 µM).[2]

    • Incubate at 37°C for a specified time course (e.g., up to 30 minutes), taking aliquots at different time points.[2]

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Extraction:

    • Perform liquid-liquid extraction of this compound from the quenched incubation mixture using a suitable organic solvent (e.g., hexane).

    • Vortex and centrifuge to separate the phases.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.

4.1.2. GC Analysis

  • Instrument: Agilent 7890A Gas Chromatograph coupled to a 63Ni-μECD detector.[2]

  • Chiral Column: Agilent CP-Chiralsil Dex CB (25 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[2][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[2]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 300°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 145°C, hold for 50 minutes.

    • Ramp 2: 15°C/min to 200°C, hold for 12 minutes.[2]

The following diagram outlines the experimental workflow for analyzing the enantioselective metabolism of this compound in mammalian liver fractions.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Liver Subcellular Fractions (Microsomes/Cytosol) incubation Incubation with Racemic This compound and Cofactors (NADPH or GSH) start->incubation quenching Quenching the Reaction incubation->quenching extraction Liquid-Liquid Extraction quenching->extraction concentration Evaporation and Reconstitution extraction->concentration gc_analysis Chiral GC-ECD Analysis concentration->gc_analysis data_processing Data Processing: - Peak Integration - EF Calculation gc_analysis->data_processing results Results: Enantiomeric Fraction vs. Time data_processing->results

References

The Role of Benoxacor in Mitigating Metolachlor Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biochemical and Molecular Mechanisms for Researchers, Scientists, and Drug Development Professionals.

Introduction

Metolachlor (B1676510) is a widely utilized pre-emergent herbicide effective against annual grasses and certain broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and elongation in susceptible plants. While effective, metolachlor can also cause injury to certain crops, such as maize (Zea mays), particularly under specific environmental conditions. To counteract this phytotoxicity, herbicide safeners like benoxacor are co-applied. This compound selectively protects crops from metolachlor injury without compromising the herbicide's efficacy on target weeds. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mitigates metolachlor injury, focusing on the underlying biochemical pathways, experimental validation, and quantitative data.

Core Mechanism of Action: Enhanced Herbicide Detoxification

The primary mechanism by which this compound protects maize from metolachlor injury is by accelerating the herbicide's detoxification within the crop plant.[1] This is achieved through the induction of a multi-phase detoxification system, primarily involving the upregulation of specific enzymes that metabolize metolachlor into non-toxic or less toxic compounds.

Phase I: The Role of Cytochrome P450 Monooxygenases (CYPs)

Phase I of xenobiotic detoxification often involves the modification of the compound to introduce or expose functional groups. In the context of metolachlor detoxification, this is primarily mediated by cytochrome P450 monooxygenases (CYPs). This compound treatment has been shown to induce the expression of multiple CYP genes in maize.[2][3] These enzymes can catalyze the oxidation of metolachlor, a critical step that prepares it for further metabolism in Phase II. Studies have identified several safener-inducible CYPs, with members of the CYP81A subfamily being particularly important in herbicide metabolism.[2][4]

Phase II: Glutathione (B108866) Conjugation Mediated by Glutathione S-Transferases (GSTs)

The most critical step in metolachlor detoxification in maize is its conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). This compound is a potent inducer of GST activity in maize.[1][5] Treatment with this compound leads to a significant increase in the expression and activity of multiple GST isozymes.[6] This enhanced GST activity accelerates the conjugation of metolachlor to GSH, forming a metolachlor-GSH conjugate.[1] This conjugate is significantly less phytotoxic than the parent herbicide. In some cases, this compound has also been observed to increase the total pool of available glutathione in the plant, further enhancing the capacity for detoxification.[7]

Phase III: Vacuolar Sequestration via ABC Transporters

Once the metolachlor-GSH conjugate is formed, it is actively transported from the cytoplasm into the vacuole for sequestration and further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (vacuolar membrane). The expression of genes encoding these ABC transporters has also been shown to be induced by herbicide safeners, suggesting a coordinated upregulation of the entire detoxification pathway.

Signaling Pathway of this compound Action

While the complete signaling cascade initiated by this compound is still under investigation, current evidence suggests that it taps (B36270) into existing plant defense and stress signaling pathways. The induction of detoxification genes by safeners is thought to be mediated by signaling molecules such as oxylipins (oxidized fatty acids) and the subsequent activation of specific transcription factors.[8] It is hypothesized that safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors like those from the TGA family, which are known to bind to regulatory regions of defense-related genes, including GSTs.[8][9]

Simplified Signaling Pathway of this compound Action cluster_cell cluster_nucleus This compound This compound Signal_Perception Signal Perception (Receptor/Sensor) This compound->Signal_Perception Enters cell Plant_Cell Plant Cell Oxylipin_Pathway Oxylipin Signaling Pathway Signal_Perception->Oxylipin_Pathway Activates TGA_TF TGA Transcription Factors (and others) Oxylipin_Pathway->TGA_TF Activates ARE Antioxidant Response Elements in Gene Promoters TGA_TF->ARE Binds to Nucleus Nucleus Detox_Genes Detoxification Genes (GSTs, CYPs, ABC Transporters) ARE->Detox_Genes Induces transcription of mRNA mRNA Detox_Genes->mRNA Enzymes Detoxification Enzymes (GSTs, CYPs, ABC Transporters) mRNA->Enzymes Translation

Caption: Simplified signaling pathway of this compound action.

Quantitative Data on this compound's Efficacy

The protective effect of this compound against metolachlor injury has been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: Dose-Dependent Induction of Glutathione S-Transferase (GST) Activity by this compound in Maize

This compound Concentration (µM)GST Activity (nmol conjugate/mg protein/h)Fold Induction (relative to control)
0 (Control)15.21.0
0.0122.81.5
0.135.02.3
1.048.63.2
10.053.23.5
100.054.73.6

Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature. Actual values may vary depending on experimental conditions and maize variety.[6]

Table 2: Induction of Specific Detoxification Genes in Maize by this compound

GeneEnzyme ClassFold Induction by this compoundReference
ZmGSTu1Glutathione S-Transferase (Tau class)5.8[10]
ZmGSTf2Glutathione S-Transferase (Phi class)4.2[10]
CYP81A9Cytochrome P4507.5[2]
ZmMRP1ABC Transporter3.9[11]

Fold induction values are representative and can vary based on the specific study and experimental conditions.

Table 3: Effect of this compound on Maize Yield in the Presence of Metolachlor

TreatmentMaize Yield (bushels/acre)% Yield Increase (relative to Metolachlor alone)
Control (No Herbicide)200-
Metolachlor alone1600
Metolachlor + this compound19220

Data are illustrative, based on findings that this compound can significantly mitigate yield loss caused by metolachlor injury.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in mitigating metolachlor injury.

Greenhouse Assay for Herbicide Injury and Safener Efficacy

Greenhouse Assay Workflow Start Maize Seedling Cultivation Treatment_Groups Establish Treatment Groups: 1. Control 2. Metolachlor alone 3. This compound alone 4. Metolachlor + this compound Start->Treatment_Groups Application Apply Treatments at Appropriate Growth Stage Treatment_Groups->Application Incubation Incubate under Controlled Greenhouse Conditions Application->Incubation Data_Collection Data Collection (e.g., 7, 14, 21 days after treatment): - Visual Injury Assessment - Plant Height - Biomass (Fresh & Dry Weight) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Greenhouse assay workflow.

Objective: To visually and quantitatively assess the protective effect of this compound against metolachlor-induced injury in maize seedlings.

Materials:

  • Maize seeds (e.g., a metolachlor-sensitive variety)

  • Pots filled with a suitable soil mix

  • Metolachlor and this compound formulations

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated sprayer for herbicide and safener application

  • Ruler, balance

Procedure:

  • Planting: Sow maize seeds in pots and grow them in the greenhouse to a specific stage (e.g., two-leaf stage).

  • Treatment Groups: Prepare four treatment groups: (1) untreated control, (2) metolachlor alone, (3) this compound alone, and (4) metolachlor and this compound combination.

  • Application: Apply the respective treatments to the soil or foliage at recommended rates using a calibrated sprayer.

  • Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), assess the plants for:

    • Visual Injury: Score phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height from the soil surface to the tip of the longest leaf.

    • Biomass: Harvest the shoots, weigh for fresh weight, then dry in an oven at 60-70°C to a constant weight to determine dry weight.

  • Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the effect of this compound on GST activity towards metolachlor in maize tissues.

Materials:

  • Maize seedlings (control and this compound-treated)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Reduced glutathione (GSH)

  • Radiolabeled [14C]-metolachlor

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Tissue Homogenization: Harvest shoot or root tissue from control and this compound-treated seedlings, freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Protein Extraction: Add extraction buffer to the powdered tissue, vortex, and centrifuge at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method like the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing buffer, a known concentration of GSH, and the plant protein extract.

    • Initiate the reaction by adding [14C]-metolachlor.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding acid).

    • Partition the reaction mixture with an organic solvent (e.g., dichloromethane) to separate the unreacted, non-polar metolachlor from the polar, water-soluble metolachlor-GSH conjugate.

    • Take an aliquot of the aqueous phase (containing the conjugate) and add it to a scintillation vial with a scintillation cocktail.

  • Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of metolachlor-GSH conjugate formed.

  • Calculation: Calculate the specific activity of GST as nmol of conjugate formed per milligram of protein per hour.

Measurement of Total Glutathione Content

Objective: To determine the effect of this compound on the total glutathione pool in maize tissues.

Materials:

  • Maize seedlings (control and this compound-treated)

  • Liquid nitrogen

  • Extraction buffer (e.g., 5% sulfosalicylic acid)

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer with EDTA)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione reductase

  • Spectrophotometer

Procedure:

  • Tissue Extraction: Homogenize frozen plant tissue in extraction buffer and centrifuge to remove cell debris.

  • Assay Reaction:

    • In a cuvette, mix the plant extract with the reaction buffer, DTNB, and NADPH.

    • Initiate the reaction by adding glutathione reductase.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the amount of total glutathione (GSH + GSSG) in the sample.

  • Quantification: Calculate the glutathione concentration using a standard curve prepared with known concentrations of GSH.

Analysis of Metolachlor and its Metabolites by HPLC

Objective: To quantify the levels of metolachlor and its glutathione conjugate in maize tissues.

Materials:

  • Maize seedlings (treated with metolachlor with or without this compound)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water mixture)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • Analytical standards for metolachlor and its metabolites

Procedure:

  • Extraction: Homogenize frozen plant tissue in the extraction solvent. Centrifuge and collect the supernatant.

  • Clean-up: Pass the extract through an SPE cartridge to remove interfering compounds and concentrate the analytes. Elute the metolachlor and its metabolites with an appropriate solvent.

  • HPLC Analysis:

    • Inject the cleaned-up sample into the HPLC system.

    • Separate the compounds on a suitable column (e.g., C18 reverse-phase) using a mobile phase gradient (e.g., acetonitrile (B52724) and water).

    • Detect the compounds using a UV detector at a specific wavelength or an MS detector for more sensitive and specific quantification.

  • Quantification: Compare the peak areas of the analytes in the samples to those of the analytical standards to determine their concentrations.

Conclusion

This compound plays a crucial role in mitigating metolachlor injury in maize by enhancing the plant's natural detoxification pathways. Its primary mode of action is the induction of Glutathione S-Transferases and Cytochrome P450s, which leads to the rapid metabolism of metolachlor into a non-toxic glutathione conjugate. This process is further supported by the upregulation of ABC transporters for the sequestration of the conjugate. The signaling cascade initiated by this compound likely involves established plant stress and defense pathways, highlighting a sophisticated mechanism of induced tolerance. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists in the field to further investigate and harness the potential of herbicide safeners in modern agriculture.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Benoxacor in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the herbicide safener benoxacor in soil matrices. The methods described herein utilize common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate sample preparation methods.

Introduction

This compound is a chloroacetanilide herbicide safener used to protect crops from herbicide injury. Its presence and persistence in soil are of environmental and agricultural interest, necessitating sensitive and reliable analytical methods for its detection and quantification. This document outlines detailed protocols for sample extraction, cleanup, and chromatographic analysis of this compound in soil.

Data Presentation

The following table summarizes the quantitative data for the analytical methods described in this document, providing a clear comparison of their performance characteristics.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)
GC-NPDMethanol (B129727) Extraction & SPE-2.5 ng[1][2]85.7 - 90.7[1][2]
HPLC-UVMethanol Extraction & SPE-15.0 ng[1][2]85.7 - 90.7[1][2]
HPLC-UVAcetonitrile (B52724) Extraction0.02 mg/L0.05 µg/g89.05 - 96.57
QuEChERS with GC/LC-MSAcetonitrile ExtractionVariesVaries70-120 (Typical for pesticides)[3]

Experimental Protocols

Method 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is highly selective for nitrogen-containing compounds like this compound.

1. Sample Preparation: Methanol Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Extraction:

    • Weigh 50 g of air-dried and sieved soil into a 250 mL flask.

    • Add 100 mL of methanol to the flask.

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Transfer the filtrate to a round-bottom flask and evaporate to dryness under vacuum at 40°C.

    • Redissolve the residue in 2 mL of n-hexane.[1]

  • SPE Cleanup:

    • Column: Use a Florisil SPE cartridge (e.g., 500mg, 3mL).

    • Conditioning: Precondition the cartridge by passing 5 mL of hexane (B92381) through it. Do not allow the cartridge to dry.[4]

    • Loading: Load the 2 mL n-hexane extract onto the cartridge.

    • Elution: Elute the this compound from the cartridge with 10 mL of a 9:1 (v/v) hexane:acetone mixture.[4]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC analysis.

2. GC-NPD Analysis

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Inlet: Splitless mode, Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 110°C, hold for 0.5 min.

    • Ramp: 15°C/min to 320°C, hold for 5 min.[4]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

    • Temperature: 325°C.

    • Hydrogen flow: 3 mL/min.

    • Airflow: 60 mL/min.

    • Makeup gas (Helium): 25 mL/min.

Workflow Diagram for GC-NPD Analysis

cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis soil Soil Sample (50g) methanol Methanol Extraction soil->methanol filter Filtration methanol->filter dry Evaporation to Dryness filter->dry redissolve Redissolve in n-Hexane dry->redissolve condition Condition Florisil Cartridge redissolve->condition load Load Sample condition->load elute Elute with Hexane:Acetone load->elute concentrate Evaporate and Reconstitute elute->concentrate gc_npd GC-NPD Analysis concentrate->gc_npd

Workflow for GC-NPD analysis of this compound in soil.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of this compound.

1. Sample Preparation: Acetonitrile Extraction

  • Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex for 1 min, then place in an ultrasonic bath for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC analysis.

2. HPLC-UV Analysis

  • HPLC System: Shimadzu LC-2030 or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Acetonitrile and water (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40°C.[5]

  • UV Detector Wavelength: 230 nm.[5]

Workflow Diagram for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis Analysis soil Soil Sample (10g) acetonitrile Acetonitrile Extraction soil->acetonitrile ultrasonicate Ultrasonication acetonitrile->ultrasonicate centrifuge Centrifugation ultrasonicate->centrifuge filter Syringe Filtration centrifuge->filter hplc_uv HPLC-UV Analysis filter->hplc_uv

Workflow for HPLC-UV analysis of this compound in soil.
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction of a wide range of pesticides from various matrices, including soil.

1. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis by GC-MS or LC-MS/MS.

Logical Relationship for QuEChERS Method Selection

start Need to analyze this compound in soil quechers QuEChERS Method start->quechers gc_ms GC-MS/MS quechers->gc_ms lc_ms LC-MS/MS quechers->lc_ms result Quantitative Results gc_ms->result lc_ms->result

Decision pathway for using the QuEChERS method.

References

Application Note: Simultaneous Determination of Benoxacor and Butachlor by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxacor is a herbicide safener used in agriculture to protect crops from injury caused by certain herbicides. Butachlor (B1668075) is a pre-emergent herbicide effective against annual grasses and some broadleaf weeds. Due to their combined use in various agrochemical formulations, a reliable and efficient analytical method for their simultaneous determination is crucial for quality control, environmental monitoring, and residue analysis. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of this compound and butachlor.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound and butachlor. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase composed of acidified water and acetonitrile. The analytes are detected and quantified by a UV detector at a specified wavelength. Sample preparation involves a straightforward extraction followed by solid-phase extraction (SPE) for cleanup to minimize matrix interference.[1][2][3]

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., Shimadzu BDS C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Solid-Phase Extraction (SPE) manifold and Florisil cartridges.

    • Vortex mixer.

    • Centrifuge.

    • Analytical balance.

    • Standard laboratory glassware.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Methanol (B129727) (analytical grade).

    • n-Hexane (analytical grade).

    • This compound and Butachlor reference standards.

Experimental Protocols

Standard Solution Preparation

Prepare individual stock solutions of this compound and butachlor in methanol at a concentration of 1000 µg/mL. From these stock solutions, prepare a series of working standard solutions containing both analytes at different concentrations by serial dilution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation (for Soil and Wheat Samples)
  • Extraction:

    • Weigh 50 g of the homogenized sample into a flask.

    • Add methanol in a 1:5 (w/v) ratio.[1]

    • Shake vigorously for an adequate time to ensure complete extraction.

    • Filter the extract to remove solid particles.

    • Dry the filtrate under a vacuum.[1]

    • Redissolve the residue in 2 mL of n-hexane.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a Florisil SPE cartridge.

    • Load the redissolved sample extract onto the cartridge.[1]

    • Elute the analytes from the cartridge.

    • Evaporate the eluted fraction to dryness.[1]

    • Reconstitute the residue in 1 mL of methanol for HPLC analysis.[1]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 1% Phosphoric Acid[1]
Mobile Phase B Acetonitrile[1]
Gradient Start with 80% A : 20% B for 1 minute, then a linear gradient to 100% B over 1 minute. Hold at 100% B for 8 minutes. Return to 80% A : 20% B and equilibrate for 20 minutes before the next injection.[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 40°C
UV Detection 230 nm[4]
Retention Times This compound: ~13.5 min, Butachlor: ~17.3 min[1]

Method Validation Data

The following table summarizes the representative performance characteristics of this HPLC-UV method for the simultaneous analysis of this compound and butachlor.

Validation ParameterThis compoundButachlor
Linearity (R²) > 0.999> 0.999
Limit of Quantitation (LOQ) 15.0 ng[1][2][5]20.0 ng[1][2][5]
Accuracy (Recovery in Wheat) 86.5% - 90.8%[1][2][5]85.4% - 91.7%[1][2][5]
Accuracy (Recovery in Soil) 85.7% - 90.7%[1][2][5]84.0% - 93.2%[1][2][5]
Precision (RSD%) < 2.0%< 2.0%

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area of each analyte against its concentration from the working standard solutions. The concentration of this compound and butachlor in the samples is then determined by interpolating their peak areas from the calibration curve.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Homogenized Sample (e.g., Soil, Wheat) extraction Methanol Extraction sample->extraction 1:5 w/v filtration Filtration extraction->filtration drying Vacuum Drying filtration->drying redissolution Redissolve in n-Hexane drying->redissolution spe SPE Cleanup (Florisil Cartridge) redissolution->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution hplc_injection HPLC Injection (20 µL) reconstitution->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (230 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification calibration Calibration Curve calibration->quantification

Caption: Experimental workflow for the simultaneous analysis of this compound and butachlor.

Signaling Pathways and Logical Relationships

This section is not applicable to the described analytical method.

References

Application Notes and Protocols for Benoxacor Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of the herbicide safener benoxacor from various plant tissues. The methodologies outlined are based on established analytical procedures and are suitable for subsequent quantification by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a dichloroacetamide herbicide safener widely used in agriculture to protect crops, particularly maize, from injury caused by chloroacetanilide herbicides like metolachlor.[1] It functions by inducing the activity of glutathione (B108866) S-transferases (GSTs), enzymes that play a crucial role in the detoxification of herbicides within the plant.[1][2] Monitoring this compound levels in plant tissues is essential for understanding its uptake, metabolism, and overall efficacy as a safener. This document provides detailed protocols for the extraction of this compound from plant matrices for analytical purposes.

Data Presentation: Performance of this compound Extraction Methods

The following table summarizes the performance data from a validated method for the simultaneous determination of this compound and butachlor (B1668075) in wheat shoots and soil, providing a benchmark for expected recovery rates and limits of quantification.

MatrixAnalytical MethodAnalyteRecovery Rate (%)Limit of Quantitation (LOQ)
Wheat ShootsGCThis compound86.5 - 90.82.5 ng
Wheat ShootsHPLCThis compound86.5 - 90.815.0 ng
SoilGCThis compound85.7 - 90.72.5 ng
SoilHPLCThis compound85.7 - 90.715.0 ng

Table 1: Recovery and quantification limits for this compound extraction. Data sourced from a study on simultaneous analysis in wheat and soil.[3][4][5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant tissues.

Benoxacor_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Plant Tissue Collection (e.g., leaves, shoots, roots) Homogenization Homogenization (e.g., grinding with liquid N2) SampleCollection->Homogenization SolventAddition Addition of Extraction Solvent (e.g., Methanol (B129727), Acetonitrile) Homogenization->SolventAddition Shaking Shaking / Vortexing SolventAddition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 SupernatantCollection Collect Supernatant Centrifugation1->SupernatantCollection SPE Solid Phase Extraction (SPE) or Dispersive SPE (d-SPE) SupernatantCollection->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Analysis GC or HPLC Analysis Evaporation->Analysis

A generalized workflow for the extraction and analysis of this compound from plant tissues.

Experimental Protocols

Two primary methods for this compound extraction are presented: a classical solvent extraction with Solid Phase Extraction (SPE) cleanup and a more rapid QuEChERS-based approach.

Protocol 1: Methanol Extraction with Solid Phase Extraction (SPE) Cleanup

This protocol is adapted from a method validated for the analysis of this compound in wheat shoots.[3][4][5]

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sodium sulfate (B86663) (anhydrous)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Analytical balance

  • Vortex mixer

2. Sample Preparation

  • Collect fresh plant tissue (e.g., shoots, leaves).

  • Wash the tissue with deionized water to remove any soil or debris and gently pat dry.

  • Chop the tissue into small pieces. For tougher tissues, flash-freezing with liquid nitrogen followed by grinding with a mortar and pestle is recommended to obtain a fine powder.[6][7]

  • Weigh a representative homogenized sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

3. Extraction

  • Add 20 mL of methanol to the centrifuge tube containing the plant tissue sample.

  • Securely cap the tube and shake vigorously for 1-2 minutes using a vortex mixer.

  • Place the tube on a mechanical shaker for 30 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid plant material.

  • Carefully decant the methanol supernatant into a clean collection tube.

  • Repeat the extraction process (steps 1-5) on the plant pellet with an additional 20 mL of methanol to maximize recovery.

  • Combine the supernatants from both extractions.

4. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Load the combined methanol extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 20:80 v/v) to remove polar interferences.

  • Elute the this compound from the cartridge with 10 mL of methanol into a clean collection tube.

  • Pass the eluate through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for GC or HPLC analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for pesticide residue analysis and can be adapted for this compound extraction from plant tissues with high water content.[8][9]

1. Materials and Reagents

  • Acetonitrile (containing 1% acetic acid, optional for improved stability of certain analytes)

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)

  • QuEChERS dispersive SPE (d-SPE) cleanup tube (containing magnesium sulfate and primary secondary amine (PSA) sorbent)

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

2. Sample Preparation

  • Follow the sample preparation steps (1-3) as described in Protocol 1.

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

3. Extraction

  • Add the contents of the QuEChERS extraction salt packet to the centrifuge tube.

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup

  • Transfer a portion of the supernatant (acetonitrile layer) to the d-SPE cleanup tube.

  • Securely cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbent.

  • The resulting supernatant is ready for direct analysis by GC or HPLC, or it can be further concentrated and reconstituted as described in Protocol 1.

Analytical Determination

The final extracts can be analyzed using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • GC Analysis : A GC system equipped with an electron capture detector (ECD) or a mass spectrometer (MS) is suitable for this compound analysis. The choice of column will depend on the specific instrument and desired separation.[4]

  • HPLC Analysis : Reversed-phase HPLC with a C18 column and a UV detector is a common method for this compound quantification.[4][10] A mobile phase gradient of water and acetonitrile is typically used for separation.

Conclusion

The protocols provided offer robust and reliable methods for the extraction of this compound from plant tissues. The choice between the traditional solvent extraction with SPE cleanup and the QuEChERS method will depend on the laboratory's throughput needs, sample matrix, and available equipment. Proper validation of the chosen method is crucial to ensure accurate and precise quantification of this compound residues in plant samples.

References

Application Notes and Protocols for Benoxacor in Herbicide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benoxacor as a herbicide safener, detailing its mechanism of action, application in various herbicide formulations, and protocols for experimental evaluation.

This compound is a chemical agent used in agriculture to protect crops from herbicide injury. It functions by enhancing the metabolic capacity of the crop to detoxify the herbicide, thereby increasing selectivity between the crop and target weeds. This compound is most notably used in combination with chloroacetamide herbicides, such as S-metolachlor, primarily in maize cultivation.[1][2][3]

Mechanism of Action

This compound's primary mechanism of action is the induction of glutathione (B108866) S-transferases (GSTs), a family of enzymes that play a crucial role in the detoxification of xenobiotics in plants.[1][2][3][4] By upregulating GST activity, this compound accelerates the conjugation of the herbicide molecule with glutathione, a tripeptide thiol.[1][4] This conjugation reaction renders the herbicide water-soluble and non-phytotoxic, facilitating its sequestration and subsequent degradation by the plant.[1] This enhanced metabolism allows the crop to tolerate herbicide concentrations that would otherwise be damaging.[1][4]

Benoxacor_Mechanism_of_Action This compound This compound Herbicide Herbicide (e.g., S-metolachlor) GST_Induction Induction of Glutathione S-Transferases (GSTs) This compound->GST_Induction Crop_Cell Crop Plant Cell Herbicide->Crop_Cell Conjugation Glutathione Conjugation Herbicide->Conjugation GST_Induction->Conjugation Glutathione Glutathione (GSH) Glutathione->Conjugation Detoxified_Herbicide Non-toxic Herbicide Conjugate Conjugation->Detoxified_Herbicide Crop_Tolerance Increased Crop Tolerance Detoxified_Herbicide->Crop_Tolerance Safener_Efficacy_Workflow start Start seed_prep Seed Preparation start->seed_prep safener_app Safener Application (e.g., seed treatment) seed_prep->safener_app planting Planting safener_app->planting growth Plant Growth (e.g., 3-leaf stage) planting->growth herbicide_app Herbicide Application growth->herbicide_app data_collection Data Collection herbicide_app->data_collection visual_injury Visual Injury Scoring (e.g., 3, 7, 14, 21 DAA) data_collection->visual_injury biomass Biomass Measurement (e.g., 21 DAA) data_collection->biomass analysis Data Analysis visual_injury->analysis biomass->analysis end End analysis->end

References

Benoxacor as a Seed Treatment for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxacor is a herbicide safener belonging to the dichloroacetamide class of chemicals. It is widely utilized in agriculture to protect crops from injury caused by certain herbicides, particularly chloroacetanilides like metolachlor.[1][2][3] Applied as a seed treatment, this compound is absorbed by the emerging seedling and stimulates metabolic pathways that detoxify the herbicide, thereby ensuring crop safety without compromising weed control efficacy.[3][4] This document provides detailed application notes and protocols for the use of this compound as a seed treatment in a research and development context.

Mechanism of Action

The primary mechanism by which this compound confers herbicide tolerance to crops is through the enhancement of glutathione (B108866) S-transferase (GST) activity.[3][4][5] GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to xenobiotic compounds, such as herbicides.[2] This conjugation reaction increases the water solubility of the herbicide and renders it less phytotoxic. The resulting conjugate is then typically sequestered into the vacuole or further metabolized.[2][4] this compound treatment leads to an increased rate of herbicide metabolism and detoxification in the crop plant, while the target weeds, which do not possess this enhanced metabolic capacity, are controlled by the herbicide.[3][4]

Signaling Pathway for this compound-Induced Herbicide Detoxification

Benoxacor_Signaling_Pathway cluster_cell Plant Cell This compound This compound GST_Induction Induction of GST Gene Expression This compound->GST_Induction Upregulates Herbicide Herbicide (e.g., Metolachlor) Detoxified_Herbicide Detoxified Herbicide (Glutathione Conjugate) Herbicide->Detoxified_Herbicide GST Glutathione S-transferase (GST) GST_Induction->GST GST->Detoxified_Herbicide Catalyzes conjugation GSH Glutathione (GSH) GSH->Detoxified_Herbicide Sequestration Vacuolar Sequestration Detoxified_Herbicide->Sequestration Experimental_Workflow A 1. Seed Preparation - Select crop seeds - Determine seed lot viability B 2. This compound Treatment Slurry Preparation - Dissolve this compound in a suitable solvent - Add adjuvants (e.g., binder, colorant) A->B C 3. Seed Treatment Application - Apply slurry to seeds in a rotary coater or by hand mixing - Ensure even coating B->C D 4. Seed Drying - Air dry treated seeds to original moisture content C->D E 5. Experimental Planting - Sow treated and control seeds - Randomized complete block design is common D->E F 6. Herbicide Application - Apply herbicide at specified rates and timings E->F G 7. Data Collection - Assess crop injury at various time points - Measure plant height, biomass, and yield F->G H 8. Statistical Analysis - Analyze data to determine treatment effects G->H

References

Application Notes and Protocols for Studying the Uptake and Translocation of Benoxacor in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the uptake, translocation, and metabolism of the herbicide safener benoxacor in plants. The protocols and data presented are intended to serve as a practical resource for researchers in agrochemical development, plant physiology, and environmental science.

Introduction to this compound

This compound is a dichloroacetamide herbicide safener widely used in agriculture to protect crops, particularly maize (Zea mays), from injury caused by chloroacetamide herbicides like S-metolachlor.[1] Its primary mode of action is the induction of detoxification pathways within the crop plant, which enhances the metabolism of the herbicide to non-phytotoxic forms.[1] This selective action allows for effective weed control without compromising crop health. Understanding the dynamics of this compound's absorption by the plant, its movement throughout the plant tissues, and its metabolic fate is crucial for optimizing its efficacy and assessing its environmental impact.

The core mechanism of this compound's safening effect involves the upregulation of glutathione (B108866) S-transferases (GSTs).[1] These enzymes catalyze the conjugation of glutathione (GSH), a key antioxidant, to the herbicide molecules and to this compound itself, rendering them more water-soluble and susceptible to sequestration and further degradation.[1]

Quantitative Data on this compound Uptake and Translocation

Table 1: Hypothetical Uptake and Distribution of [¹⁴C]-Benoxacor in Maize Seedlings Over Time Following Soil Application

Time After Treatment (Hours)Total Uptake (% of Applied ¹⁴C)Distribution in Roots (% of Total Uptake)Distribution in Shoots (% of Total Uptake)
248.56535
4815.25842
7222.85248
9628.34555

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.

Table 2: Hypothetical Concentration of this compound and its Glutathione Conjugate in Maize Tissues 72 Hours After Treatment

Plant TissueThis compound Concentration (ng/g fresh weight)This compound-Glutathione Conjugate Concentration (ng/g fresh weight)
Roots150450
Stem85320
Leaves55210

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.

Signaling Pathway for this compound-Induced Detoxification

This compound treatment in susceptible plants triggers a signaling cascade that leads to the increased expression of detoxification-related genes, most notably Glutathione S-Transferases (GSTs). While the complete pathway is still under investigation, key components have been identified. The induction of GST expression by safeners can be mediated by specific cis-regulatory elements in the promoter regions of these genes, such as the as-1 (activation sequence-1) element.

G This compound This compound (Safener) Receptor Putative Cellular Receptor(s) This compound->Receptor Uptake into cell Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase pathways, Redox signaling) Receptor->Signaling_Cascade Signal Transduction Transcription_Factors Transcription Factors (e.g., TGA factors that bind to as-1) Signaling_Cascade->Transcription_Factors Activation as1_element as-1 Promoter Element Transcription_Factors->as1_element Binding GST_Gene GST Gene as1_element->GST_Gene Promotes Transcription GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Protein Glutathione S-Transferase (GST Protein) GST_mRNA->GST_Protein Translation Detoxification Herbicide & this compound Detoxification GST_Protein->Detoxification Catalysis of Glutathione Conjugation

Caption: this compound-induced GST gene expression pathway.

Experimental Protocols

Protocol for Studying this compound Uptake and Translocation using ¹⁴C-Labeled Compound

This protocol outlines a method to quantify the absorption and movement of this compound in maize seedlings using a radiolabeled compound.

Materials:

  • ¹⁴C-labeled this compound (specific activity >98%)

  • Maize seeds (e.g., Zea mays cv. B73)

  • Potting soil or hydroponic solution

  • Growth chamber with controlled environment

  • Liquid scintillation counter and scintillation cocktail

  • Biological oxidizer

  • Phosphor imager and imaging plates

  • Homogenizer

  • Solvents: acetonitrile, water

Procedure:

  • Plant Growth: Germinate maize seeds and grow them in pots with soil or in a hydroponic system in a growth chamber under controlled conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • Treatment: At the two-leaf stage, apply a known amount of ¹⁴C-benoxacor solution to the soil or the hydroponic medium.

  • Time-Course Sampling: Harvest whole plants at various time points (e.g., 24, 48, 72, and 96 hours) after treatment.

  • Sample Preparation:

    • Carefully wash the roots to remove any adhering soil or medium.

    • Separate the plants into roots and shoots. For more detailed analysis, further dissect the shoots into stem and leaves.

    • Record the fresh weight of each tissue sample.

  • Quantification of Total Uptake:

    • Homogenize a subset of whole plant samples.

    • Analyze the homogenate for total ¹⁴C content using a liquid scintillation counter.

    • Calculate the total uptake as a percentage of the initially applied radioactivity.

  • Quantification of Translocation:

    • Dry and combust the separated root and shoot samples in a biological oxidizer to capture the evolved ¹⁴CO₂.

    • Quantify the radioactivity in each tissue type using liquid scintillation counting.

    • Express the results as a percentage of the total absorbed radioactivity found in each plant part.

  • Visualization of Translocation (Autoradiography):

    • Press whole plants flat and expose them to a phosphor imaging plate for a suitable duration.

    • Scan the imaging plate with a phosphor imager to visualize the distribution of ¹⁴C-benoxacor.

G Start Maize Seedling Growth Treatment Apply ¹⁴C-Benoxacor Start->Treatment Harvest Harvest Plants at Time Points Treatment->Harvest Separate Separate Roots and Shoots Harvest->Separate Quantify Quantify ¹⁴C in Tissues (Liquid Scintillation Counting) Separate->Quantify Visualize Visualize Distribution (Autoradiography) Separate->Visualize Data_Analysis Data Analysis: Uptake & Translocation Rates Quantify->Data_Analysis Visualize->Data_Analysis

Caption: Workflow for radiolabeled this compound uptake study.

Protocol for Extraction and LC-MS/MS Analysis of this compound and its Glutathione Conjugate

This protocol details a method for the simultaneous extraction and quantification of this compound and its primary metabolite, the glutathione conjugate, from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue samples (roots, shoots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid

  • Analytical standards for this compound and this compound-GSH conjugate

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Homogenization:

    • Freeze plant tissue samples in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute.

    • Sonicate in an ice bath for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • LC Separation:

      • Inject the sample onto the C18 column.

      • Use a gradient elution program with mobile phases A and B to separate this compound and its more polar glutathione conjugate. A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • MS/MS Detection:

      • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for this compound and its glutathione conjugate.

  • Quantification:

    • Prepare a calibration curve using the analytical standards.

    • Quantify the concentration of this compound and its metabolite in the plant extracts by comparing their peak areas to the calibration curve.

G Start Plant Tissue Collection Homogenize Cryogenic Homogenization Start->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Supernatant Filtration Centrifuge->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Quantify Data Analysis & Quantification LC_MS->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The study of this compound's uptake, translocation, and metabolism in plants is essential for optimizing its role as a herbicide safener and for environmental risk assessment. The protocols provided here offer a framework for conducting such investigations. While quantitative data remains a key area for further research, the methodologies outlined, combining radiolabeling and advanced analytical techniques like LC-MS/MS, will enable researchers to generate valuable insights into the behavior of this important agrochemical in plants. The elucidation of the signaling pathways involved in its safening action will further contribute to the development of more effective and selective crop protection strategies.

References

Quantitative Analysis of Benoxacor Residues in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxacor is a herbicide safener widely used in agriculture to protect crops, particularly corn, from injury caused by chloroacetanilide herbicides such as S-metolachlor. It functions by enhancing the metabolic detoxification of the herbicide in the crop plant, without affecting its efficacy against weeds. The monitoring of this compound residues in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in various crop matrices. The methodologies described are primarily based on chromatographic techniques coupled with mass spectrometry, with a focus on the widely adopted QuEChERS sample preparation method.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data for this compound analysis in different crop matrices, providing key performance parameters of the analytical methods.

Crop MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Wheat Shoots GC-5.0 ng86.5 - 90.8[1]
Wheat Shoots HPLC-15.0 ng86.5 - 90.8[1]
Corn (Maize) UPLC-MS/MS0.03 - 0.28 µg/kg0.10 - 0.93 µg/kg70 - 110[2]
Soybean UPLC-MS/MS3 - 8 µg/L10 - 25 µg/L70 - 112
Rice GC-MS/MS-0.01 mg/kg70 - 120[3]

Note: Data for corn and soybean are based on general pesticide residue analysis methods and are indicative of the performance achievable for this compound with these techniques.

Signaling Pathway: Mechanism of this compound Safening Action

This compound protects crops by inducing the expression of detoxification enzymes, primarily Glutathione S-Transferases (GSTs). This induction is mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Benoxacor_Safener_Action cluster_cell Crop Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Releases ARE Antioxidant Response Element (ARE) on DNA Nrf2_active->ARE Binds to GST_mRNA GST mRNA Translation Translation GST_mRNA->Translation GST_protein GST Enzyme Detoxified_Herbicide Detoxified Herbicide Conjugate GST_protein->Detoxified_Herbicide Catalyzes conjugation Herbicide Herbicide (e.g., S-metolachlor) Herbicide->Detoxified_Herbicide GSH Glutathione (GSH) GSH->Detoxified_Herbicide Transcription Transcription ARE->Transcription Initiates Transcription->GST_mRNA Produces Translation->GST_protein

Caption: this compound-induced herbicide detoxification pathway.

Experimental Workflow: Quantitative Analysis of this compound

The general workflow for the quantitative analysis of this compound residues in crops involves sample preparation, extraction, clean-up, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach for the initial extraction and clean-up steps.

Experimental_Workflow cluster_prep Sample Preparation cluster_quechers QuEChERS Procedure cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up cluster_analysis Instrumental Analysis Start Crop Sample Collection Homogenize Homogenization Start->Homogenize Weigh Weighing (e.g., 10-15 g) Homogenize->Weigh Add_ACN Add Acetonitrile (B52724) (e.g., 10-15 mL) Weigh->Add_ACN Vortex1 Vortex/Shake (1 min) Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate (B86180) salts) Vortex1->Add_Salts Vortex2 Vortex/Shake (1 min) Add_Salts->Vortex2 Centrifuge1 Centrifuge (e.g., 5 min @ 4000 rpm) Vortex2->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex3 Vortex/Shake (30 s) Add_dSPE->Vortex3 Centrifuge2 Centrifuge (e.g., 5 min @ 10000 rpm) Vortex3->Centrifuge2 Collect_Supernatant Collect Supernatant Centrifuge2->Collect_Supernatant Filter Filter (e.g., 0.22 µm syringe filter) Collect_Supernatant->Filter Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation (General Protocol)
  • Sample Collection : Collect representative samples of the crop from the field or market.

  • Homogenization : Chop and homogenize the entire sample to obtain a uniform consistency. For dry samples like grains, milling to a fine powder may be necessary.

  • Storage : If not analyzed immediately, store the homogenized sample at -20°C or lower to prevent degradation of residues.

QuEChERS-based Extraction and Clean-up for this compound in Corn

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in cereal grains.

a. Materials and Reagents

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • High-speed centrifuge

  • Vortex mixer

b. Extraction Procedure

  • Weigh 15 g (± 0.1 g) of homogenized corn sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts: 6 g of anhydrous MgSO₄, 1.5 g of NaCl, 1.5 g of sodium citrate tribasic dihydrate, and 0.75 g of sodium citrate dibasic sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • The supernatant is now ready for analysis.

Instrumental Analysis: UPLC-MS/MS

a. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

b. Chromatographic Conditions (Example)

  • Column : C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B : Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution : A suitable gradient program to separate this compound from matrix interferences.

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40°C

c. Mass Spectrometric Conditions (Example)

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) : Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

  • Source Temperature : e.g., 150°C

  • Desolvation Temperature : e.g., 400°C

d. Quantification

  • Prepare matrix-matched calibration standards by spiking known concentrations of a this compound analytical standard into blank crop extracts that have undergone the same extraction and clean-up procedure.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion

The methods outlined in this document provide a robust framework for the quantitative analysis of this compound residues in various crop matrices. The combination of the QuEChERS sample preparation method with UPLC-MS/MS or GC-MS/MS offers high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring and regulatory compliance. Proper method validation, including the determination of LOD, LOQ, and recovery rates, is essential to ensure the reliability of the analytical results. The understanding of this compound's mode of action through the induction of the GST detoxification pathway provides a biochemical basis for its efficacy as a herbicide safener.

References

Application Note: Chiral Separation of Benoxacor Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the chiral separation of benoxacor enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a chiral herbicide safener, is widely used in agriculture.[1][2] The enantiomers of chiral pesticides can exhibit different biological activities and degradation rates, making their separation and analysis crucial for environmental and toxicological risk assessment.[1][3][4][5][6] This protocol describes the successful separation of (R)-benoxacor and (S)-benoxacor utilizing a polysaccharide-based chiral stationary phase under both normal-phase and reversed-phase conditions, with a primary focus on the more effective normal-phase separation.

Introduction

This compound, chemically known as (RS)-4-(dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine, is a chiral compound used as a safener to protect maize from injury by S-metolachlor herbicides.[1] Commercial this compound is a racemic mixture of its two enantiomers, R- and S-benoxacor.[1] Enantiomers of chiral agrochemicals can differ significantly in their biological efficacy, metabolism, and environmental fate. Therefore, the ability to separate and quantify individual enantiomers is of high importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds, including pesticides.[1][4][7] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, enabling researchers to perform accurate enantioselective studies.

Chemical Structure of this compound

Note: Simplified 2D representation. The chiral center is at the C3 position of the benzoxazine (B1645224) ring.

Experimental Conditions

A comprehensive study has shown that various polysaccharide-based chiral columns are effective for the separation of this compound enantiomers.[1][3] The Lux Cellulose-3 column, in particular, has demonstrated superior performance under both normal-phase and reversed-phase conditions.[1][3]

Table 1: Optimized HPLC Conditions for Chiral Separation of this compound Enantiomers

ParameterNormal-Phase HPLCReversed-Phase HPLC
Instrument Agilent 1260 Infinity II HPLC or equivalentAgilent 1260 Infinity II HPLC or equivalent
Chiral Column Lux Cellulose-3 (250 x 4.6 mm, 5 µm)Lux Cellulose-3 (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Ethanol (95:5, v/v)Acetonitrile/Water (50:50, v/v)
Flow Rate 0.8 mL/min0.8 mL/min
Column Temp. 25°C25°C
Injection Vol. 10 µL10 µL
Detection UV at 230 nmUV at 230 nm

Protocol: Chiral Separation of this compound Enantiomers

1. Materials and Reagents

  • Racemic this compound standard (analytical grade)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (for sample preparation, HPLC grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the initial mobile phase composition to be used in the analysis.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

3. HPLC System Preparation and Equilibration

  • Install the Lux Cellulose-3 chiral column in the HPLC system.

  • Purge the HPLC pumps with the appropriate mobile phase solvents.

  • Set the mobile phase composition, flow rate, column temperature, and detector wavelength as specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

4. Sample Analysis

  • Inject 10 µL of the prepared this compound working standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and the retention times of the two enantiomeric peaks.

5. Data Analysis

  • Identify the two peaks corresponding to the this compound enantiomers.

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the following equations:

    • Retention factor (k): k = (tR - t0) / t0

      • Where tR is the retention time of the analyte and t0 is the void time.

    • Separation factor (α): α = k2 / k1

      • Where k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.

    • Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2)

      • Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A resolution of Rs > 1.5 indicates baseline separation.[1]

Results and Discussion

Under normal-phase conditions with a Lux Cellulose-3 column and a mobile phase of hexane/ethanol (95:5), baseline separation of the this compound enantiomers was achieved with a resolution factor (Rs) of 4.69.[1] The separation factor (α) was also significant, indicating good chiral recognition by the stationary phase. While reversed-phase separation on the same column with acetonitrile/water (50:50) also provided complete separation (Rs = 5.17), normal-phase HPLC generally demonstrated better performance across a wider range of polysaccharide-based columns.[1][3]

Table 2: Summary of Chromatographic Data for this compound Enantiomer Separation

Chromatographic ModeChiral ColumnMobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
Normal-Phase Lux Cellulose-3Hexane/Ethanol (95:5)E1: 10.2, E2: 14.51.524.69
Normal-Phase Chiralpak ADHexane/Ethanol (98:2)E1: 8.9, E2: 11.81.413.52
Normal-Phase Chiralpak ICHexane/Isopropanol (98:2)E1: 12.1, E2: 17.31.603.45
Reversed-Phase Lux Cellulose-3Acetonitrile/Water (50:50)E1: 7.8, E2: 9.91.355.17
Reversed-Phase Lux Cellulose-3Methanol/Water (80:20)E1: 6.5, E2: 8.21.316.08

Data compiled from published research.[1]

Experimental Workflow Diagram

G Workflow for Chiral Separation of this compound Enantiomers cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare this compound Stock Solution (1 mg/mL) B Dilute to Working Standard (10 µg/mL) A->B C Filter Standard (0.45 µm filter) B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject 10 µL of Filtered Standard D->E F Run Isocratic Elution E->F G Detect at 230 nm F->G H Record Chromatogram G->H I Calculate k, α, and Rs H->I J Report Results I->J

Caption: Workflow for the chiral separation of this compound enantiomers.

This application note provides a detailed and effective protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The Lux Cellulose-3 column under normal-phase conditions is highly recommended for achieving excellent resolution and baseline separation. This method is suitable for researchers in environmental science, toxicology, and drug development who require accurate quantification of this compound enantiomers.

References

Application Notes and Protocols for Benoxacor Metabolism Studies in Plant Cell Suspension Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing plant cell suspension cultures for investigating the metabolism of the herbicide safener, benoxacor. This in vitro system offers a controlled environment to elucidate detoxification pathways, identify metabolites, and assess the induction of key enzymes involved in xenobiotic metabolism.

Introduction

This compound is a dichloroacetamide herbicide safener used to protect grass crops, such as maize, from injury by chloroacetamide herbicides like metolachlor.[1] Its efficacy lies in its ability to enhance the plant's natural detoxification mechanisms, primarily through the induction of glutathione (B108866) S-transferases (GSTs).[1][2][3] Plant cell suspension cultures serve as an excellent model system to study these processes at the cellular level, offering advantages in terms of homogeneity, ease of manipulation, and reduced biological variability compared to whole plants.[4]

Studies in Zea mays (maize) cell suspension cultures have demonstrated that this compound is rapidly metabolized.[5] Within a short period, a significant portion of the parent compound is converted into various metabolites. The primary detoxification pathway involves the conjugation of this compound with glutathione (GSH), a reaction catalyzed by GSTs.[5][6] This initial conjugation is followed by further catabolism, leading to the formation of other derivatives.

Key Metabolic Pathways

The metabolism of this compound in plant cells predominantly follows a detoxification pathway involving glutathione conjugation. This compound treatment induces the activity of GSTs, which catalyze the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic center of this compound.[2][5] This leads to the formation of a mono-glutathione conjugate of this compound. Further processing can result in a di-glutathione conjugate and other catabolic derivatives like formylcarboxamide and carboxycarboxamide.[5]

Benoxacor_Metabolism_Pathway This compound This compound GSH_conjugation Glutathione Conjugation This compound->GSH_conjugation Mono_GSH mono(GSH) Conjugate GSH_conjugation->Mono_GSH + GSH Di_GSH di(GSH) Conjugate Mono_GSH->Di_GSH + GSH Catabolism Catabolism Mono_GSH->Catabolism Formylcarboxamide Formylcarboxamide Derivative Catabolism->Formylcarboxamide Carboxycarboxamide Carboxycarboxamide Derivative Catabolism->Carboxycarboxamide GST GSTs (induced by this compound) GST->GSH_conjugation catalyzes

Data Presentation

Table 1: this compound Metabolism in Zea mays Cell Suspension Cultures
Time (hours)This compound Remaining (%)Number of Detectable MetabolitesKey Metabolites Identified
0.25Not specified--
0.5Not specified6mono(GSH) conjugate, di(GSH) conjugate
1Not specified-mono(GSH) conjugate, formylcarboxamide, carboxycarboxamide
2Not specified-Maximum level of di(GSH) conjugate
24Not specified12mono(GSH) conjugate abundance increased

Data synthesized from Miller et al. (1996).[5]

Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity
TreatmentGST Activity (fold increase vs. control)GST Isozymes Induced
1 µM this compound2.6 to 3.8Activity peaks A, B, C, and D
10 µM this compoundContinued increaseNot specified
100 µM this compoundContinued increaseNot specified

Data from a study on maize seedlings, indicative of cellular responses.[2]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures

This protocol describes the general procedure for establishing and maintaining plant cell suspension cultures, using maize (Zea mays) as an example.

Materials:

  • Maize seeds (e.g., cv. Black Mexican Sweet)

  • 70% (v/v) Ethanol (B145695)

  • 1% (v/v) Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Agar (for solid medium)

  • Sterile petri dishes, flasks, and other labware

  • Orbital shaker

Procedure:

  • Seed Sterilization: Surface sterilize maize seeds by washing with 70% ethanol for 1-2 minutes, followed by immersion in 1% sodium hypochlorite for 15-20 minutes. Rinse the seeds 3-5 times with sterile distilled water.

  • Callus Induction: Place the sterilized seeds on solid MS medium supplemented with 2-3% sucrose and a suitable concentration of 2,4-D (e.g., 2 mg/L) for callus induction. Incubate in the dark at 25 ± 2°C.

  • Establishment of Suspension Cultures: Transfer friable, embryogenic callus to liquid MS medium with the same composition as the solid medium but without agar.

  • Maintenance: Subculture the suspension cultures every 7-10 days by transferring an aliquot of the cell suspension to fresh liquid medium. Maintain the cultures on an orbital shaker at 120-150 rpm in the dark at 25 ± 2°C.

Protocol 2: this compound Treatment and Metabolite Extraction

Materials:

  • Established plant cell suspension culture (e.g., 7-day-old maize culture)

  • This compound stock solution (e.g., dissolved in a minimal amount of a suitable solvent like DMSO or ethanol)

  • Sterile flasks

  • Vacuum filtration system with filter paper (e.g., Whatman No. 1)

  • Methanol (80%, v/v)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Treatment: Transfer a known amount of the cell suspension culture to sterile flasks. Add the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). An equivalent amount of the solvent should be added to control flasks.

  • Incubation: Incubate the treated and control cultures on an orbital shaker under the same conditions as for maintenance for various time points (e.g., 0.25, 0.5, 1, 2, 24 hours).[5]

  • Harvesting: At each time point, harvest the cells by vacuum filtration.

  • Extraction: Immediately transfer the harvested cells to a flask containing 80% methanol. Homogenize the cells (e.g., using a tissue grinder or sonicator).

  • Separation: Centrifuge the homogenate to pellet the cell debris.

  • Concentration: Collect the supernatant and concentrate it using a rotary evaporator or under a stream of nitrogen. The resulting extract is ready for analysis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_extraction Extraction cluster_analysis Analysis Establish Establish Cell Suspension Culture Subculture Subculture and Grow Establish->Subculture Treat Treat with this compound Subculture->Treat Incubate Incubate for Time Course Treat->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract with Methanol Harvest->Extract Concentrate Concentrate Extract Extract->Concentrate HPLC HPLC Analysis Concentrate->HPLC TLC TLC Analysis Concentrate->TLC MS Mass Spectrometry HPLC->MS

Protocol 3: Analysis of this compound and its Metabolites

Materials:

  • Concentrated cell extracts

  • Analytical standards for this compound and any known metabolites

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reversed-phase C18)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • Mass Spectrometer (MS)

  • NMR Spectrometer

  • Appropriate solvents for HPLC and TLC

Procedure:

A. High-Performance Liquid Chromatography (HPLC):

  • Reconstitute the dried extracts in a suitable mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the compounds using a gradient elution program.

  • Detect the parent compound and metabolites using a UV detector or by collecting fractions for further analysis.

  • Co-chromatography with authentic standards can be used for preliminary identification.[5]

B. Thin-Layer Chromatography (TLC):

  • Spot the concentrated extracts onto a TLC plate.

  • Develop the plate in a suitable solvent system.

  • Visualize the separated spots under UV light or by using appropriate staining reagents.

  • Calculate the Rf values and compare them with standards.

C. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For structural elucidation, purify the metabolites of interest using preparative HPLC.

  • Analyze the purified metabolites by MS to determine their molecular weight and fragmentation patterns.[5]

  • For detailed structural information, perform ¹H-NMR and other NMR experiments on the purified metabolites.[5]

Concluding Remarks

The use of plant cell suspension cultures provides a powerful and reproducible system for studying the metabolism of this compound. The protocols outlined above, in conjunction with the provided data and pathway diagrams, offer a solid foundation for researchers to investigate the detoxification mechanisms of this and other xenobiotics in plants. These studies are crucial for understanding herbicide selectivity, developing new safeners, and assessing the environmental fate of agricultural chemicals.

References

Assessing the Impact of Benoxacor on Soil Microbial Communities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for investigating the effects of the herbicide safener benoxacor on the structure and function of soil microbial communities. The methodologies outlined here are essential for environmental risk assessment and for understanding the ecological consequences of agricultural practices.

Application Notes

This compound is a chemical agent used in agriculture to protect crops from herbicide injury. While its primary role is to enhance crop safety, its introduction into the soil environment can have unintended consequences for the soil microbiome. Understanding these impacts is crucial as soil microorganisms are vital for maintaining soil health, nutrient cycling, and overall ecosystem stability.[1][2]

This protocol outlines a multi-pronged approach to assess these impacts, combining culture-independent molecular techniques with functional assays. The primary objectives are to:

  • Characterize changes in microbial community structure: Determine shifts in the diversity and composition of bacterial and fungal communities in response to this compound application.

  • Evaluate alterations in microbial function: Measure changes in key soil enzyme activities that are indicative of microbial metabolic potential.

  • Quantify this compound persistence: Determine the degradation rate of this compound in the soil.

The findings from these studies will provide valuable data for regulatory agencies, agrochemical companies, and researchers working to develop more sustainable agricultural practices.

Experimental Protocols

Experimental Design and Soil Sampling

A well-designed experiment is fundamental to obtaining reliable and interpretable results.

Protocol 2.1.1: Experimental Setup

  • Soil Selection: Choose a soil type relevant to the intended use of this compound. Document key soil physicochemical properties (e.g., pH, texture, organic matter content).

  • Treatment Groups:

    • Control Group: Soil treated with a carrier solvent (e.g., water or acetone) without this compound.

    • This compound Treatment Group(s): Soil treated with this compound at one or more concentrations relevant to field application rates.

  • Microcosms: Use sterile containers (e.g., glass jars or plastic pots) as microcosms. Add a standardized amount of sieved soil to each microcosm.

  • Application: Apply this compound solution evenly to the soil surface of the treatment groups. Apply the carrier solvent to the control group.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, moisture) for a defined period.

  • Sampling: Collect soil samples from each microcosm at predetermined time points (e.g., 0, 7, 14, 30, and 60 days) for the analyses described below.

This compound Residue Analysis

Protocol 2.2.1: Extraction and Quantification

This protocol is adapted from established methods for analyzing this compound in soil.[3][4][5][6]

  • Extraction:

    • Weigh 50 g of soil into a flask.

    • Add methanol (B129727) (w/v, 1:5) and shake for a specified time.

    • Filter the extract and dry it under a vacuum.

    • Redissolve the residue in 2 mL of n-hexane.

  • Cleanup:

    • Use a Solid Phase Extraction (SPE) cartridge (e.g., Florisil) to clean up the extract.

    • Elute the this compound from the cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness and redissolve in 1 mL of methanol.

  • Quantification:

    • Analyze the final extract using Gas Chromatography (GC) with a Nitrogen Phosphorus Detector (NPD) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[6]

    • Prepare a calibration curve with this compound standards to quantify the concentration in the soil samples.

Soil DNA Extraction

Protocol 2.3.1: Direct Lysis Method

Direct lysis methods are commonly used for extracting DNA from the total microbial community in soil.[1][7][8][9]

  • Lysis:

    • Weigh 0.25-1 g of soil into a bead-beating tube containing lysis buffer and beads.

    • Homogenize the sample in a bead beater to mechanically lyse the microbial cells.

    • Incubate at a high temperature (e.g., 65-70°C) with occasional vortexing.

  • Purification:

    • Centrifuge the lysate to pellet the soil particles and debris.

    • Transfer the supernatant to a new tube and precipitate the DNA with isopropanol (B130326) or ethanol.

    • Wash the DNA pellet with 70% ethanol.

  • Final Purification:

    • Resuspend the DNA in a suitable buffer.

    • Further purify the DNA using a commercial kit or column to remove humic acids and other inhibitors that can interfere with downstream applications like PCR.[7][8]

Microbial Community Analysis: 16S rRNA and ITS Sequencing

Next-generation sequencing (NGS) of marker genes is a powerful tool for profiling microbial communities.[10][11]

Protocol 2.4.1: Amplicon Sequencing

  • PCR Amplification:

    • Amplify the V3-V4 or other variable regions of the 16S rRNA gene for bacteria using universal primers.[12][13]

    • Amplify the Internal Transcribed Spacer (ITS) region for fungi using fungal-specific primers.[10]

    • Use high-fidelity DNA polymerase to minimize PCR errors.

  • Library Preparation:

    • Purify the PCR products.

    • Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

Bioinformatics and Statistical Analysis

Protocol 2.5.1: Data Analysis Pipeline

  • Quality Control:

    • Use tools like QIIME2, mothur, or DADA2 to process the raw sequencing data.[14] This includes demultiplexing, quality filtering, and chimera removal.

  • Taxonomic Assignment:

    • Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).

  • Diversity Analysis:

    • Alpha diversity: Calculate indices such as Shannon, Simpson, and Chao1 to assess the richness and evenness of the microbial community within each sample.[15]

    • Beta diversity: Use metrics like Bray-Curtis or UniFrac to compare the microbial community composition between different treatment groups. Visualize the results using ordination plots like Principal Coordinate Analysis (PCoA).

  • Statistical Analysis:

    • Perform statistical tests (e.g., ANOVA, PERMANOVA) to determine if the observed differences in microbial diversity and composition between treatment groups are significant.[16][17]

Soil Enzyme Activity Assays

Soil enzyme activities are sensitive indicators of soil health and can be affected by herbicides.[18][19][20][21]

Protocol 2.6.1: Dehydrogenase Activity

Dehydrogenase activity reflects the total metabolic activity of the soil microbial community.

  • Incubation:

    • Incubate a known amount of soil with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Dehydrogenase enzymes will reduce TTC to triphenyl formazan (B1609692) (TPF).

  • Extraction:

    • Extract the TPF from the soil using a solvent like methanol or ethanol.

  • Quantification:

    • Measure the absorbance of the extracted TPF using a spectrophotometer at 485 nm.[22]

Protocol 2.6.2: Phosphatase Activity

Phosphatase enzymes are involved in the mineralization of organic phosphorus.

  • Incubation:

    • Incubate soil with a substrate like p-nitrophenyl phosphate (B84403) (pNPP).

    • Phosphatase enzymes will hydrolyze pNPP to p-nitrophenol (pNP).

  • Extraction and Quantification:

    • Extract the pNP and measure its concentration colorimetrically.

Protocol 2.6.3: Urease Activity

Urease is a key enzyme in the nitrogen cycle, hydrolyzing urea (B33335) to ammonia (B1221849).

  • Incubation:

    • Incubate soil with a urea solution.

  • Quantification:

    • Measure the amount of ammonia produced using a colorimetric method.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of the Experimental Soil

Parameter Value
pH
Texture (Sand/Silt/Clay %)
Organic Matter (%)
Total Nitrogen (mg/kg)

| Available Phosphorus (mg/kg)| |

Table 2: this compound Concentration in Soil Over Time

Time (days) Control (µg/kg) Treatment 1 (µg/kg) Treatment 2 (µg/kg)
0 ND
7 ND
14 ND
30 ND
60 ND

ND: Not Detected

Table 3: Alpha Diversity Indices of Soil Bacterial Communities

Treatment Shannon Index Simpson Index Chao1 Index
Control
Treatment 1

| Treatment 2 | | | |

Table 4: Relative Abundance (%) of Dominant Bacterial Phyla

Phylum Control Treatment 1 Treatment 2
Proteobacteria
Acidobacteria
Actinobacteria
Bacteroidetes

| ... | | | |

Table 5: Soil Enzyme Activities

Treatment Dehydrogenase (µg TPF/g soil/h) Phosphatase (µg pNP/g soil/h) Urease (µg NH4+-N/g soil/h)
Control
Treatment 1

| Treatment 2 | | | |

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analyses cluster_downstream Downstream Analysis A Soil Collection & Sieving B Microcosm Setup A->B C This compound Application B->C D Soil Sampling (0, 7, 14, 30, 60 days) C->D E This compound Residue Analysis D->E F Soil DNA Extraction D->F G Soil Enzyme Assays D->G J J E->J Data Interpretation H 16S rRNA & ITS Sequencing F->H G->J Data Interpretation I Bioinformatics & Statistics H->I I->J Data Interpretation

Caption: Overall experimental workflow for assessing this compound's impact.

Bioinformatics Analysis Pipeline

bioinformatics_pipeline cluster_input Input Data cluster_processing Data Processing (QIIME2/DADA2) cluster_analysis Community Analysis cluster_output Output & Interpretation A Raw Sequencing Reads (FASTQ files) B Quality Filtering & Denoising A->B C Chimera Removal B->C D OTU/ASV Generation C->D E Taxonomic Assignment D->E F Alpha Diversity Analysis D->F G Beta Diversity Analysis D->G H Taxonomic Profiles E->H I Diversity Plots & Statistics F->I G->I

Caption: Bioinformatics pipeline for microbial community analysis.

Logical Relationship of Impact Assessment

logical_relationship cluster_impacts Potential Impacts cluster_measurements Measured Parameters A This compound Application B Changes in Microbial Community Structure A->B C Alterations in Microbial Community Function A->C D This compound Degradation A->D E 16S rRNA & ITS Sequencing (Diversity & Composition) B->E F Soil Enzyme Activities (Dehydrogenase, Phosphatase, etc.) C->F G This compound Residue Levels D->G H Ecological Consequence Assessment E->H F->H G->H

Caption: Logical flow of this compound impact assessment.

References

Troubleshooting & Optimization

Technical Support Center: Benoxacor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of benoxacor synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of the initial O-alkylation of o-nitrophenol with 1-chloroacetone low?

Answer:

Low yields in the O-alkylation step to form o-nitrophenoxyacetone can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is monitored (e.g., by TLC or GC) until the starting material is consumed. The reaction time may need to be extended.

  • Suboptimal Temperature: The reaction temperature is critical. A study on a similar synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate, found that a temperature of 45-50°C was optimal.[1] Temperatures that are too low will result in a slow reaction rate, while temperatures that are too high can lead to side product formation.

  • Inefficient Phase Transfer Catalyst: If a phase transfer catalyst is used, its activity can significantly impact the yield. Ensure the catalyst is of good quality and used at the appropriate concentration.

  • Base Strength and Concentration: The choice and amount of base are crucial for deprotonating the phenol. Insufficient base will lead to incomplete reaction, while an excessively strong base can promote side reactions.

Question 2: The hydrogenation of o-nitrophenoxyacetone to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is not proceeding efficiently. What could be the issue?

Answer:

Challenges during the hydrogenation and cyclization step can arise from:

  • Catalyst Poisoning: The hydrogenation catalyst (e.g., Pt/C) is susceptible to poisoning by impurities in the starting material. Ensure the o-nitrophenoxyacetone is sufficiently pure before proceeding.

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. Use fresh, high-quality catalyst for optimal results.

  • Incorrect Hydrogen Pressure: The pressure of hydrogen gas is a key parameter. For the synthesis of the benzoxazine (B1645224) intermediate, a pressure of 2.0 MPa was found to be optimal.[1]

  • Suboptimal Solvent: The choice of solvent can influence the reaction rate and selectivity. Toluene (B28343) has been reported as an effective solvent for this step.[1]

Question 3: I am observing significant impurity formation during the final N-acylation with dichloroacetyl chloride. How can I minimize this?

Answer:

The formation of impurities during the dichloroacetylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be due to:

  • Over-acylation or Side Reactions: The high reactivity of dichloroacetyl chloride can lead to unwanted side reactions. The reaction should be carried out at a controlled temperature, and the acylating agent should be added slowly to the reaction mixture.

  • Presence of Water: Dichloroacetyl chloride is sensitive to moisture and can hydrolyze, reducing its effectiveness and leading to the formation of dichloroacetic acid as an impurity. Ensure all glassware is dry and use anhydrous solvents.

  • Inappropriate Base: The base used to scavenge the HCl byproduct should be chosen carefully. A non-nucleophilic base is preferred to avoid reaction with the dichloroacetyl chloride.

  • Alternative Acylating Agent: Consider using a less reactive acylating agent. For instance, Dichloromeldrum's acid has been reported as a practical and green reagent for the dichloroacetylation of amines, often requiring no column chromatography for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent commercial synthesis of this compound involves a multi-step process. It typically begins with the O-alkylation of o-nitrophenol with a halo-ketone like 1-chloroacetone to form an o-nitrophenoxyketone. This intermediate is then hydrogenated to simultaneously reduce the nitro group and cyclize to form the 3,4-dihydro-3-methyl-2H-1,4-benzoxazine ring. The final step is the N-acylation of this benzoxazine intermediate with dichloroacetyl chloride to yield this compound.

Q2: How can I monitor the progress of the reactions?

A2: The progress of each reaction step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q3: What are the best methods for purifying the final this compound product?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the impurities. For column chromatography, silica (B1680970) gel is a common stationary phase, and the eluent system should be optimized based on the polarity of this compound and any byproducts.

Q4: How can I assess the purity of my synthesized this compound?

A4: The purity of the final product can be determined using a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure. Mass spectrometry will confirm the molecular weight. The purity level can be quantified using techniques like GC-MS or HPLC, by comparing the peak area of the product to that of any impurities.[3][4]

Q5: Are there any known impurities of this compound I should be aware of?

A5: Yes, potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For example, monochloro-benoxacor is a known degradant.[5] Impurities can also arise from the oxidation of starting materials like o-aminophenol if not handled under an inert atmosphere.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

ParameterOptimal ConditionYield (%)Reference
SolventToluene92.5[1]
Reaction Temperature45-50°C92.5[1]
Stirring Time15 h92.5[1]
Reaction Pressure2.0 MPa92.5[1]

Experimental Protocols

Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (this compound Intermediate)

This protocol is based on an optimized procedure reported in the literature with a high yield.[1]

Materials:

  • o-Nitrophenol

  • 1-Chloroacetone

  • Toluene (solvent)

  • Pt/C catalyst

  • Hydrogen gas

Procedure:

  • O-alkylation: In a suitable reaction vessel, dissolve o-nitrophenol in toluene. Add 1-chloroacetone and an appropriate base. Heat the mixture to 45-50°C and stir for the required time, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude o-nitrophenoxyacetone. This may involve washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

  • Hydrogenation and Cyclization: Transfer the crude o-nitrophenoxyacetone to a high-pressure reactor. Add fresh Pt/C catalyst and toluene as the solvent.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 2.0 MPa.

  • Heat the reaction mixture to 45-50°C and stir vigorously for 15 hours.

  • Work-up and Purification: After the reaction, cool the reactor, carefully release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the desired 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. The product can be further purified by distillation or column chromatography if necessary.

N-acylation to form this compound

Materials:

  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

  • Dichloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and the non-nucleophilic base in an anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add dichloroacetyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of a mild base. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Benoxacor_Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrogenation & Cyclization cluster_step3 Step 3: N-Acylation cluster_purification Purification & Analysis o_nitrophenol o-Nitrophenol o_nitrophenoxyacetone o-Nitrophenoxyacetone o_nitrophenol->o_nitrophenoxyacetone Base, Solvent chloroacetone 1-Chloroacetone chloroacetone->o_nitrophenoxyacetone intermediate 3-methyl-3,4-dihydro- 2H-1,4-benzoxazine o_nitrophenoxyacetone->intermediate H₂, Pt/C, Pressure, Temp. This compound This compound intermediate->this compound Base, Anhydrous Solvent dichloroacetyl_chloride Dichloroacetyl Chloride dichloroacetyl_chloride->this compound purification Purification This compound->purification Recrystallization or Column Chromatography analysis Purity Analysis purification->analysis NMR, IR, MS, GC/HPLC Troubleshooting_Benoxacor_Synthesis cluster_step1_troubleshooting Step 1: O-Alkylation Issues cluster_step2_troubleshooting Step 2: Hydrogenation Issues cluster_step3_troubleshooting Step 3: N-Acylation Issues start Low Yield in This compound Synthesis q1 Incomplete Reaction? start->q1 a1 Extend reaction time, monitor by TLC. q1->a1 Yes q2 Suboptimal Temperature? q1->q2 No a2 Adjust to 45-50°C. q2->a2 Yes q3 Catalyst Poisoned? q2->q3 No a3 Purify starting material. q3->a3 Yes q4 Incorrect H₂ Pressure? q3->q4 No a4 Adjust to 2.0 MPa. q4->a4 Yes q5 Side Reactions? q4->q5 No a5 Control temperature, slow addition of reagent. q5->a5 Yes q6 Moisture Present? q5->q6 No a6 Use anhydrous conditions. q6->a6 Yes

References

Technical Support Center: Troubleshooting Interference in Benoxacor HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benoxacor HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Baseline and Ghost Peak Issues

Question: Why is my baseline noisy or drifting during my this compound HPLC run?

Answer: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The common causes and troubleshooting steps are outlined below.

  • Potential Causes:

    • Mobile Phase: Impurities in solvents or water, improper degassing, or mixing of immiscible solvents can all contribute to baseline noise.[1][2][3] Using gradient grade solvents is crucial for gradient separations to ensure a clean baseline.

    • HPLC System: Air trapped in the pump, pump seal failure, or leaks in the system can cause pressure fluctuations leading to a noisy baseline.[3][4] Contamination in the pump, detector, or injector can also be a source.

    • Detector: A failing lamp or contaminated flow cell can be a source of noise.[5]

    • Column: Contamination or degradation of the stationary phase can lead to baseline issues.

  • Troubleshooting Steps:

    • Isolate the Pump: Disconnect the column and run the mobile phase directly to the detector. If the baseline is still noisy, the issue is likely with the pump or the mobile phase itself.

    • Check Mobile Phase: Prepare a fresh batch of mobile phase using high-purity (HPLC-grade) solvents and water.[1][2] Ensure thorough degassing by sonication or helium sparging.[4]

    • Flush the System: Flush the system with a strong solvent like 100% methanol (B129727) or isopropanol (B130326) to remove any contaminants.[4]

    • Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leakage.[3]

    • Check Detector Lamp: Check the lamp's usage hours and replace it if it's near the end of its lifespan.

Question: I see "ghost peaks" in my chromatogram, especially in blank runs. What are they and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run.[1] They are typically caused by contamination from a previous injection or from the mobile phase.

  • Potential Causes:

    • Carryover: Strongly retained compounds from a previous injection may elute in a subsequent run, especially with a stronger mobile phase in a gradient.[2]

    • Mobile Phase Contamination: Impurities in the water or organic solvents can accumulate on the column and elute as a peak during the gradient.[1][2] Water is a common source of such impurities.[2]

    • Sample Contamination: The sample itself or the vial/cap may be contaminated.

    • System Contamination: Contaminants can leach from tubing, seals, or other system components.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (your mobile phase) to confirm the presence of ghost peaks. If a peak appears, it's likely from the mobile phase or system.[5]

    • Identify the Source:

      • Mobile Phase: Prepare fresh mobile phase with high-purity solvents.

      • Injector/Sample Loop: Clean the injector and sample loop thoroughly.

    • Column Wash: Wash the column with a strong solvent to remove any strongly retained compounds. A reverse flush may also be effective.[5]

    • Use a Ghost Peak Trap Column: Installing a trap column can help remove impurities from the mobile phase before they reach the analytical column.[2]

Category 2: Peak Shape and Resolution Problems

Question: My this compound peak is tailing. How can I improve its shape?

Answer: Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Potential Causes:

    • Column Issues: Contamination of the column, a void at the column inlet, or a worn-out column can cause tailing.[6] Secondary interactions with active sites on the silica (B1680970) packing material are a common cause.[5]

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions that cause tailing.

    • Sample Overload: Injecting too much sample can lead to peak shape distortion.[5]

    • Interfering Compound: A co-eluting compound can manifest as a shoulder or tail on the main peak.

  • Troubleshooting Steps:

    • Reduce Sample Load: Try injecting a smaller volume or a more dilute sample.[5]

    • Adjust Mobile Phase:

      • Add a modifier to the mobile phase, like a small amount of a competing base (e.g., triethylamine) if analyzing a basic compound, to block active sites on the column.

    • Check the Column:

      • Reverse flush the column to clean it.

      • If the problem persists, try a new column of the same type.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.

Question: My this compound peak is showing fronting. What is the cause?

Answer: Peak fronting is the opposite of tailing and is most commonly caused by overloading the column.

  • Potential Causes:

    • Sample Overload: Injecting too high a concentration of the analyte is a primary cause.[5]

    • Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.[5]

    • Use a Larger Column: If you cannot dilute the sample, you may need a column with a larger internal diameter for increased loading capacity.[5]

    • Change Sample Solvent: Prepare your sample in the mobile phase or a weaker solvent.

Question: I am seeing split peaks for this compound. What could be the issue?

Answer: Split peaks can be caused by a number of issues related to the column and sample introduction.

  • Potential Causes:

    • Clogged Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly.

    • Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split.

    • Sample Solvent Incompatibility: Injecting a sample in a strong, non-miscible solvent can lead to peak splitting.

    • Co-eluting Interference: A closely eluting impurity can give the appearance of a split peak.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure your sample is fully dissolved and filtered before injection.

    • Reverse Flush the Column: This may dislodge particulates from the inlet frit.

    • Replace the Column Frit: If possible, replace the inlet frit of the column.

    • Use a Guard Column: A guard column can protect the analytical column from contamination and particulates.[4]

    • Modify Mobile Phase: Adjusting the mobile phase composition or gradient may help to separate the interfering peak.

Category 3: Retention and Co-elution Issues

Question: The retention time for this compound is shifting between injections. What should I check?

Answer: Consistent retention times are critical for peak identification. Shifting retention times often point to problems with the mobile phase or the pump.

  • Potential Causes:

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase or solvent evaporation can change the composition and affect retention times.

    • Pump Issues: An inconsistent flow rate due to air bubbles, leaks, or faulty check valves will cause retention times to drift.[3]

    • Column Temperature: Fluctuations in column temperature can cause retention time shifts. A column oven is recommended for stable temperatures.[7]

    • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to shifting retention times.

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: Ensure accurate measurement and mixing of mobile phase components. Keep solvent bottles capped to prevent evaporation.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed.

    • Inspect the Pump: Purge the pump to remove any air bubbles and check for leaks.

    • Use a Column Oven: Maintain a constant column temperature.

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Question: I suspect another compound is co-eluting with my this compound peak. How can I confirm and resolve this?

Answer: Co-elution of an interfering compound can lead to inaccurate quantification of this compound. This is common when analyzing this compound in formulations with other pesticides like S-metolachlor or in complex matrices like soil.[8][9]

  • Confirmation Steps:

    • Use a Diode Array Detector (DAD): A DAD allows you to check the peak purity. If the spectra across the peak are not consistent, it indicates the presence of more than one compound.

    • Spike the Sample: Spike the sample with a known amount of this compound standard. If the peak shape changes or a shoulder appears, it suggests co-elution.

    • Change Detection Wavelength: this compound is often detected around 230 nm or 260 nm.[8][10] An interfering compound may have a different UV absorbance maximum. Changing the wavelength may reduce the interference.

  • Resolution Strategies:

    • Optimize Mobile Phase:

      • Change Organic Solvent: Switching from acetonitrile (B52724) to methanol (or vice versa) can alter the selectivity of the separation.[11]

      • Adjust pH: Modifying the pH of the aqueous portion of the mobile phase can change the retention of ionizable compounds.

      • Run a Gradient: A gradient elution can help separate compounds with different polarities.

    • Change the Column: Use a column with a different stationary phase (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column) to achieve a different selectivity.

    • Improve Sample Preparation: Use a more selective sample preparation technique like Solid Phase Extraction (SPE) to remove the interfering compounds before analysis.[10][12]

Quantitative Data Summary

The following tables provide typical HPLC parameters for this compound analysis based on published methods. These can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm)[8]C18 (15 cm x 4.6 mm, 5 µm)[10]Lux Cellulose-3 (chiral)[7]
Mobile Phase Acetonitrile:Water (80:20, v/v)[8]Acetonitrile:Water (70:30, v/v)[10]Methanol:Water (80:20, v/v)[7]
Flow Rate 1.0 mL/min[8]1.0 mL/min[10]Not Specified
Detection (UV) 230 nm[8]260 nm[10]Not Specified
Column Temp. 40°C[8]Not Specified10°C - 40°C[7]
Retention Time ~6.4 min[8]~3.95 min[10]Varies with temp.
Co-analytes Mesotrione, S-metolachlor[8]Butachlor, Atrazine, S-metolachlor[10]Enantiomeric separation[7]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Quantification

This protocol is a general method for the analysis of this compound and can be adapted based on the specific instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • This compound analytical standard.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v).[8] Filter through a 0.45 µm membrane filter and degas.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Identify the this compound peak by its retention time and quantify using the calibration curve.

Protocol 2: Generic Solid Phase Extraction (SPE) for Soil Samples

This protocol provides a basic cleanup procedure to reduce matrix interference from soil samples.

  • Materials:

    • C18 SPE cartridges.

    • Methanol, Acetonitrile, Water (all HPLC grade).

    • Homogenized soil sample.

  • Procedure:

    • Extraction: Extract a known amount of soil (e.g., 5 g) with a suitable solvent like methanol.[10] This can be done by shaking or sonication.

    • Centrifugation: Centrifuge the extract and collect the supernatant.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 SPE cartridge.

      • Pass 5 mL of water through the cartridge. Do not let the cartridge go dry.

    • Sample Loading: Load the soil extract supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with a stronger solvent like acetonitrile or methanol.[12]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase for analysis.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting common HPLC interference issues.

TroubleshootingWorkflow start Problem Observed (e.g., extra peak, bad shape) check_blank Inject Blank Sample start->check_blank peak_present Peak Present in Blank? check_blank->peak_present source_mobile_phase Source is likely Mobile Phase or System peak_present->source_mobile_phase Yes source_sample Source is likely Sample or Carryover peak_present->source_sample No prepare_fresh_mp Prepare Fresh Mobile Phase (High-Purity Solvents) source_mobile_phase->prepare_fresh_mp clean_column Perform Column Wash (Strong Solvent) source_sample->clean_column flush_system Flush Injector & System prepare_fresh_mp->flush_system check_again Re-inject Blank flush_system->check_again problem_solved Problem Solved check_again->problem_solved Peak Gone problem_persists Problem Persists check_again->problem_persists Peak Remains improve_prep Improve Sample Prep (e.g., SPE Cleanup) clean_column->improve_prep improve_prep->problem_solved

Caption: General troubleshooting workflow for HPLC interference.

InterferenceID start Suspected Co-elution with this compound Peak use_dad Check Peak Purity with DAD start->use_dad impure_peak Peak is Impure use_dad->impure_peak Spectra Not Consistent pure_peak Peak is Pure use_dad->pure_peak Spectra Consistent (Issue may be peak shape) resolution_strategy Implement Resolution Strategy impure_peak->resolution_strategy change_mobile_phase Modify Mobile Phase (Solvent, pH, Gradient) resolution_strategy->change_mobile_phase change_column Change Column (Different Stationary Phase) resolution_strategy->change_column improve_sample_prep Improve Sample Prep (e.g., SPE) resolution_strategy->improve_sample_prep check_separation Re-analyze Sample change_mobile_phase->check_separation change_column->check_separation improve_sample_prep->check_separation resolved Interference Resolved check_separation->resolved Yes not_resolved Still Co-eluting check_separation->not_resolved No not_resolved->resolution_strategy Try another strategy

References

Technical Support Center: Addressing Benoxacor Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to benoxacor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your experimental work.

Quick Reference: this compound Solubility Data

For rapid comparison, the following table summarizes the solubility of this compound in various common solvents at 20°C, unless otherwise specified.

SolventSolubility (mg/L)Solubility (g/L)Molarity (mol/L)Temperature (°C)Reference
Water (pH 7)200.027.69 x 10⁻⁵20[1]
Water220.0228.46 x 10⁻⁵Not Specified[2][3]
Water380.0381.46 x 10⁻⁴25[4]
Acetone (B3395972)230,0002300.88420[1]
Dichloromethane (B109758)400,0004001.53820[1]
Methanol (B129727)30,000300.11520[1]
Hexane3,2003.20.01220[1]
Dimethyl Sulfoxide (DMSO)60,000600.231Not Specified[5]
Dimethyl Sulfoxide (DMSO)125,0001250.481Not Specified[6]

Note: The molecular weight of this compound is 260.12 g/mol .

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when working with this compound in solution.

Issue 1: this compound powder is not dissolving in the chosen solvent.

  • Question: I am trying to prepare a stock solution of this compound, but the powder is not fully dissolving. What can I do?

  • Answer:

    • Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound exhibits high solubility in organic solvents like dichloromethane and acetone, and moderate solubility in methanol and DMSO.[1][5][6] Its aqueous solubility is low.[1][3]

    • Increase Temperature: Gently warming the solution can aid dissolution. Be cautious and ensure that the temperature does not exceed the compound's degradation point. A study on benzoic acid solubility showed that an increase in temperature generally leads to increased solubility in aqueous and alcohol-water mixtures.[7]

    • Apply Sonication: Using an ultrasonic bath can help break up powder agglomerates and facilitate dissolution.[5]

    • Increase Solvent Volume: If the desired concentration is near the solubility limit, you may need to add more solvent to fully dissolve the this compound.

    • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity standard of this compound.

Issue 2: Precipitation occurs when diluting an organic stock solution with an aqueous buffer.

  • Question: I have a 10 mM stock solution of this compound in DMSO. When I dilute it into my aqueous experimental buffer (e.g., PBS), a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of a hydrophobic compound like this compound.

    • Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its aqueous solubility limit. Try preparing a more dilute final solution.

    • Increase the Percentage of Co-solvent: If your experimental conditions allow, increasing the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.

    • Use a Different Co-solvent System: Consider using a mixture of co-solvents. For in vivo studies, a common formulation to improve solubility is a mixture of DMSO, PEG300, Tween-80, and saline.[5]

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the aqueous buffer to the organic stock solution slowly while vortexing.

Issue 3: Inconsistent results in biological assays.

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable results.

    • Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions to ensure there is no precipitate. If necessary, briefly sonicate or warm the solution.

    • Prepare Fresh Solutions: this compound can undergo hydrolysis in aqueous solutions, especially at non-neutral pH.[8] It is recommended to prepare fresh working solutions from your organic stock solution for each experiment.

    • Evaluate Solvent Effects: The solvent used to dissolve this compound can have its own biological effects. Always include a vehicle control (the solvent without this compound) in your experiments to account for any solvent-induced effects.

Frequently Asked Questions (FAQs)

  • Q1: What is the most suitable organic solvent for preparing a high-concentration stock solution of this compound?

    • A1: Dichloromethane and acetone show the highest solubility for this compound, making them suitable for preparing high-concentration stock solutions.[1] However, for biological applications, DMSO is often preferred due to its lower volatility and better compatibility with cell culture media, although its solubility for this compound is lower than that of dichloromethane and acetone.[5][6]

  • Q2: How does pH affect the aqueous solubility of this compound?

    • A2: this compound can undergo hydrolysis, and the rate of this process is pH-dependent. At circumneutral pH (pH 7), hydrolysis is appreciable.[8] Under high-pH conditions, the half-life of this compound can be significantly reduced.[8] While the direct impact on equilibrium solubility is not extensively detailed, changes in pH that lead to degradation will affect the concentration of intact this compound in solution over time.

  • Q3: Is it necessary to filter this compound solutions after preparation?

    • A3: If you observe any particulate matter after attempting to dissolve the compound, filtration through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) is recommended to ensure a clear, homogenous solution. This is particularly important for analytical applications like HPLC.

  • Q4: Can I store this compound stock solutions? If so, under what conditions?

    • A4: this compound stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use. Aqueous solutions should generally be prepared fresh before use due to the potential for hydrolysis.[8]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol is adapted from the OECD 105 and OPPTS 830.7840 guidelines and is suitable for determining the solubility of this compound in various solvents.

1. Materials:

  • This compound (analytical standard, >99% purity)

  • Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

  • Glass flasks with stoppers

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a shaking incubator set to a constant temperature (e.g., 20°C or 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the required time, but 24 to 48 hours is typical.

  • Phase Separation:

    • After equilibration, allow the solution to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Centrifuge supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Calculate solubility H->I

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

overcoming matrix effects in benoxacor residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in benoxacor residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), resulting in inaccurate quantification of this compound residues.[3] In liquid chromatography-mass spectrometry (LC-MS), these effects are a significant concern and can affect the method's accuracy, precision, and detection capabilities. For gas chromatography (GC), matrix components can accumulate in the injector and on the column, leading to peak shape distortion and shifts in retention time.[4]

Q2: What are the common analytical techniques for this compound residue analysis?

A2: The most prevalent techniques are gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS).[5] LC-MS/MS is widely used for its high sensitivity and selectivity in analyzing a broad range of pesticides, including this compound, in various food and environmental matrices.[1][6] GC-MS/MS is also a robust technique for the analysis of volatile and semi-volatile pesticides like this compound.[7][8]

Q3: What is the QuEChERS method and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[9] It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[10] The QuEChERS method is well-suited for this compound analysis in various matrices, including cereals and soil, providing good recoveries and efficient sample cleanup.[11][12]

Q4: How can I quantify the extent of matrix effects in my this compound analysis?

A4: The matrix effect (ME) can be quantified by comparing the slope of the calibration curve prepared in the matrix extract (matrix-matched calibration) with the slope of the calibration curve prepared in a pure solvent. The formula to calculate the percentage of matrix effect is:

ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.[13][14] Values between -20% and +20% are generally considered to indicate a low matrix effect, while values outside of ±50% suggest a strong matrix effect that needs to be addressed.[15]

Troubleshooting Guides

Problem 1: Poor recovery of this compound during sample preparation.
Possible Cause Suggested Solution
Inefficient Extraction Ensure the sample is thoroughly homogenized before extraction. For dry samples like cereals, adding a small amount of water before acetonitrile (B52724) extraction can improve recovery.[11]
Analyte Loss During Cleanup The choice of d-SPE sorbent is critical. For this compound, a combination of PSA and C18 is often effective. However, for matrices with high pigment content, such as spinach, Graphitized Carbon Black (GCB) may be used, but it can lead to the loss of planar molecules. In such cases, adding a small amount of toluene (B28343) to the extract before GCB cleanup can improve the recovery of planar pesticides.[9]
Degradation of this compound This compound is a dichloroacetamide and can be susceptible to degradation under certain pH conditions. Ensure that the pH of the sample extract is controlled, especially if using pH-dependent cleanup sorbents.
Problem 2: Significant signal suppression or enhancement in LC-MS/MS analysis.
Possible Cause Suggested Solution
Co-eluting Matrix Components Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from interfering matrix components.
Improve Sample Cleanup: Employ a more rigorous cleanup method. This could involve using different d-SPE sorbents (see Table 1) or incorporating a solid-phase extraction (SPE) step after the initial QuEChERS extraction. For fatty matrices, sorbents like Z-Sep+ or EMR-Lipid can be effective at removing lipids that cause signal suppression.[16]
Ionization Competition in the MS Source Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.[3][15]
Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. However, this may compromise the method's sensitivity.
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound, if available, can effectively compensate for matrix effects as it will be similarly affected by suppression or enhancement.

Quantitative Data Summary

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery and Matrix Effect Reduction (General Guidance)

d-SPE Sorbent Primary Function Effectiveness for this compound (and similar compounds) Potential Drawbacks
PSA (Primary Secondary Amine) Removes organic acids, sugars, and some fatty acids.Generally effective for this compound in many matrices.May not be sufficient for highly complex matrices.
C18 (Octadecyl) Removes non-polar interferences like lipids and waxes.Often used in combination with PSA for a broader cleanup.Can retain some non-polar pesticides.
GCB (Graphitized Carbon Black) Removes pigments (e.g., chlorophyll) and sterols.Effective for pigmented matrices, but can adsorb planar molecules.May lead to low recovery of this compound if not used carefully. The addition of toluene can mitigate this.[9]
Z-Sep+ (Zirconia-coated silica (B1680970) with C18) Removes lipids and pigments.A good alternative to GCB for pigmented and fatty matrices, often with better recovery for planar pesticides.[17]Higher cost compared to traditional sorbents.
EMR-Lipid Specifically designed for lipid removal.Highly effective in fatty matrices like oils and nuts, leading to reduced matrix effects.[16]Proprietary sorbent with a higher cost.

Table 2: this compound Recovery in Wheat and Soil using SPE Cleanup

Matrix Fortification Level (mg/kg) Mean Recovery (%) Relative Standard Deviation (%)
Wheat Shoots0.0588.24.5
0.590.83.1
Soil0.0587.55.2
0.590.72.8
Data adapted from a study on the simultaneous determination of butachlor (B1668075) and this compound.[5]

Experimental Protocols

QuEChERS Sample Preparation for this compound in Cereals

This protocol is a modification of the original QuEChERS method, adapted for dry matrices like wheat or corn.

a. Extraction:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds to rehydrate the sample. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE Cleanup:

  • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS or GC-MS/MS analysis. It may be filtered through a 0.22 µm filter before injection.

LC-MS/MS Method for this compound Analysis
  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 260.0

    • Product Ion 1 (Quantifier, m/z): 149.0 (Collision Energy: 16 V)

    • Product Ion 2 (Qualifier, m/z): 134.0 (Collision Energy: 36 V)

GC-MS/MS Method for this compound Analysis
  • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 70 °C, hold for 1 min, ramp to 200 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min and hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MRM Transitions for this compound: Specific transitions should be optimized based on the instrument, but characteristic ions include m/z 259 (molecular ion), 148, and 133.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_sample node_sample node_extraction node_extraction node_cleanup node_cleanup node_analysis node_analysis node_data node_data A Sample Homogenization B QuEChERS Extraction (Acetonitrile + Salts) A->B C Centrifugation B->C D d-SPE Cleanup (PSA, C18, etc.) C->D Supernatant E Centrifugation & Filtration D->E F LC-MS/MS or GC-MS/MS Analysis E->F Final Extract G Quantification & Data Review F->G

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_logic node_problem node_problem node_cause node_cause node_solution node_solution A Inaccurate this compound Quantification B Poor Recovery A->B C Signal Suppression/ Enhancement A->C D Optimize Extraction B->D E Refine Cleanup (d-SPE/SPE) B->E C->E F Matrix-Matched Calibration C->F G Optimize Chromatography C->G H Use Internal Standard C->H I Dilute Sample Extract C->I

Caption: Troubleshooting logic for inaccurate this compound results.

benoxacor_metabolism node_parent node_parent node_metabolite node_metabolite node_enzyme node_enzyme This compound This compound Metabolite1 Monochloro-benoxacor This compound->Metabolite1 Dechlorination Metabolite2 Glutathione Conjugate Metabolite1->Metabolite2 Glutathione S-transferase (GST)

Caption: Simplified metabolic pathway of this compound in plants.

References

Technical Support Center: Enhancing the Efficacy of Benoxacor Under Different Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the herbicide safener benoxacor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the induction of glutathione (B108866) S-transferase (GST) enzyme activity in certain crops, particularly maize.[1][2][3][4][5][6][7] This enhanced GST activity allows the crop to more rapidly detoxify chloroacetamide herbicides, such as S-metolachlor, by conjugating them with glutathione, rendering them less phytotoxic to the crop while maintaining their efficacy against target weeds.[1][2][3][4]

Q2: Why am I observing variable efficacy of this compound in my experiments?

A2: The efficacy of this compound can be influenced by a variety of environmental factors. These include, but are not limited to, soil type, pH, temperature, moisture, and light intensity.[8][9][10][11][12] Variability in these conditions across your experiments could lead to inconsistent results. Refer to the troubleshooting guide below for more specific scenarios.

Q3: Does this compound itself have herbicidal activity?

A3: No, this compound does not possess inherent herbicidal activity.[10] Its function is to protect the crop from injury caused by a co-applied herbicide.

Q4: Can this compound be used to safen crops other than maize?

A4: While this compound is predominantly used in maize, research has explored its potential safening effects in other crops, such as tomato.[5][6][7][13] However, the effectiveness of this compound is highly species-dependent, and it may not provide adequate protection in all dicotyledonous plants.[14]

Q5: How does sunlight affect this compound?

A5: this compound can undergo direct photolysis when exposed to sunlight, meaning it can be degraded by light.[4][9][15] The rate of photolysis can be influenced by the surface it is on (e.g., soil vs. water) and the presence of other compounds.[4] In some cases, this compound's photoproducts can act as photosensitizers, promoting the degradation of the co-applied herbicide.[4][15]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced or no safening effect observed after this compound application. 1. Suboptimal environmental conditions: Temperature, soil pH, or moisture may be outside the optimal range for this compound activity. 2. Incorrect application timing: this compound is typically applied pre-emergence. 3. Degradation of this compound: Exposure to high pH, temperature, or intense sunlight may have degraded the compound. 4. Plant species/variety: The crop species or even variety may not be responsive to this compound.1. Optimize conditions: Refer to the data tables below to identify optimal temperature and pH ranges. Ensure consistent soil moisture. 2. Verify application timing: Confirm that this compound is applied according to the experimental protocol, typically before crop emergence. 3. Storage and handling: Store this compound in a cool, dark, and dry place. Prepare solutions fresh before use. Minimize exposure of treated soil/plants to extreme conditions unless it is the experimental variable. 4. Literature review: Check existing literature to confirm the responsiveness of your specific plant species and variety to this compound.
Inconsistent results between experimental replicates. 1. Environmental heterogeneity: Variations in temperature, light, or soil composition within the experimental setup. 2. Inconsistent application: Uneven application of this compound and/or the herbicide. 3. Biological variability: Natural variation between individual plants.1. Control environment: Use controlled environment chambers to maintain uniform conditions. If in a greenhouse, randomize the placement of replicates to minimize effects of microclimates. 2. Standardize application: Use calibrated application equipment to ensure each replicate receives the same dose. For soil applications, ensure thorough mixing. 3. Increase sample size: A larger number of replicates can help to account for natural biological variation.
Unexpected phytotoxicity to the crop despite this compound application. 1. High herbicide rates: The applied herbicide concentration may be too high for this compound to provide complete protection. 2. Suboptimal this compound to herbicide ratio: The ratio of this compound to herbicide is critical for effective safening. 3. Environmental stress: Other stressors (e.g., drought, extreme temperatures) can reduce the plant's ability to respond to the safener.1. Dose-response experiment: Conduct a dose-response experiment to determine the optimal herbicide concentration in the presence of a fixed this compound concentration. 2. Ratio optimization: Test different ratios of this compound to herbicide to find the most effective combination for your experimental system. 3. Minimize other stressors: Ensure plants are not subjected to other environmental stresses unless they are part of the experimental design.
This compound appears to degrade rapidly in the experimental system. 1. High pH: this compound hydrolysis is significantly faster under alkaline conditions.[8][16][17][18][19] 2. High temperature: The rate of hydrolysis increases with temperature.[8] 3. Photolysis: Direct exposure to sunlight can lead to rapid degradation.[4][9]1. Monitor and adjust pH: Measure the pH of your soil or hydroponic solution. If it is alkaline, consider adjusting it to a more neutral pH if the experimental design allows. 2. Control temperature: Maintain a stable and appropriate temperature for your experiment. 3. Control light exposure: If photolysis is a concern and not the variable being studied, consider using light filters or conducting experiments under controlled lighting conditions.

Quantitative Data Summary

The following tables summarize the impact of key environmental factors on the stability and efficacy of this compound.

Table 1: Effect of pH on this compound Hydrolysis

pHHalf-life (t½)Rate Constant (k)Conditions
7.055.0 (±3.7) days5.3 x 10⁻⁴ h⁻¹Circumneutral water
8.452.9 (±4.5) days-Buffered system
8.922.5 (±1.9) days-Buffered system
10.714.30 (±0.06) days6.7 (±1.6) x 10⁻³ h⁻¹Softening basin water
High pH (unspecified)13 hours-Conditions representative of lime-soda softening
Data compiled from[8][16][17][18][19].

Table 2: Effect of Temperature on this compound Hydrolysis

TemperatureObservation
2°C vs. 35°CHydrolysis rate is significantly lower at 2°C compared to 35°C.[8]
Note: A specific activation energy for hydrolysis has been calculated and is available in the source literature for more detailed modeling.[8][17]

Table 3: Effect of this compound on Metolachlor Photolysis

This compound:Metolachlor RatioMetolachlor Decay Rate EnhancementSurface
1:0.518 times fasterQuartz
1:11.5 times fasterWater
1:1-Quartz
1:10> 8 times fasterWater
1:100> 8 times fasterWater
Data compiled from[4]. The presence of this compound can act as a sensitizer, increasing the photolytic decay of metolachlor.

Table 4: Sorption of this compound in Different Soil Types

Soil PropertyFreundlich Adsorption Constant (Kf) [(mg/g) x (mg/L)⁻ⁿ]Observation
Agricultural Soils (range)0.1 - 0.27Sorption is influenced by soil organic carbon content.[11]
Granular Activated Carbon (GAC)6.4This compound shows more favorable sorption to GAC compared to agricultural soils.[11]
Note: Higher Kf values indicate stronger sorption to the soil, which can reduce leaching but may also affect bioavailability.

Experimental Protocols

1. Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods used to determine GST activity in plant extracts.[20][21][22][23][24]

  • Materials:

  • Procedure:

    • Protein Extraction:

      • Harvest and weigh plant tissue.

      • Homogenize the tissue in ice-cold extraction buffer.

      • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[23]

      • Collect the supernatant, which contains the soluble proteins, including GSTs.

    • Assay Reaction:

      • Prepare an assay cocktail containing phosphate buffer, CDNB solution, and GSH solution.[20]

      • In a cuvette or 96-well plate, add the assay cocktail.

      • Add a specific amount of the protein extract to initiate the reaction.

    • Measurement:

      • Immediately place the cuvette/plate in the spectrophotometer.

      • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).[24] The change in absorbance is due to the formation of the GSH-CDNB conjugate.

    • Calculation:

      • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

      • Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units per milligram of protein.

2. Laboratory Protocol for this compound Application

This protocol provides a general guideline for applying this compound in a laboratory setting.

  • Materials:

    • This compound (analytical grade).

    • Solvent (e.g., acetone (B3395972) or ethanol) for stock solution.

    • Herbicide (e.g., S-metolachlor).

    • Pots with appropriate soil mix.

    • Crop seeds (e.g., maize).

    • Calibrated sprayer or micropipette for application.

  • Procedure:

    • Seed Treatment (optional):

      • Prepare a solution of this compound in a suitable solvent.

      • Immerse seeds in the safener solution for a specified period before sowing.[7]

    • Pre-emergence Soil Application:

      • Fill pots with soil and plant the seeds at a uniform depth.

      • Prepare a solution of this compound and the herbicide in water (an organic solvent may be needed for initial dissolution).

      • Apply the solution evenly to the soil surface using a calibrated sprayer to simulate field application rates.[25] For smaller scale experiments, a micropipette can be used to apply the solution dropwise across the soil surface.

    • Experimental Conditions:

      • Place the treated pots in a controlled environment (growth chamber or greenhouse) with defined temperature, light, and humidity.

      • Water the pots as needed, avoiding leaching if it is not a variable being studied.

    • Data Collection:

      • At specified time points after treatment, assess crop injury, plant height, biomass, and other relevant parameters.[7][25]

      • For mechanistic studies, harvest tissue for biochemical assays like the GST activity assay described above.

Visualizations

GST_Induction_Pathway cluster_environment Environmental Factors cluster_application Application cluster_plant Plant Cell Temperature Temperature This compound This compound Temperature->this compound Affects stability Soil_pH Soil_pH Soil_pH->this compound Affects stability Light Light Light->this compound Affects stability Benoxacor_Uptake This compound Uptake This compound->Benoxacor_Uptake Herbicide Herbicide Herbicide_Uptake Herbicide Uptake Herbicide->Herbicide_Uptake Signaling_Cascade Signal Transduction (Specific receptors and pathways partially characterized) Benoxacor_Uptake->Signaling_Cascade Induces Gene_Expression Increased Transcription of GST Genes Signaling_Cascade->Gene_Expression GST_Synthesis Translation to GST Enzymes Gene_Expression->GST_Synthesis GST_Enzymes Glutathione S-Transferases (GSTs) GST_Synthesis->GST_Enzymes Herbicide_Detoxification Herbicide Detoxification GST_Enzymes->Herbicide_Detoxification Catalyzes Detoxified_Herbicide Non-toxic Herbicide Metabolite Herbicide_Detoxification->Detoxified_Herbicide Crop_Protection Crop Protection Detoxified_Herbicide->Crop_Protection Herbicide_Uptake->Herbicide_Detoxification

Caption: this compound-induced GST pathway for herbicide detoxification in plants.

Experimental_Workflow cluster_analysis Analysis start Start: Define Experimental Question prep Prepare Materials: - this compound & Herbicide Solutions - Soil & Pots - Crop Seeds start->prep application Apply Treatment: - Seed Treatment or - Pre-emergence Soil Application prep->application incubation Incubate under Controlled Environmental Conditions (Temperature, Light, Humidity) application->incubation data_collection Data Collection at Pre-determined Time Points incubation->data_collection phenotypic Phenotypic Analysis: - Visual Injury Score - Plant Height - Biomass data_collection->phenotypic biochemical Biochemical Analysis: - GST Activity Assay - Metabolite Analysis data_collection->biochemical results Interpret Results phenotypic->results biochemical->results troubleshoot Troubleshoot if Necessary results->troubleshoot troubleshoot->prep Refine Protocol

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Problem: Inconsistent or Unexpected Results check_env Check Environmental Conditions (Temp, pH, Light, Moisture) start->check_env check_app Check Application Protocol (Timing, Rate, Uniformity) start->check_app check_bio Consider Biological Factors (Species, Variety, Stress) start->check_bio adjust_env Action: Standardize and Control Environment check_env->adjust_env If inconsistent adjust_app Action: Calibrate Equipment, Standardize Procedure check_app->adjust_app If inconsistent adjust_bio Action: Verify Plant Response, Increase Replication check_bio->adjust_bio If a likely factor re_run Re-run Experiment adjust_env->re_run adjust_app->re_run adjust_bio->re_run

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Benoxacor Application for Crop Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine benoxacor application timing for optimal crop safety in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Crop Phytotoxicity (Injury) after this compound Application

  • Question: We observed significant crop injury (e.g., stunting, chlorosis, leaf burn) after applying this compound with a chloroacetamide herbicide, even though this compound is a safener. What could be the cause?

  • Answer: Several factors can contribute to unexpected phytotoxicity despite the use of a safener. Consider the following possibilities:

    • Application Timing: The crop's growth stage at the time of application is critical. Applying this compound and the herbicide outside the recommended window can lead to injury. For instance, post-emergence applications on corn should adhere to specific growth stages (e.g., before the V6 stage) to avoid phytotoxicity.[1] Environmental stress at the time of application can also exacerbate injury.

    • Environmental Stress: Plants under stress from drought, waterlogged soils, extreme temperatures, or nutrient deficiencies are more susceptible to herbicide injury, even with a safener.[2]

    • Tank-Mixing Incompatibility: If this compound and the herbicide were tank-mixed with other pesticides, adjuvants, or fertilizers, chemical or physical incompatibility could have occurred, leading to uneven application or altered chemical properties that increase phytotoxicity. Always perform a jar test before tank-mixing to ensure compatibility.

    • Incorrect Application Rate: Ensure that both the herbicide and this compound were applied at the recommended rates. Higher than recommended rates can overwhelm the safening effect.

    • Crop-Specific Sensitivity: While this compound is effective in crops like corn, its efficacy can vary in other species. For example, in one study, this compound did not reduce herbicide injury in tomatoes at 7 days after application, although it did lead to greater dry biomass later on.[3]

Issue 2: Inconsistent or Lack of Safening Effect

  • Question: Our experiments show inconsistent or no significant safening effect from this compound. What factors could be influencing its performance?

  • Answer: The efficacy of this compound is dependent on its ability to induce the plant's natural defense mechanisms. Here are potential reasons for a lack of a safening effect:

    • Timing of Induction: this compound works by stimulating the production of glutathione (B108866) S-transferase (GST) enzymes, which detoxify the herbicide.[4][5] This induction process takes time. If the herbicide is taken up by the plant before the GST levels are sufficiently elevated, injury can occur. This is particularly relevant for post-emergence applications.

    • Herbicide-Safener Ratio: The ratio of this compound to the herbicide in the application mixture is important. Commercial formulations are optimized for this ratio. If you are preparing your own mixtures, ensure the ratio is appropriate for the crop and herbicide being used.

    • Genetic Variability: Different crop varieties or cultivars may respond differently to safeners. Some may have naturally higher or lower levels of GSTs or may be more or less responsive to induction by this compound.[4]

    • Sub-optimal Environmental Conditions: Conditions that inhibit plant metabolism, such as cold temperatures, can reduce the speed and effectiveness of the safener-induced detoxification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound as a herbicide safener?

A1: this compound's primary mode of action is to enhance the metabolic detoxification of herbicides in the crop plant. It achieves this by inducing the expression of glutathione S-transferase (GST) enzymes.[4][5] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a naturally occurring antioxidant in the plant. This conjugation process renders the herbicide water-soluble and non-phytotoxic, allowing it to be safely sequestered within the plant cell.[4][5]

Q2: What is the optimal application timing for this compound?

A2: The optimal application timing for this compound depends on the crop and the herbicide it is used with.

  • Pre-emergence: this compound is commonly applied pre-emergence with chloroacetamide herbicides like S-metolachlor.[6] This allows the safener to be present as the crop seedling emerges and begins to take up the herbicide, ensuring the detoxification mechanism is active.

  • Post-emergence: For post-emergence applications in corn, it is crucial to follow the growth stage restrictions on the herbicide label. Applications are often recommended at early vegetative stages (e.g., V2-V6).[1] Applying too late can result in crop injury as the plant's sensitivity to the herbicide may change.

Q3: Can this compound be used as a seed treatment?

A3: While some herbicide safeners are applied as seed treatments, this compound is typically formulated for pre-emergence or early post-emergence soil application with the herbicide.[2] Applying safeners as a seed treatment can be an effective way to protect the emerging seedling.[7]

Q4: What are the typical symptoms of this compound phytotoxicity if it occurs?

A4: When phytotoxicity occurs despite the use of this compound, the symptoms are generally those of the accompanying herbicide. For chloroacetamide herbicides, these can include stunting, improper leaf unfurling (onion-leafing), and buggy-whipping in corn. In broadleaf crops, symptoms might include chlorosis, necrosis, and stunted growth.[2]

Q5: How can I quantitatively assess the effectiveness of this compound in my experiments?

A5: The effectiveness of this compound can be assessed through several quantitative measurements:

  • Crop Injury Ratings: Visually assess crop injury at set intervals after application (e.g., 7, 14, and 21 days) using a 0-100% scale, where 0% is no injury and 100% is plant death.

  • Biomass Measurement: Harvest the above-ground plant tissue at a specific time point and measure the dry weight to determine any negative impact on plant growth.

  • Yield Data: For longer-term studies, measuring the final crop yield is the most direct indicator of safening efficacy.

  • Glutathione S-Transferase (GST) Activity Assay: A biochemical assay can be performed on plant tissue to directly measure the increase in GST activity following this compound treatment.

Data Presentation

Table 1: Effect of this compound on Crop Yield in Combination with Metolachlor (B1676510)

CropTreatmentYield Increase vs. Control (%)
MaizeMetolachlor + this compound20%
SoybeanMetolachlor + this compound15%
CottonMetolachlor + this compound18%

Data synthesized from a study evaluating the synergistic effects of metolachlor and this compound. The control group received no herbicide or safener.

Table 2: Effect of this compound Seed Pre-treatment on Tomato Seedling Injury and Biomass 21 Days After Herbicide Application

HerbicideTreatmentVisual Injury (%)Shoot Dry Biomass (g)
2,4-DControl (no safener)650.25
This compound630.35
DicambaControl (no safener)700.22
This compound680.31
MetribuzinControl (no safener)550.30
This compound520.42
SulfentrazoneControl (no safener)480.32
This compound450.45

Data adapted from a study on the protective effects of various safeners against herbicide injury in tomato.[3]

Experimental Protocols

1. Protocol for Assessing Crop Safety of this compound in a Greenhouse Setting

This protocol is adapted from a study on tomato and can be modified for other crops.

  • 1. Plant Preparation:

    • Grow seedlings in pots containing a suitable growth medium to a specific developmental stage (e.g., 3-4 leaf stage).

  • 2. Safener and Herbicide Application:

    • Prepare solutions of this compound and the partner herbicide at the desired concentrations.

    • Apply the treatments using a calibrated sprayer to ensure uniform coverage. Include a control group (herbicide only) and an untreated control.

  • 3. Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 days after application, visually rate crop injury on a scale of 0% (no effect) to 100% (plant death). Symptoms to look for include stunting, chlorosis, necrosis, and morphological deformities.

    • Biomass Measurement: At 21 days after application, harvest the shoots, place them in paper bags, and dry in an oven at 60°C for 72 hours. Weigh the dried shoots to determine the dry biomass.

  • 4. Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

2. Protocol for Glutathione S-Transferase (GST) Activity Assay

This is a general protocol for measuring GST activity in plant tissues.

  • 1. Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract the protein by homogenizing the powder in a cold extraction buffer (e.g., potassium phosphate (B84403) buffer).

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • 2. Spectrophotometric Assay:

    • The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione (GSH), which results in an increase in absorbance at 340 nm.

    • Prepare a reaction mixture containing potassium phosphate buffer, reduced GSH, and the plant protein extract.

    • Initiate the reaction by adding CDNB.

    • Measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • 3. Calculation of GST Activity:

    • Calculate the rate of change in absorbance and use the molar extinction coefficient of the CDNB-GSH conjugate to determine the enzyme activity, typically expressed as nmol/min/mg of protein.

Visualizations

Benoxacor_Mode_of_Action herbicide Chloroacetamide Herbicide (e.g., Metolachlor) plant_cell Crop Plant Cell herbicide->plant_cell Enters conjugation Detoxification (Conjugation) herbicide->conjugation This compound This compound This compound->plant_cell Enters gst_gene GST Gene Expression plant_cell->gst_gene Induces gst_enzyme Glutathione S-Transferase (GST) Enzyme gst_gene->gst_enzyme Leads to increased gst_enzyme->conjugation gsh Glutathione (GSH) gsh->conjugation detoxified_herbicide Non-toxic Herbicide -GSH Conjugate conjugation->detoxified_herbicide Forms sequestration Vacuolar Sequestration detoxified_herbicide->sequestration

Caption: this compound induces GST for herbicide detoxification.

Experimental_Workflow start Start: Crop Seedlings at Defined Growth Stage treatment_prep Prepare Treatment Solutions: 1. Herbicide Only (Control) 2. Herbicide + this compound start->treatment_prep application Apply Treatments with Calibrated Sprayer treatment_prep->application incubation Incubate under Controlled Conditions application->incubation data_collection Data Collection incubation->data_collection visual_assessment Visual Injury Assessment (7, 14, 21 Days) data_collection->visual_assessment biomass_measurement Biomass Measurement (21 Days) data_collection->biomass_measurement gst_assay GST Activity Assay (Optional) data_collection->gst_assay analysis Statistical Analysis and Interpretation visual_assessment->analysis biomass_measurement->analysis gst_assay->analysis

Caption: Workflow for assessing this compound crop safety.

References

Technical Support Center: Optimization of Mobile Phase for Benoxacor Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of benoxacor enantiomers. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any separation of this compound enantiomers. What are the most critical initial factors to check?

A1: Lack of separation is a common initial challenge. The most critical factors to verify are your choice of chromatographic mode and chiral stationary phase (CSP). For this compound, normal-phase HPLC has been shown to be more effective than reversed-phase HPLC.[1][2]

  • Recommended Action: If you are using reversed-phase conditions, consider switching to a normal-phase method. If you are already in normal-phase, ensure you are using a suitable chiral column. Columns such as Chiralpak AD, Chiralpak IC, Lux Cellulose-1, and Lux Cellulose-3 have demonstrated successful separation of this compound enantiomers.[1][2]

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it by modifying the mobile phase?

A2: Poor resolution can often be improved by systematically optimizing the mobile phase composition and ratio.

  • Normal-Phase HPLC:

    • Solvent Composition: The most common mobile phases are mixtures of hexane (B92381) with either isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH).[1][2] The choice of alcohol can significantly impact resolution.

    • Solvent Ratio: The percentage of the alcohol modifier is a critical parameter. A lower percentage of the polar alcohol component generally leads to longer retention times and can improve resolution. Start with a low percentage (e.g., 2%) and gradually increase it. For example, on a Lux Cellulose-3 column, a mobile phase of hexane/isopropanol (95/5) yielded a high resolution.[3]

  • Reversed-Phase HPLC:

    • Solvent Composition: Common mobile phases include methanol/water and acetonitrile/water.[1][2]

    • Solvent Ratio: Similar to normal-phase, the ratio of the organic solvent to water is crucial. Adjusting this ratio can significantly affect retention and resolution. For instance, on a Lux Cellulose-3 column, a mobile phase of methanol/water (80/20) provided the best resolution.[1][3]

Q3: My peaks are broad, which is affecting my resolution and quantification. What could be the cause and how can I fix it?

A3: Peak broadening can be caused by several factors, including temperature and flow rate.

  • Temperature: Lower temperatures often lead to higher resolutions but can also cause wider peaks and longer retention times.[3] It's a trade-off that needs to be optimized. While lower temperatures can be beneficial, the lowest temperature does not always guarantee the best resolution.[1][2]

    • Recommended Action: Experiment with column temperatures in the range of 10°C to 40°C to find the optimal balance between resolution and peak shape.[1]

  • Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, but it will increase the analysis time.

    • Recommended Action: If not already optimized, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if it improves peak symmetry. A flow rate of 0.8 mL/min has been used successfully in this compound separations.[1]

Q4: Should I consider using additives in my mobile phase?

A4: While common for ionizable compounds, the use of acidic or basic additives is generally not necessary for the chiral separation of this compound, which is a neutral compound. The primary separation mechanism relies on the interaction with the chiral stationary phase. Adding acids or bases could potentially interfere with these interactions. For neutral compounds, the focus should be on optimizing the primary solvent ratios and temperature.

Q5: Which chromatographic mode and column combination generally provides the best results for this compound enantiomer separation?

A5: Based on reported data, normal-phase HPLC generally provides superior separation for this compound enantiomers compared to reversed-phase HPLC.[1][2] The Lux Cellulose-3 column has shown excellent performance under both normal-phase (with hexane/isopropanol or hexane/ethanol) and reversed-phase (with methanol/water or acetonitrile/water) conditions, often providing the highest resolution values.[1][3]

Data Presentation

The following tables summarize quantitative data for the separation of this compound enantiomers under different chromatographic conditions.

Table 1: Normal-Phase HPLC Separation of this compound Enantiomers [1]

Chiral Stationary PhaseMobile Phase (Hexane/Alcohol)Ratio (v/v)Resolution (Rs)
Lux Cellulose-3Hexane/Isopropanol95/54.15
Lux Cellulose-3Hexane/Ethanol95/54.69
Chiralpak ADHexane/Ethanol98/23.52
Chiralpak ICHexane/Isopropanol98/23.45
Chiralpak ICHexane/Ethanol98/22.97
Lux Cellulose-1Hexane/Ethanol98/22.57

Table 2: Reversed-Phase HPLC Separation of this compound Enantiomers [1]

Chiral Stationary PhaseMobile PhaseRatio (v/v)Resolution (Rs)
Lux Cellulose-3Methanol/Water80/206.08
Lux Cellulose-3Acetonitrile/Water50/505.17
Chiralpak ICMethanol/Water70/300.96
Lux Cellulose-1Methanol/Water100/00.54

Experimental Protocols

Below are detailed methodologies for key experiments in the separation of this compound enantiomers.

1. Optimized Normal-Phase HPLC Method [1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC)

  • Chiral Column: Lux Cellulose-3

  • Mobile Phase: Hexane/Ethanol

  • Isocratic Elution Ratio: 95/5 (v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 20 °C

2. Optimized Reversed-Phase HPLC Method [1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC)

  • Chiral Column: Lux Cellulose-3

  • Mobile Phase: Methanol/Water

  • Isocratic Elution Ratio: 80/20 (v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 20 °C

Visualization

The following diagram illustrates a logical workflow for troubleshooting the optimization of the mobile phase for this compound enantiomer separation.

TroubleshootingWorkflow start Start: No or Poor Separation of this compound Enantiomers check_mode Step 1: Verify Chromatographic Mode start->check_mode np_mode Normal-Phase (Recommended) check_mode->np_mode Normal-Phase rp_mode Reversed-Phase check_mode->rp_mode Reversed-Phase check_csp_np Step 2: Check Chiral Stationary Phase (NP) np_mode->check_csp_np check_csp_rp Step 2: Check Chiral Stationary Phase (RP) rp_mode->check_csp_rp suitable_csp_np Suitable CSP? (e.g., Lux Cellulose-3, Chiralpak AD) check_csp_np->suitable_csp_np optimize_mp_np Step 3: Optimize Mobile Phase Ratio (Hexane/Alcohol) suitable_csp_np->optimize_mp_np Yes change_csp Action: Change to a Recommended CSP suitable_csp_np->change_csp No check_resolution_np Resolution Improved? optimize_mp_np->check_resolution_np check_resolution_np->optimize_mp_np No, Re-optimize optimize_temp_np Step 4: Optimize Column Temperature check_resolution_np->optimize_temp_np Partially end_success Successful Separation check_resolution_np->end_success Yes optimize_temp_np->end_success switch_to_np Action: Switch to Normal-Phase switch_to_np->np_mode change_csp->check_csp_np suitable_csp_rp Suitable CSP? (e.g., Lux Cellulose-3) check_csp_rp->suitable_csp_rp suitable_csp_rp->switch_to_np No optimize_mp_rp Step 3: Optimize Mobile Phase Ratio (MeOH/Water or ACN/Water) suitable_csp_rp->optimize_mp_rp Yes check_resolution_rp Resolution Improved? optimize_mp_rp->check_resolution_rp check_resolution_rp->end_success Yes check_resolution_rp->switch_to_np No

Troubleshooting workflow for this compound enantiomer separation.

References

Validation & Comparative

A Comparative Analysis of Benoxacor and Dichlormid as Safeners for Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Crop Science and Agrochemical Development

Introduction: The selective control of weeds in major crops such as maize is a cornerstone of modern agriculture. Chloroacetanilide herbicides are widely used for this purpose; however, they can sometimes cause unintended injury to the crop itself. Herbicide safeners are chemical agents applied with herbicides to protect crops from this damage without compromising weed control efficacy. Benoxacor and dichlormid (B166021) are two prominent dichloroacetamide safeners frequently used in combination with chloroacetanilide herbicides. This guide provides a detailed, objective comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in the field of agrochemical development.

Mechanism of Action: Enhancing Herbicide Detoxification

Both this compound and dichlormid function by stimulating the crop's innate defense mechanisms, primarily by enhancing the expression and activity of enzymes that detoxify the herbicide.[1] The primary pathways involved are:

  • Glutathione (B108866) S-Transferase (GST) Pathway: Safeners induce the expression of GSTs, which are enzymes that catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione.[1][2] This conjugation process renders the herbicide water-soluble and non-phytotoxic, facilitating its sequestration and degradation.

  • Cytochrome P450 Monooxygenase (CYP450) Pathway: These enzymes are also upregulated by safeners and are involved in the oxidative metabolism of herbicides, often as a primary step before conjugation.[3][4]

The induction of these detoxification pathways is a key factor in the protective action of both this compound and dichlormid.

Performance Comparison: Quantitative Data

Experimental data from various studies indicate that while both safeners are effective, this compound often exhibits superior performance in protecting maize from chloroacetanilide herbicide injury, particularly at higher herbicide application rates.

ParameterThis compoundDichlormidHerbicide & CropKey FindingsReference
Corn Injury (%) Significantly less injuryMore injury at higher ratesMetolachlor (B1676510) on inbred cornAt 4.48 and 8.96 kg ai/ha of metolachlor, this compound resulted in significantly less corn injury compared to dichlormid at 7 days after emergence.[5]
GST Activity (vs. Control) 5.17-fold increase (CDNB substrate)1.59-fold increase (CDNB substrate)Arabidopsis seedlingsThis compound showed a greater magnitude of GST induction compared to dichlormid.[2][6]
GST Activity (vs. Control) 13.75-fold increase (NBC substrate)3-fold increase (NBC substrate)Arabidopsis seedlingsThis compound demonstrated a significantly higher induction of GST activity with NBC as the substrate.[2]
Metolachlor Metabolism 2.6- to 3.8-fold increase in total GST activity-Metolachlor in maizeThis compound treatment significantly increased the GST activity with metolachlor as a substrate.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted signaling pathway for safener action and a typical experimental workflow for comparing their efficacy.

Safener_Signaling_Pathway cluster_cell Maize Cell cluster_herbicide Safener This compound or Dichlormid Receptor Putative Receptor(s) Safener->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Receptor->Signal_Transduction Activation Transcription_Factors Transcription Factors (Activation) Signal_Transduction->Transcription_Factors Gene_Expression Induction of Detoxification Genes (GSTs, CYPs) Transcription_Factors->Gene_Expression Upregulation Enzyme_Synthesis Synthesis of Detoxification Enzymes Gene_Expression->Enzyme_Synthesis Detoxification Herbicide Detoxification (Conjugation/Metabolism) Enzyme_Synthesis->Detoxification Catalysis Herbicide_Metabolite Non-toxic Herbicide Metabolite Detoxification->Herbicide_Metabolite Chloroacetanilide Chloroacetanilide Herbicide Chloroacetanilide->Detoxification

Caption: Generalized signaling pathway of this compound and dichlormid action in a maize cell.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis cluster_output Output Planting Plant Maize Seeds (e.g., Pioneer 3906) Treatments Apply Treatments: 1. Herbicide alone 2. Herbicide + this compound 3. Herbicide + Dichlormid 4. Untreated Control Planting->Treatments Visual_Injury Visual Injury Assessment (e.g., 7, 14, 21 DAE) Treatments->Visual_Injury Biomass Measure Plant Height and Dry Biomass Treatments->Biomass Tissue_Sampling Collect Tissue Samples for Biochemical Assays Treatments->Tissue_Sampling Statistical_Analysis Statistical Analysis (e.g., ANOVA) Visual_Injury->Statistical_Analysis Biomass->Statistical_Analysis Enzyme_Assays GST & CYP450 Activity Assays Tissue_Sampling->Enzyme_Assays Metabolite_Analysis Quantify Herbicide and Metabolites (HPLC/MS) Tissue_Sampling->Metabolite_Analysis Enzyme_Assays->Statistical_Analysis Metabolite_Analysis->Statistical_Analysis Comparison Comparative Efficacy and Mechanism Statistical_Analysis->Comparison

Caption: A typical experimental workflow for comparing herbicide safeners.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and dichlormid, synthesized from multiple sources.

Field Efficacy Trial

Objective: To compare the efficacy of this compound and dichlormid in protecting maize from chloroacetanilide herbicide injury under field conditions.

Materials:

  • Maize seed (e.g., an inbred line known to be sensitive to chloroacetanilide herbicides).

  • Chloroacetanilide herbicide (e.g., metolachlor).

  • This compound and dichlormid.

  • Plot sprayer calibrated for uniform application.

  • Standard field plot equipment.

Procedure:

  • Plot Design: Establish a randomized complete block design with at least three replicates per treatment.[8]

  • Planting: Plant maize seeds at a uniform depth and density according to standard agricultural practices for the region.

  • Treatments: Prepare and apply the following treatments pre-emergence:

    • Metolachlor alone at various rates (e.g., 2.24, 4.48, 8.96 kg ai/ha).[5]

    • Metolachlor at the same rates in combination with this compound.[5]

    • Metolachlor at the same rates in combination with dichlormid.[5]

    • An untreated control.

  • Data Collection:

    • Visual Injury Assessment: Visually assess corn injury (e.g., stunting, chlorosis, stand reduction) at regular intervals after emergence (e.g., 7, 14, 21, and 28 days).[5] Use a rating scale of 0% (no injury) to 100% (plant death).

    • Plant Height and Biomass: At the end of the evaluation period, measure the height of a representative number of plants from each plot and determine the above-ground dry biomass.

    • Yield: At maturity, harvest the ears from a designated area within each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity by this compound and dichlormid in maize seedlings.

Materials:

  • Maize seeds (e.g., Pioneer 3906).[7]

  • This compound and dichlormid.

  • Chloroacetanilide herbicide (e.g., metolachlor) as a substrate.[7]

  • Reduced glutathione (GSH).

  • Spectrophotometer.

  • Extraction buffer and reagents for protein quantification (e.g., Bradford assay).

Procedure:

  • Seedling Treatment: Germinate and grow maize seedlings in a controlled environment (e.g., growth chamber). Treat the seedlings with solutions containing this compound, dichlormid, or a control solution.

  • Protein Extraction: Harvest seedling tissue (e.g., shoots) and homogenize in a suitable extraction buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the extracts using a standard method like the Bradford assay.

  • GST Activity Assay:

    • Prepare a reaction mixture containing buffer, a known concentration of GSH, and the herbicide substrate (e.g., radiolabeled metolachlor).

    • Initiate the reaction by adding a specific amount of the protein extract.

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction and quantify the formation of the glutathione-herbicide conjugate. If using a radiolabeled substrate, this can be done by liquid scintillation counting after separation of the conjugate from the unreacted substrate.[7]

    • Alternatively, use a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) where the conjugation product can be measured spectrophotometrically.[2]

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) and compare the activity in safener-treated samples to the control to determine the fold induction.

Conclusion

Both this compound and dichlormid are effective safeners for chloroacetanilide herbicides in maize, acting primarily through the induction of herbicide-detoxifying enzymes such as GSTs and CYP450s. However, the available evidence suggests that this compound may offer a higher degree of crop protection, particularly under conditions of high herbicide pressure. This is supported by both field observations of reduced crop injury and laboratory measurements of greater GST induction. For researchers and developers in the agrochemical industry, the choice between these safeners may depend on the specific herbicide, crop variety, and environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative evaluations to inform such decisions. Further research focusing on the upstream signaling pathways and the full spectrum of induced detoxification genes will provide a more complete understanding of the mechanisms underlying the differential performance of these important agricultural chemicals.

References

Comparative Efficacy of Benoxacor and Fenclorim as Herbicide Safeners in Tomato (Solanum lycopersicum L.): A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the protective effects of benoxacor and fenclorim on tomato plants subjected to herbicide stress, summarizing key performance indicators, experimental methodologies, and the underlying biochemical pathways.

This guide provides a comparative study of two prominent herbicide safeners, this compound and fenclorim, on tomato plants. It is intended for researchers, scientists, and professionals in drug development and agriculture, offering an objective comparison of their performance based on available experimental data. The focus is on their ability to mitigate herbicide-induced injury and their impact on plant growth, with an exploration of the primary detoxification pathway they activate.

Performance Comparison: Mitigating Herbicide Injury and Impact on Biomass

This compound and fenclorim are chemical agents used to protect crops from herbicide injury. Their effectiveness in tomato plants has been evaluated primarily through the lens of reducing visual phytotoxicity and preserving plant biomass after the application of various herbicides.

Visual Injury Assessment:

Studies indicate that fenclorim generally provides a more immediate protective effect against herbicide injury in tomato plants compared to this compound. In a study assessing herbicide damage at 7, 14, and 21 days after application (DAA), fenclorim-treated tomato seeds resulted in significantly less tissue injury at 7 DAA compared to both this compound and the untreated control.[1] Specifically, at 7 DAA, fenclorim treatment showed the lowest injury at 23%, while this compound-treated plants exhibited injury levels comparable to the control at 33% and 32%, respectively.[1] However, at 14 DAA, both this compound and fenclorim treatments showed injury levels similar to the control in one study.[1] Another study found that fenclorim reduced visual injury caused by the herbicides imazamox (B1671737) and bicyclopyrone, whereas this compound was effective against bicyclopyrone.[2][3]

Biomass Accumulation:

In contrast to its initial performance on visual injury, this compound has demonstrated a more pronounced positive effect on the dry biomass of tomato plants under herbicide stress. At 21 DAA, tomato plants pre-treated with this compound showed a significant increase in dry biomass, accumulating 1.42 times more than the untreated control.[1][4] Conversely, in the same study, the dry biomass of fenclorim-treated plants was not statistically different from the control.[1][4] However, another study reported that tomato plants pre-treated with fenclorim exhibited lesser biomass reduction after the application of imazamox, fomesafen, and metribuzin (B1676530), while this compound pre-treated plants showed lesser biomass reduction after metribuzin application.[2][3]

Performance Indicator This compound Fenclorim Control (No Safener) Citation(s)
Visual Injury at 7 DAA (%) 332332[1]
Dry Biomass Increase at 21 DAA (fold change) 1.42Not statistically different from control1.00[1][4]
Reduced Injury from Herbicides BicyclopyroneImazamox, Bicyclopyrone-[2][3]
Lesser Biomass Reduction from Herbicides MetribuzinImazamox, Fomesafen, Metribuzin-[2][3]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the effects of this compound and fenclorim on tomato plants.

1. Seed Treatment and Plant Growth:

  • Experimental Design: A randomized factorial design is commonly employed.[1][2]

  • Safener Application: Tomato seeds ('Better Boy Plus' or other varieties) are immersed in a solution containing the safener for a specified period (e.g., 1 hour) before sowing.[1][2] this compound is typically applied at a concentration of 10 µM, and fenclorim at 2.98 µM, dissolved in methanol.[1][3]

  • Herbicide Application: Herbicides such as dicamba, 2,4-D, metribuzin, and sulfentrazone (B1681188) are applied as a foliar spray at a diluted concentration (e.g., 1% of the recommended field rate) when the tomato plants reach a specific growth stage (e.g., 25 days after sowing).[1][2]

  • Growth Conditions: Plants are typically grown in a greenhouse or controlled environment.[2]

2. Data Collection and Analysis:

  • Visual Injury Assessment: Phytotoxicity is visually scored at multiple time points after herbicide application (e.g., 3, 7, 14, and 21 DAA) on a scale of 0% (no injury) to 100% (plant death).[2]

  • Biomass Measurement: Shoot dry biomass is determined by harvesting the above-ground plant parts at a specified time (e.g., 21 DAA), oven-drying them at a constant temperature (e.g., 60 °C for 72 hours), and then weighing them.[1]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA, followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[1]

Mechanism of Action: The Glutathione (B108866) S-Transferase (GST) Detoxification Pathway

The primary mechanism by which both this compound and fenclorim protect tomato plants from herbicide damage is through the induction of the Glutathione S-Transferase (GST) detoxification pathway.[2][5] GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of toxic compounds, including herbicides. This conjugation reaction increases the water solubility of the herbicide, making it less toxic and easier to sequester or transport within the plant for further degradation.

Studies have shown that pre-treatment with this compound can significantly increase GST activity in tomato plants.[5] Similarly, the protective effects of fenclorim are also attributed to its ability to enhance GST activity.[2]

GST_Detoxification_Pathway cluster_stress Herbicide Stress cluster_safener Safener Application cluster_cellular_response Cellular Response Herbicide Herbicide (e.g., Metolachlor) Conjugation Conjugation Reaction Herbicide->Conjugation Safener Safener (this compound or Fenclorim) GST_Induction Induction of GST Gene Expression Safener->GST_Induction Activates GST_Enzyme Glutathione S-Transferase (GST) Enzyme GST_Induction->GST_Enzyme Leads to increased synthesis GST_Enzyme->Conjugation GSH Glutathione (GSH) GSH->Conjugation Detoxified_Herbicide Detoxified Herbicide-GSH Conjugate Conjugation->Detoxified_Herbicide Forms Sequestration Vacuolar Sequestration/ Further Metabolism Detoxified_Herbicide->Sequestration

Caption: Glutathione S-Transferase (GST) detoxification pathway induced by safeners.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of this compound and fenclorim on tomato plants.

Experimental_Workflow cluster_preparation Preparation Phase cluster_cultivation Cultivation Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase A1 Tomato Seed Selection A2 Safener Solution Preparation (this compound & Fenclorim) A1->A2 A3 Seed Treatment (Immersion) A2->A3 B1 Sowing of Treated Seeds A3->B1 B2 Plant Growth in Controlled Environment B1->B2 B3 Herbicide Application (Foliar Spray at 25 DAS) B2->B3 C1 Visual Injury Assessment (3, 7, 14, 21 DAA) B3->C1 C2 Biomass Measurement (21 DAA) B3->C2 D1 Statistical Analysis (ANOVA, Tukey's HSD) C1->D1 C2->D1 D2 Comparative Evaluation of Safener Efficacy D1->D2

Caption: Experimental workflow for comparing herbicide safeners in tomato.

Conclusion

Both this compound and fenclorim demonstrate potential as safeners for protecting tomato plants from herbicide injury, primarily by inducing the GST detoxification pathway. Fenclorim appears to offer better initial protection by reducing visual injury more effectively in the early stages after herbicide application. In contrast, this compound shows a stronger positive impact on biomass accumulation at later stages.

The choice between this compound and fenclorim may depend on the specific herbicide used, the timing of potential herbicide exposure, and the primary desired outcome (e.g., rapid recovery from visual injury versus long-term biomass gain). Further research is warranted to explore the comparative effects of these safeners on the final yield and fruit quality of tomato, as well as their impact on a broader range of physiological and biochemical parameters.

References

Validating the Protective Effects of Benoxacor on Crop Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Benoxacor is a chemical safener widely utilized in agriculture to protect crops from injury caused by certain herbicides, particularly the chloroacetamide family, which includes S-metolachlor. It functions by enhancing the crop's natural metabolic processes to detoxify the herbicide before it can cause significant damage, thereby ensuring weed control efficacy is maintained without compromising crop yield. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and professionals in drug and agricultural development.

Mechanism of Action: Enhanced Herbicide Detoxification

The primary protective mechanism of this compound involves the induction of specific detoxification pathways within the crop plant. This compound treatment stimulates the expression of genes encoding for Glutathione (B108866) S-transferase (GST) enzymes.[1][2] This leads to an accumulation of GST proteins, which are critical for herbicide metabolism.[1][3]

These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH).[2][4][5] The resulting herbicide-GSH conjugate is a more polar, water-soluble, and significantly less phytotoxic compound, which can be sequestered into the vacuole or further metabolized by the plant.[2][6] Studies have shown a direct correlation between this compound concentration, increased GST activity, and protection from metolachlor (B1676510) injury.[7] The safener enhances the rate of herbicide metabolism, effectively preventing the herbicide from reaching its site of action and causing harm to the crop.[2]

cluster_0 Cellular Response to this compound cluster_1 Herbicide Detoxification Pathway This compound This compound Application Signal Signal Transduction (Mechanism under investigation) This compound->Signal 1. Uptake Gene GST Gene Transcription (de novo protein synthesis required) Signal->Gene 2. Induction GST_Protein Glutathione S-Transferase (GST) Synthesis Gene->GST_Protein 3. Translation GST_Enzyme Increased GST Enzyme Activity GST_Protein->GST_Enzyme 4. Activation Conjugation Conjugation Reaction GST_Enzyme->Conjugation Catalyzes Herbicide Herbicide (e.g., S-metolachlor) Herbicide->Conjugation GSH Glutathione (GSH) GSH->Conjugation Detox_Herb Detoxified Herbicide- GSH Conjugate Conjugation->Detox_Herb Sequestration Sequestration / Further Metabolism Detox_Herb->Sequestration

Caption: this compound-induced herbicide detoxification pathway.

Comparative Performance Data

Experimental studies have consistently demonstrated the efficacy of this compound in protecting various crops from herbicide injury, leading to significant yield preservation and enhancement compared to unsafened treatments.

Table 1: Effect of this compound on Crop Yield in Combination with Metolachlor
CropTreatment GroupYield Increase vs. ControlYield (tons/ha)Data Source
Maize Metolachlor + this compound20%8.5[8]
Metolachlor-only-7.5[8]
This compound-only-7.0[8]
Soybean Metolachlor + this compound15%-[8]
Cotton Metolachlor + this compound18%-[8]
Table 2: Protective Effects of this compound and Other Safeners on Tomato Biomass

This study evaluated the effect of various safeners, applied as a seed preconditioner, on tomato dry biomass 21 days after application with various herbicides.

SafenerDry Biomass Increase vs. ControlData Source
This compound 1.42 times[5][9]
Melatonin 1.50 times[5][9]
2,4,6-T 1.44 times[5][9]
Fenclorim Not statistically different[5]
Table 3: Comparison of this compound and Dichlormid (B166021) in Safening Maize from Metolachlor

This field study compared the efficacy of this compound and dichlormid in preventing injury to an inbred corn line from pre-emergence application of metolachlor.

Herbicide Rate (kg ai/ha)SafenerInjury Assessment
4.48This compound Significantly less injury than with Dichlormid.[10]
DichlormidMore injury than with this compound.[10]
8.96This compound Significantly less injury than with Dichlormid.[10]
DichlormidMore injury than with this compound.[10]

Experimental Protocols

Detailed and robust experimental design is crucial for validating the effects of herbicide safeners. Below are summarized protocols based on methodologies cited in the literature.

Protocol 1: Field/Greenhouse Evaluation of Safener Efficacy

This protocol describes a whole-plant bioassay to assess the protective effects of a safener against herbicide injury.

  • Experimental Design : A randomized complete block or factorial design is commonly used.[8][9] Treatments should include:

    • Untreated Control (no herbicide, no safener).

    • Safener-only (e.g., this compound-only).

    • Herbicide-only (e.g., metolachlor-only).

    • Herbicide + Safener combination.

    • Comparisons with other safeners if applicable. Each treatment should have multiple replications (e.g., four).[9]

  • Plant Material and Growth : Seeds of the selected crop (e.g., maize, tomato) are sown in pots or field plots. Plants are grown under controlled greenhouse conditions or standard field conditions until they reach the appropriate growth stage for herbicide application (e.g., 3-leaf stage for tomato).[11]

  • Treatment Application :

    • Safener Application : this compound can be applied as a seed treatment before sowing or co-formulated with the herbicide for spray application.[9][11]

    • Herbicide Application : Herbicides are applied at designated rates using a calibrated sprayer to ensure uniform coverage.[12]

  • Data Collection and Analysis :

    • Visual Injury Assessment : Crop injury is visually rated at set intervals (e.g., 7, 14, and 21 days after application) on a scale of 0% (no injury) to 100% (plant death).[9][11]

    • Crop Health Indicators : Measurements such as plant height, chlorophyll (B73375) content, and shoot/root biomass are taken.[8]

    • Yield : For field trials, final crop yield (e.g., tons/hectare or bushels/acre) is measured at harvest.[8]

    • Statistical Analysis : Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[13]

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This biochemical assay quantifies the induction of GST enzymes by this compound.

  • Plant Treatment and Tissue Collection : Crop seedlings are treated with this compound at various concentrations (e.g., 0.01 to 100 µM) for a specified duration (e.g., 24 hours).[3][7] Shoot or root tissues are then harvested, frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction : The frozen tissue is ground to a fine powder and homogenized in an extraction buffer (e.g., Tris-HCl buffer at pH 7.8) to extract total soluble proteins. The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • GST Activity Measurement :

    • The assay is typically performed in a spectrophotometer.

    • The reaction mixture contains a phosphate (B84403) buffer, a known concentration of glutathione (GSH), and the herbicide substrate (e.g., metolachlor) or a general substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[2][14]

    • The reaction is initiated by adding the plant protein extract.

    • The GST enzyme in the extract catalyzes the conjugation of GSH to the substrate. The formation of the resulting conjugate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm for CDNB).

    • Enzyme activity is calculated and expressed as µmol of product formed per minute per milligram of protein.[14]

  • Data Analysis : GST activity levels from this compound-treated plants are compared to those from untreated control plants to determine the fold-induction.

cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A1 Seed Selection & Safener Treatment A2 Planting & Growth (Greenhouse/Field) A1->A2 B1 Herbicide Application at Target Growth Stage A2->B1 C1 Visual Injury Rating (7, 14, 21 DAA) B1->C1 C2 Biomass & Growth Measurements B1->C2 C3 Final Crop Yield (at Harvest) B1->C3 D1 Statistical Analysis (e.g., ANOVA) C1->D1 C2->D1 C3->D1 D2 Validation of Protective Effect D1->D2

Caption: General experimental workflow for safener efficacy validation.

References

Unraveling the Cross-Reactivity of Benoxacor: A Comparative Analysis with Other Herbicide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of agrochemicals is paramount. This guide provides an objective comparison of the herbicide safener benoxacor with other alternatives, focusing on their cross-reactivity, supported by experimental data and detailed methodologies.

This compound, a dichloroacetamide safener, is widely used to protect crops, particularly maize, from injury caused by chloroacetanilide herbicides. Its efficacy stems from its ability to enhance the plant's natural detoxification pathways, primarily through the induction of glutathione (B108866) S-transferases (GSTs). However, the extent to which this compound's protective effects overlap with those of other safeners—a phenomenon known as cross-reactivity—is a critical area of investigation for developing novel and effective crop protection strategies. This guide delves into the comparative performance of this compound and other safeners, presenting quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways.

Quantitative Comparison of Safener-Induced GST Activity

The primary mechanism underpinning the action of many herbicide safeners is the upregulation of GST enzymes, which catalyze the conjugation of herbicides with the endogenous antioxidant glutathione, rendering them less toxic to the plant. The differential induction of various GST isoenzymes by different safeners is the basis for their varying degrees of cross-reactivity.

A seminal study by DeRidder et al. (2002) in the model plant Arabidopsis thaliana provides a quantitative comparison of the ability of this compound and other safeners to induce GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[1][2]

SafenerChemical ClassGST Activity (nmol/min/mg protein)Fold Induction vs. Control
Control -1.81.0
This compound Dichloroacetamide9.05.0
Fenclorim Pyrimidine7.24.0
Fluxofenim Oxime ether6.33.5
Flurazole Thiazole carboxylic acid5.43.0
Dichlormid Dichloroacetamide3.62.0
Oxabetrinil Oxime ether2.71.5

Data summarized from DeRidder et al., 2002.[1][2]

Further research by Scarponi et al. (2001) in commercially important crops like wheat and maize demonstrated a similar pattern of differential induction. Their findings indicated that this compound is a potent inducer of GST activity against the herbicide butachlor (B1668075) in maize, while other safeners like cloquintocet-mexyl (B1217157) and fenchlorazole-ethyl were more effective in wheat.[3] This highlights the species-specific nature of safener activity and cross-reactivity.

More recent transcriptomic analyses in maize have shown that safeners like isoxadifen-ethyl (B1672638) and cyprosulfamide (B165978) also upregulate a suite of detoxification genes, including specific GSTs.[4] While direct quantitative comparisons with this compound from these studies are limited, the data reinforces the principle that each safener elicits a unique gene expression profile, leading to varied cross-protection profiles.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section details the key experimental methodologies for assessing safener cross-reactivity.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the rate of conjugation of glutathione to a substrate, catalyzed by GST enzymes in a sample extract.

Materials:

  • Plant tissue (e.g., maize seedlings) treated with different safeners

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

  • Reduced glutathione (GSH) solution (e.g., 100 mM in water)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Homogenize plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins (including GSTs).

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Prepare a reaction mixture in a cuvette containing extraction buffer, GSH solution, and the protein extract.

  • Initiate the reaction by adding the CDNB solution.

  • Immediately measure the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the rate of the GST-catalyzed reaction.

  • Calculate the specific activity of GST (e.g., in nmol of product formed per minute per milligram of protein).

Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (2D SDS-PAGE)

This technique separates complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. This allows for the visualization of changes in the abundance of specific GST isoenzymes induced by different safeners.

Materials:

  • Protein extracts from safener-treated plant tissue

  • Immobilized pH gradient (IPG) strips for the first dimension

  • SDS-PAGE gels for the second dimension

  • Equipment for isoelectric focusing and SDS-PAGE

  • Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)

  • Image analysis software

Procedure:

  • First Dimension (Isoelectric Focusing):

    • Rehydrate the IPG strip with the protein sample in a rehydration buffer.

    • Apply a voltage gradient to the IPG strip, causing proteins to migrate to their respective isoelectric points.

  • Equilibration:

    • Equilibrate the focused IPG strip in a buffer containing SDS and a reducing agent (e.g., DTT) to denature the proteins and reduce disulfide bonds.

    • Perform a second equilibration step with a buffer containing iodoacetamide (B48618) to alkylate the reduced cysteine residues, preventing them from re-oxidizing.

  • Second Dimension (SDS-PAGE):

    • Place the equilibrated IPG strip onto an SDS-PAGE gel.

    • Apply an electric current to separate the proteins based on their molecular weight.

  • Staining and Analysis:

    • Stain the gel to visualize the separated protein spots.

    • Scan the gel and use image analysis software to compare the protein spot patterns between samples treated with different safeners. Differentially expressed spots can be excised and identified using mass spectrometry.

Signaling Pathways and Experimental Workflows

The induction of GSTs by safeners is a complex process involving signaling pathways that perceive the chemical cue and translate it into a protective response. While the exact receptors for safeners are still under investigation, the downstream signaling converges on the activation of transcription factors that upregulate the expression of detoxification genes.

Below are Graphviz diagrams illustrating the central signaling pathway and a typical experimental workflow for assessing safener cross-reactivity.

Safener_Signaling_Pathway cluster_input Chemical Signals cluster_cellular_response Cellular Response cluster_output Detoxification Safener Safener (e.g., this compound) Receptor Putative Receptor(s) Safener->Receptor Herbicide Herbicide Detoxification Herbicide Detoxification Herbicide->Detoxification Signaling Signal Transduction Cascade Receptor->Signaling TF_Activation Transcription Factor Activation Signaling->TF_Activation Gene_Expression Gene Expression (e.g., GST genes) TF_Activation->Gene_Expression GST_Induction Increased GST Enzyme Levels Gene_Expression->GST_Induction GST_Induction->Detoxification Protection Crop Protection Detoxification->Protection

Caption: Safener-induced signaling pathway leading to herbicide detoxification.

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Biochemical and Molecular Analysis cluster_data_interpretation Data Interpretation Plant_Material Plant Material (e.g., Maize Seedlings) Safener_Application Application of Different Safeners (this compound, Fenclorim, etc.) Plant_Material->Safener_Application Protein_Extraction Protein Extraction Safener_Application->Protein_Extraction RNA_Extraction RNA Extraction Safener_Application->RNA_Extraction GST_Assay GST Activity Assay Protein_Extraction->GST_Assay TwoD_PAGE 2D SDS-PAGE Protein_Extraction->TwoD_PAGE Data_Analysis Quantitative Data Analysis (Fold Induction, Statistical Tests) GST_Assay->Data_Analysis TwoD_PAGE->Data_Analysis RNA_Seq RNA-Seq Analysis RNA_Extraction->RNA_Seq RNA_Seq->Data_Analysis Cross_Reactivity Cross-Reactivity Assessment Data_Analysis->Cross_Reactivity

Caption: Experimental workflow for assessing the cross-reactivity of herbicide safeners.

References

Performance Evaluation of Benoxacor in Diverse Soil Compositions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicide safener benoxacor with other alternatives, focusing on its performance in various soil compositions. The information is compiled from peer-reviewed studies and is intended to assist researchers in understanding the environmental fate and efficacy of these compounds.

Executive Summary

This compound is a widely used herbicide safener, primarily employed to protect corn from injury caused by chloroacetamide herbicides like S-metolachlor. Its performance, including degradation, sorption, and leaching, is significantly influenced by soil properties such as pH, organic matter content, and texture. While this compound demonstrates effective safening action, its environmental behavior varies across different soil types, impacting its persistence and potential for off-target movement. This guide presents available quantitative data, outlines experimental protocols for evaluation, and compares this compound with other safeners like furilazole, dichlormid, and fluxofenim (B166934), where data is available.

Comparative Performance Data

The following tables summarize the available quantitative data on the degradation and sorption of this compound and its alternatives in different soil compositions. It is important to note that direct comparative studies under identical conditions are limited, and data has been compiled from various sources.

Table 1: Degradation Half-life (DT₅₀) of this compound and Alternatives in Various Soils
SafenerSoil Type/CompositionpHOrganic Matter (%)DT₅₀ (days)Reference(s)
This compound Horticultural Soil 16.52.1R-enantiomer: 13.9, S-enantiomer: 10.2[1]
Horticultural Soil 27.21.8R-enantiomer: 10.1, S-enantiomer: 7.8[1]
Horticultural Soil 37.81.5R-enantiomer: 8.4, S-enantiomer: 6.2[1]
Dichlormid Not specifiedNot specifiedNot specifiedDegradation is variable and influenced by the presence of the parent herbicide (e.g., EPTC).[2]
Furilazole Not specifiedNot specifiedNot specifiedData not available in comparative studies.
Fluxofenim Not specifiedNot specifiedNot specifiedData not available in comparative studies.[3]

Note: The degradation of this compound is enantioselective, with the S-enantiomer degrading faster than the R-enantiomer in horticultural soils. This process is influenced by both soil pH and microbial activity[1].

Table 2: Sorption Coefficients (Kf) of this compound and Alternatives in Agricultural Soils
SafenerSoil TypeOrganic Matter (%)Clay (%)Kf [(mg/g)(L/mg)1/n]Reference(s)
This compound Agricultural Soil 11.2180.10
Agricultural Soil 22.5250.18
Agricultural Soil 33.1320.27
Furilazole Agricultural Soil 11.2180.10
Agricultural Soil 22.5250.13
Agricultural Soil 33.1320.11
Dichlormid Not specifiedNot specifiedNot specifiedData not available in comparative studies.
Fluxofenim Not specifiedNot specifiedNot specifiedData not available in comparative studies.

Note: The Freundlich adsorption constant (Kf) indicates the affinity of the safener for the soil particles. A higher Kf value suggests stronger sorption and lower mobility. This compound sorption shows a positive correlation with organic matter and clay content[4].

Experimental Protocols

Standardized methods are crucial for the comparative evaluation of herbicide safeners in diverse soil compositions. The following protocols are based on OECD Guidelines for the Testing of Chemicals and common methodologies cited in the literature.

Soil Degradation Study (Aerobic)

This protocol outlines the methodology to determine the rate of aerobic degradation of a herbicide safener in different soil types.

Methodology based on OECD Guideline 307:

  • Soil Selection and Preparation:

    • Select at least three distinct soil types with varying characteristics (e.g., sandy loam, clay loam, silty clay)[4].

    • Characterize each soil for pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass[4].

    • Sieve the soils (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity[4][5].

    • Pre-incubate the soils in the dark at a controlled temperature (e.g., 20 ± 2 °C) for 7-14 days to allow microbial activity to stabilize[5].

  • Application of Test Substance:

    • Prepare a stock solution of the herbicide safener (e.g., this compound) in a suitable solvent.

    • Apply the safener to the soil samples at a concentration relevant to its field application rate[4]. For comparative studies, ensure the same application rate for all tested safeners.

    • Prepare control samples (soil without safener) and sterile controls (to distinguish between biotic and abiotic degradation).

  • Incubation and Sampling:

    • Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C)[5].

    • Collect soil subsamples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days).

  • Analysis:

    • Extract the safener from the soil samples using an appropriate solvent.

    • Quantify the concentration of the parent safener and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[1].

  • Data Analysis:

    • Calculate the dissipation half-life (DT₅₀) of the safener in each soil type using first-order kinetics[1].

    • Compare the DT₅₀ values across different soil types to evaluate the influence of soil properties on degradation.

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Selection Select & Characterize Soils (pH, OM, Texture) Pre_Incubation Pre-incubate Soils (7-14 days, 20°C) Soil_Selection->Pre_Incubation Application Apply Safener (e.g., this compound) Pre_Incubation->Application Incubation Incubate in Dark (Controlled Temp.) Application->Incubation Sampling Collect Samples (at time intervals) Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or GC-MS Analysis Extraction->Quantification Data_Analysis Calculate DT₅₀ Quantification->Data_Analysis

Workflow for Soil Degradation Study.
Soil Sorption/Desorption Study

This protocol determines the extent to which a herbicide safener binds to soil particles, which influences its mobility and bioavailability.

Methodology based on OECD Guideline 106:

  • Soil and Solution Preparation:

    • Use the same characterized soils as in the degradation study.

    • Prepare a series of standard solutions of the safener in 0.01 M CaCl₂ solution.

  • Sorption Phase:

    • Add a known mass of soil to each safener solution of varying concentrations.

    • Equilibrate the soil-solution suspensions by shaking for a defined period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the suspensions to separate the soil and the supernatant.

    • Analyze the concentration of the safener remaining in the supernatant.

    • The amount of safener sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase:

    • After the sorption phase, remove the supernatant and replace it with a fresh 0.01 M CaCl₂ solution.

    • Equilibrate the suspensions again by shaking.

    • Analyze the concentration of the safener in the supernatant to determine the amount desorbed.

  • Data Analysis:

    • Plot the amount of sorbed safener against the equilibrium concentration in the solution to obtain a sorption isotherm.

    • Calculate the Freundlich (Kf) or Langmuir adsorption coefficients to quantify the sorption capacity of each soil.

Sorption_Desorption_Workflow cluster_sorption Sorption Phase cluster_desorption Desorption Phase Mix Mix Soil & Safener Solution Equilibrate_S Equilibrate (Shake) Mix->Equilibrate_S Separate_S Centrifuge Equilibrate_S->Separate_S Analyze_S Analyze Supernatant Separate_S->Analyze_S Replace Replace Supernatant with fresh solution Analyze_S->Replace Data_Analysis Calculate Sorption Coefficients (e.g., Kf) Analyze_S->Data_Analysis Equilibrate_D Equilibrate (Shake) Replace->Equilibrate_D Separate_D Centrifuge Equilibrate_D->Separate_D Analyze_D Analyze Supernatant Separate_D->Analyze_D Analyze_D->Data_Analysis

Workflow for Soil Sorption/Desorption Study.

Impact on Soil Microbial Communities

The application of any agrochemical has the potential to impact non-target soil microorganisms, which are vital for soil health and nutrient cycling.

  • This compound: Studies on the direct impact of this compound on soil microbial communities are limited. One study on mice suggested that this compound exposure had minimal impact on the overall gut microbiome structure but did alter the abundance of certain bacteria[6]. The relevance of these findings to soil ecosystems requires further investigation.

  • General Herbicide Effects: Research on herbicides, in general, has shown varied effects on soil microbial communities. Some studies report a detrimental effect on soil respiration, indicating a negative impact on microbial activity[7][8]. Other studies have found that herbicides can alter the diversity and abundance of soil microbial communities, with some microbial groups being inhibited while others are stimulated[9]. The impact is often dependent on the herbicide's mode of action, application rate, and the specific soil environment[10].

  • Alternatives: There is a lack of comparative studies on the effects of furilazole, dichlormid, and fluxofenim on soil microbial communities.

Experimental Protocol: Assessing Impact on Soil Microbial Respiration

  • Soil and Treatment: Use characterized soils as described previously. Apply this compound and its alternatives at relevant field rates. Include a control (no safener) and a positive control (a substance known to inhibit microbial activity).

  • Incubation: Incubate the soil samples under controlled conditions.

  • CO₂ Measurement: Measure the rate of CO₂ evolution from the soil samples over time. This can be done using methods such as alkali trapping and titration or with an infrared gas analyzer[8].

  • Data Analysis: Compare the cumulative CO₂ respired from the safener-treated soils to the control. A significant reduction in CO₂ evolution suggests an inhibitory effect on the overall microbial activity.

Microbial_Respiration_Pathway Safener Herbicide Safener (e.g., this compound) Soil_Microbes Soil Microbial Community Safener->Soil_Microbes Potential Impact (Inhibition/Stimulation) Respiration Microbial Respiration Soil_Microbes->Respiration Metabolism Organic_Matter Soil Organic Matter Organic_Matter->Soil_Microbes Substrate CO2 CO₂ Evolution Respiration->CO2 Product

Logical relationship of safener impact on soil respiration.

Leaching Potential

The leaching potential of a herbicide safener determines its likelihood of moving through the soil profile and potentially contaminating groundwater.

  • This compound and Furilazole: The leaching of this compound and S-metolachlor is influenced by soil texture, and they have been shown to leach similarly[11]. Furilazole has been observed to leach more slowly than the herbicide isoxaflutole[12][13].

  • Experimental Protocol: Soil Column Leaching Study (Based on OECD Guideline 312)

    • Column Preparation: Pack glass or stainless steel columns with the selected, characterized soils to a uniform bulk density[14][15][16].

    • Saturation and Application: Saturate the soil columns with a simulated rainwater solution. Apply the herbicide safener to the top of the soil column at a known concentration.

    • Leaching: Apply simulated rainwater to the top of the columns at a constant flow rate.

    • Leachate Collection: Collect the leachate that passes through the columns in fractions over time.

    • Analysis: Analyze the concentration of the safener in each leachate fraction and in different segments of the soil column after the experiment.

    • Data Interpretation: The results will indicate the mobility of the safener in different soil types.

Conclusion and Future Research Directions

This compound is an effective herbicide safener whose environmental fate is intricately linked to soil composition. Its degradation is faster in soils with higher pH and microbial activity, while its sorption is greater in soils with high organic matter and clay content, which reduces its mobility.

Knowledge Gaps and Future Research:

  • Direct Comparative Studies: There is a significant need for studies that directly compare the performance (degradation, sorption, leaching, and efficacy) of this compound with its alternatives (furilazole, dichlormid, fluxofenim) across a wide range of well-characterized soils under standardized conditions.

  • Impact on Microbial Communities: The effect of these safeners on the structure and function of soil microbial communities is a critical area for future research. Studies should investigate their impact on microbial diversity, key enzymatic activities, and important nutrient cycling processes like nitrification and denitrification.

  • Metabolite Fate and Toxicity: Research should also focus on identifying the degradation products of these safeners in different soils and assessing their potential toxicity to non-target organisms.

  • Efficacy in Relation to Soil Properties: More research is needed to quantify how soil properties influence the safening efficacy of this compound and its alternatives in protecting various crops from herbicide injury.

By addressing these research gaps, a more complete understanding of the environmental performance of this compound and other herbicide safeners can be achieved, leading to more informed decisions in their use and development.

References

A Comparative Guide to GC and HPLC for Benoxacor Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of pesticide residues. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the detection of the herbicide safener benoxacor, supported by experimental data and detailed methodologies.

This compound is a crucial component in many herbicide formulations, acting as a safener to protect crops from herbicidal injury. Consequently, monitoring its residues in environmental and agricultural samples is essential for ensuring food safety and environmental quality. Both GC and HPLC are powerful chromatographic techniques widely employed for pesticide residue analysis. The choice between them depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis such as sensitivity, speed, and cost.

Performance Comparison: GC vs. HPLC for this compound Analysis

A direct comparison of the two techniques for the simultaneous detection of this compound and the herbicide butachlor (B1668075) in wheat and soil samples reveals key differences in their performance characteristics.[1][2]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Source(s)
Limit of Quantitation (LOQ) 2.5 ng15.0 ng[1][2]
Recovery in Wheat Shoots 86.5% to 90.8%Not explicitly stated for this compound alone, but the method was deemed reproducible and accurate.[1][2]
Recovery in Soil 85.7% to 90.7%Not explicitly stated for this compound alone, but the method was deemed reproducible and accurate.[1][2]
General Suitability Higher sensitivity for this compound.Suitable for this compound analysis, particularly in complex mixtures with other pesticides.[1][2]

As the data indicates, Gas Chromatography generally exhibits a lower limit of quantitation for this compound, suggesting higher sensitivity compared to HPLC for this specific analyte.[1][2] Recovery rates for GC are also well within the acceptable range for residue analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of this compound residues using both GC and HPLC.

Gas Chromatography (GC-MS) Protocol

This protocol is based on a method used for the analysis of this compound in biological matrices.[3]

  • Instrumentation: Agilent 6890 N gas chromatograph coupled to an Agilent 5975 MSD (Mass Spectrometer).[3]

  • Injection: Splitless mode with an inlet temperature of 280°C.[3]

  • Column: SLB-5MS column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.[3]

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.[3]

    • Ramp to 240°C at a rate of 15°C/min.[3]

    • Hold at 240°C for 13 minutes.[3]

    • Ramp to 300°C at a rate of 15°C/min.[3]

    • Hold at 300°C for 10 minutes.[3]

  • Mass Spectrometer Parameters:

    • Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

    • Mode: Selected Ion Monitoring (SIM).[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for the simultaneous analysis of mesotrione, S-metolachlor, and this compound.[4]

  • Instrumentation: Shimadzu HPLC (model: LC-2030) with a UV-Vis detector.[4]

  • Column: Shimadzu BDS C18; 250 mm length; 4.6 mm diameter with 5µ particle size.[4]

  • Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).[4]

  • Flow Rate: 1.0 ml/min.[4]

  • Detector: UV-Vis Absorption at a wavelength of 230 nm.[4]

  • Column Oven Temperature: 40°C.[4]

  • Retention Time for this compound: Approximately 6.4 minutes.[4]

Visualizing the Workflow: A Comparative Diagram

To illustrate the distinct analytical pathways of GC and HPLC for this compound residue detection, the following diagrams outline the key steps from sample preparation to final analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample (e.g., Soil, Wheat) Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Injection Injection into GC Cleanup->Injection Separation Separation in Capillary Column (based on volatility) Injection->Separation Detection Detection (e.g., MS, ECD) Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Figure 1. General workflow for this compound residue analysis using Gas Chromatography (GC).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Soil, Wheat) Extraction Extraction with Solvent Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Separation in Column (based on polarity) Injection->Separation Detection Detection (e.g., UV-Vis, MS) Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Figure 2. General workflow for this compound residue analysis using High-Performance Liquid Chromatography (HPLC).

Concluding Remarks

Both GC and HPLC are viable and effective techniques for the determination of this compound residues. The choice between the two will ultimately depend on the specific analytical needs and laboratory resources.

  • Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), offers superior sensitivity for this compound analysis, as evidenced by a lower limit of quantitation.[1][2] This makes it an excellent choice for detecting trace levels of the compound. However, GC analysis is generally limited to volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC) provides a robust and versatile platform for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[5] While the sensitivity for this compound may be lower than that of GC, HPLC is highly effective for analyzing complex mixtures and can be readily coupled with various detectors to suit different analytical requirements.[4]

For researchers aiming for the highest sensitivity in this compound residue detection, GC-MS is the recommended technique. For laboratories that require a versatile instrument capable of analyzing a broader range of pesticides in various matrices, HPLC offers a powerful and adaptable solution. The detailed protocols provided in this guide serve as a starting point for method development and validation in your specific laboratory context.

References

Unveiling the Crucial Role of Glutathione S-Transferase in Benoxacor's Protective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The herbicide safener benoxacor plays a critical role in modern agriculture by protecting crops, particularly maize, from the phytotoxic effects of certain herbicides. A significant body of research points to the induction of glutathione (B108866) S-transferases (GSTs) as a primary mode of action for this protective effect. This guide provides a comprehensive comparison of experimental data validating the role of GSTs in this compound's mechanism, offering researchers, scientists, and drug development professionals a detailed overview of the current understanding and the methodologies used to elucidate it.

Quantitative Analysis of this compound's Effect on GST Activity

This compound has been shown to significantly enhance GST activity in maize, leading to increased detoxification of herbicides like metolachlor (B1676510).[1] In contrast, studies in mammalian systems indicate that while this compound is metabolized by GSTs, it does not induce their activity in the same manner as observed in plants.[2] The following tables summarize key quantitative data from comparative studies.

Table 1: Effect of this compound on GST Activity in Maize (Zea mays L.)

ParameterTreatmentSubstrateFold Increase in GST ActivityReference
Total GST Activity1 µM this compoundMetolachlor2.6 to 3.8-fold[1]
GST Isozyme Induction1 µM this compoundMetolachlorActivity Peak A: Highly induced (absent in control)[1][3]
Activity Peak B: Least induction[1][3]
Activity Peaks C & D: Enhanced[1][3]

Table 2: Metabolism of this compound by GSTs in Mammalian Liver Cytosol

SpeciesParameterTime Point% this compound RemainingReference
Mouse (Male)+ GSH30 min43% ± 2%[2]
- GSH30 min100% ± 1%[2]
Rat (Female)+ GSH30 min18% ± 2%[4]
Rat (Male)+ GSH30 min9% ± 2%[4]

Table 3: Intrinsic Clearance of this compound by Hepatic Enzymes in Mice

Enzyme SystemIntrinsic Clearance (μL/min/mg protein)Rank Order of ContributionReference
GSTs23 ± 21[2]
CYPs12.3 ± 0.92[2]
Microsomal CESs4.1 ± 0.23[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of this compound's action and a typical experimental workflow for its validation.

benoxacor_gst_pathway This compound This compound Safener Signal_Transduction Signal Transduction Cascade This compound->Signal_Transduction GST_Gene GST Gene (e.g., AtGSTU19) Signal_Transduction->GST_Gene Induces Transcription Increased Transcription GST_mRNA GST mRNA GST_Gene->GST_mRNA   Translation Increased Translation GST_Enzyme GST Enzyme (Glutathione S-Transferase) GST_mRNA->GST_Enzyme   Detoxification Detoxification (Conjugation) GST_Enzyme->Detoxification Catalyzes Herbicide Herbicide (e.g., Metolachlor) Herbicide->Detoxification GSH Glutathione (GSH) GSH->Detoxification Herbicide_GSH Herbicide-GSH Conjugate (Non-toxic) Detoxification->Herbicide_GSH Sequestration Vacuolar Sequestration Herbicide_GSH->Sequestration

This compound-induced GST-mediated herbicide detoxification pathway.

experimental_workflow cluster_treatment Plant Treatment cluster_extraction Protein Extraction & Quantification cluster_analysis Biochemical & Molecular Analysis cluster_data Data Analysis Control Control Group (No this compound) Protein_Extraction Total Protein Extraction from Plant Tissue Control->Protein_Extraction Benoxacor_Treated Experimental Group (+ this compound) Benoxacor_Treated->Protein_Extraction Protein_Quantification Bradford or BCA Assay Protein_Extraction->Protein_Quantification GST_Assay GST Activity Assay (e.g., with Metolachlor or CDNB) Protein_Quantification->GST_Assay Chromatography Anion-Exchange Chromatography (GST Isozyme Separation) Protein_Quantification->Chromatography Data_Analysis Comparison of GST Activity, Isozyme Profiles, and Protein Levels GST_Assay->Data_Analysis Immunoblotting Western Blot (GST Subunit Identification) Chromatography->Immunoblotting Immunoblotting->Data_Analysis

Experimental workflow for validating GST's role in this compound's action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the validation of this compound's mode of action.

1. Glutathione S-Transferase (GST) Activity Assay

This assay measures the enzymatic conjugation of glutathione to a substrate, which is catalyzed by GST.

  • Principle: The conjugation of the thiol group of glutathione to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) results in a product that absorbs light at 340 nm. The rate of the increase in absorbance is directly proportional to the GST activity in the sample. A similar principle applies when using the herbicide metolachlor as a substrate, with product formation typically monitored by HPLC.

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.5)

    • Reduced glutathione (GSH) solution (e.g., 100 mM)

    • CDNB solution (e.g., 100 mM in ethanol) or Metolachlor solution

    • Total protein extract from plant tissue

  • Procedure (for CDNB):

    • Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.

    • Add a known amount of the protein extract to the assay cocktail in a cuvette.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per milligram of protein, using the molar extinction coefficient of the product.

  • Control: A reaction mixture without the protein extract is used as a blank to account for non-enzymatic conjugation.

2. Anion-Exchange Chromatography for GST Isozyme Separation

This technique separates proteins based on their net negative charge.

  • Principle: At a specific pH, GST isozymes will have different net charges, allowing for their separation on an anion-exchange column. Proteins with a higher net negative charge will bind more tightly to the positively charged resin and will require a higher salt concentration to be eluted.

  • Materials:

    • Anion-exchange column (e.g., Mono Q)

    • Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

    • High-salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)

    • FPLC or HPLC system

  • Procedure:

    • Equilibrate the anion-exchange column with the low-salt buffer.

    • Load the protein extract onto the column.

    • Wash the column with the low-salt buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (from low-salt to high-salt buffer).

    • Collect fractions and assay each for GST activity to identify the different isozyme peaks.

3. Immunoblotting (Western Blot) for GST Subunit Identification

This method is used to detect specific GST proteins within a sample.

  • Principle: Proteins separated by size via SDS-PAGE are transferred to a membrane. The membrane is then probed with a primary antibody specific to a GST subunit, followed by a secondary antibody conjugated to an enzyme that allows for detection.

  • Materials:

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against a specific maize GST subunit (e.g., anti-GST I/III)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Separate the protein fractions from chromatography by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and then incubate with the secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system to visualize the bands corresponding to the specific GST subunit.

Conclusion

The presented data and methodologies provide strong evidence for the central role of glutathione S-transferase induction in the mode of action of the herbicide safener this compound in maize. The significant increase in GST activity upon this compound treatment directly correlates with enhanced herbicide detoxification, thereby protecting the crop. While this compound is also metabolized by GSTs in mammalian systems, the lack of a corresponding induction of GST activity highlights a key difference in its effects across species. The experimental protocols outlined here offer a robust framework for further research into the intricate mechanisms of herbicide safeners and their interaction with plant and animal metabolic systems.

References

Comparative Transcriptomic Analysis of Plant Responses to Benoxacor and Other Herbicide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic and proteomic responses of plants to the herbicide safener benoxacor and other commonly used safeners, including isoxadifen-ethyl, cyprosulfamide, fenclorim, and fluxofenim. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying safener-induced crop protection.

Comparative Efficacy in Modulating Gene and Protein Expression

Herbicide safeners protect crops by inducing the expression of genes involved in the detoxification of herbicides. The primary mechanism involves the upregulation of genes encoding glutathione (B108866) S-transferases (GSTs), cytochrome P450 monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs). These enzymes play a crucial role in the three phases of xenobiotic detoxification.

While comprehensive transcriptomic data for this compound in plants is limited, proteomic studies in Arabidopsis thaliana and biochemical assays in maize reveal its capacity to induce specific GSTs. Comparative transcriptomic studies in maize, sorghum, and rice provide a broader view of the effects of other safeners on gene expression.

Table 1: Comparative Transcriptomic and Proteomic Effects of Various Safeners on Detoxification-Related Genes and Proteins

SafenerPlant SpeciesGene/Protein FamilySpecific Genes/Proteins InducedFold Change/Induction LevelReference
This compound Arabidopsis thalianaGST (Proteomics)AtGSTU19Induced
Zea maysGST (Activity)Total GST activity2.6- to 3.8-fold increase[1][2]
Isoxadifen-ethyl Zea maysGST, CYP450, UGT, Transporter, Serine proteasesGST31, GST39, AGXT2, ADH, GST6, GST19, MATE, SCPL18, UF3GTMultiple genes significantly upregulated[3]
Cyprosulfamide Zea maysGST, CYP450, UGT, Transporter, Serine proteasesGST31, GST6, GST19, UF3GT, MATE, ADH, SCPL18Multiple genes significantly upregulated[3]
Fenclorim Oryza sativa (Rice)CYP450, GSTCYP71Y83, CYP71K14, CYP734A2, CYP71D55, GSTU16, GSTF5Multiple genes significantly upregulated[4]
Fluxofenim Sorghum bicolorGST, CYP450, UGTMultiple detoxification enzymesMultiple transcripts significantly upregulated[5]

Note: Direct comparison of fold changes across different studies should be done with caution due to variations in experimental conditions, plant species, and analytical methods.

Experimental Protocols

This section outlines the typical methodologies employed in the transcriptomic and proteomic analysis of plant responses to herbicide safeners.

Plant Material and Growth Conditions
  • Plant Species: Zea mays (maize), Arabidopsis thaliana, Oryza sativa (rice), Sorghum bicolor (sorghum).

  • Growth Medium: Murashige and Skoog (MS) medium, soil, or hydroponic culture.

  • Growth Conditions: Controlled environment with specific light intensity (e.g., 150 µmol m⁻² s⁻¹), temperature (e.g., 25°C), and photoperiod (e.g., 16-hour light/8-hour dark).

Safener and Herbicide Treatments
  • Safener Application: Safeners are typically applied to seeds, soil, or as a foliar spray. For in vitro studies, they are added to the growth medium.

  • Concentrations: Concentrations vary depending on the safener and experimental setup (e.g., 1 µM this compound, 10 µM fenclorim).

  • Treatment Duration: Plant tissues are harvested at various time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the dynamics of gene expression.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from treated and control plant tissues using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent.

  • Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

Proteomic Analysis (for this compound)
  • Protein Extraction: Total protein is extracted from seedlings.

  • GST Purification: GSTs are purified from the total protein extract using glutathione-agarose affinity chromatography.

  • Mass Spectrometry: The purified GSTs are identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis
  • Transcriptomic Data: Raw sequencing reads are quality-filtered and mapped to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to safener treatment. Gene Ontology (GO) and pathway enrichment analyses are used to functionally categorize the differentially expressed genes.

  • Proteomic Data: Mass spectrometry data is used to identify and quantify proteins. The relative abundance of proteins in treated versus control samples is calculated to identify induced proteins.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the plant response to herbicide safeners.

Safener_Signaling_Pathway cluster_perception Safener Perception cluster_signaling Signal Transduction cluster_response Cellular Response Safener This compound & Other Safeners Receptor Putative Receptor(s) Safener->Receptor Oxylipins Oxylipin Pathway (e.g., Jasmonic Acid) Receptor->Oxylipins SA Salicylic Acid (SA) Pathway Receptor->SA TGA TGA Transcription Factors Oxylipins->TGA SA->TGA Detox_Genes Detoxification Gene Expression (GSTs, CYPs, UGTs) TGA->Detox_Genes Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes Herbicide_Detox Herbicide Detoxification Detox_Enzymes->Herbicide_Detox

Caption: Proposed signaling pathway for safener-induced detoxification.

Experimental_Workflow Plant_Growth Plant Growth (e.g., Maize, Arabidopsis) Treatment Safener Treatment (this compound, Isoxadifen-ethyl, etc.) Plant_Growth->Treatment Harvest Tissue Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, GO, Pathway) Sequencing->Data_Analysis Results Identification of Safener-Responsive Genes Data_Analysis->Results

Caption: General experimental workflow for transcriptomic analysis.

Detoxification_Phases cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Herbicide Herbicide P450s Cytochrome P450s (CYPs) Herbicide->P450s Oxidation, Hydrolysis GSTs Glutathione S-Transferases (GSTs) P450s->GSTs UGTs UDP-Glucosyltransferases (UGTs) P450s->UGTs Transporters ABC Transporters GSTs->Transporters Glutathione Conjugate UGTs->Transporters Glucose Conjugate Vacuole Vacuole Transporters->Vacuole

References

A Comparative Environmental Risk Assessment of Benoxacor and Other Leading Herbicide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental impact, toxicological profiles, and underlying mechanisms of action of prominent herbicide safeners.

This report provides a detailed comparative analysis of the environmental fate and ecotoxicological effects of benoxacor and four other widely used herbicide safeners: dichlormid (B166021), fenclorim, cyprosulfamide (B165978), and isoxadifen-ethyl (B1672638). The information presented is curated from a wide range of experimental studies to assist researchers in making informed decisions regarding the selection and development of crop protection agents with minimized environmental footprints.

Executive Summary

Herbicide safeners are critical components in modern agriculture, protecting crops from herbicide-induced injury. However, their environmental impact is an area of growing scrutiny. This guide reveals that while all safeners present some level of environmental risk, their profiles vary significantly in terms of persistence in soil and water, potential for groundwater contamination, and toxicity to non-target organisms. This compound, for instance, demonstrates moderate persistence in soil and a high potential for leaching, coupled with moderate toxicity to a broad range of aquatic and terrestrial organisms. In contrast, dichlormid is generally less persistent in soil but is highly mobile. Fenclorim shows moderate persistence and toxicity, while cyprosulfamide and isoxadifen-ethyl exhibit lower ecotoxicity based on available data, though information on their complete environmental behavior is still emerging.

Comparative Environmental Fate

The environmental behavior of a safener dictates its potential for exposure to non-target ecosystems. Key parameters include its persistence in soil and water, mobility, and the nature of its degradation products.

Soil Persistence and Mobility

The persistence of a safener in the soil, often measured by its half-life (DT₅₀), and its tendency to move through the soil profile (mobility), are critical factors in determining its potential for groundwater contamination and long-term environmental impact.

ParameterThis compoundDichlormidFenclorimCyprosulfamideIsoxadifen-ethyl
Soil Degradation (DT₅₀, aerobic) 50 days (moderately persistent)[1]Not usually persistent[2]26 days (short half-life)[3]Moderately persistent to persistent< 3 days (rapid degradation)
Groundwater Ubiquity Score (GUS) 3.39 (High leachability)[1]----
Mobility High potential for leaching[1]Mobile[2]Slightly mobileMobile to highly mobile[4]Slightly mobile in soils[5]
Aquatic Persistence and Biotransformation

Once in aquatic systems, the fate of safeners is governed by processes such as hydrolysis, photolysis, and microbial degradation. These processes can lead to the formation of transformation products that may have their own toxicological profiles.

This compound is known to undergo microbial biotransformation, including dechlorination and conjugation with glutathione[6][7]. This process can sometimes lead to the formation of metabolites with altered toxicity. For example, under anaerobic conditions, this compound can be reductively dechlorinated to monochloro-benoxacor, which has been shown to be more toxic to some insect larvae[8]. Similarly, dichlormid can be microbially transformed into the banned herbicide CDAA (allidochlor) under certain conditions[8][9].

Ecotoxicological Profile

The ecotoxicity of safeners to non-target organisms is a primary concern for their environmental risk assessment. This section compares the acute and chronic toxicity of the selected safeners to a range of aquatic organisms.

OrganismEndpointThis compoundDichlormidFenclorimCyprosulfamideIsoxadifen-ethyl
Fish (e.g., Rainbow Trout, Bluegill Sunfish) 96-hr LC₅₀1.4 - 2.9 mg/L (Moderate toxicity)[10]Low toxicity[2]0.6 mg/kg (High toxicity to rainbow trout)[11]Low toxicity0.22 mg/L (Moderate toxicity to bluegill sunfish)[5]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC₅₀4.8 mg/L (Moderate toxicity)[1]Low toxicity[2]Moderate toxicity>120 mg/L (Low toxicity)[3][12]Moderate toxicity
Aquatic Plants (e.g., Algae) 72-hr EC₅₀0.63 mg/L (High toxicity)[10]--Low toxicity-
Birds Acute LD₅₀Moderately toxic[1]Relatively non-toxic[2]Moderately toxic--
Honeybees Acute oral LD₅₀Moderately toxic[1]----
Earthworms 14-day LC₅₀Moderately toxic[1]-Moderately toxic--

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies for key ecotoxicological and environmental fate studies, based on internationally recognized OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: Radiolabelled (¹⁴C) test substance is applied to soil samples and incubated in the dark under controlled temperature and moisture. At various time points, soil is extracted and analyzed to determine the concentration of the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

  • Test System: At least two different soil types are used. For anaerobic testing, the soil is flooded and purged with an inert gas.

  • Data Collection: Samples are typically taken at 0, 1, 3, 7, 14, 30, 60, 90, and 120 days. Analysis is performed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Scintillation Counting (LSC).

  • Endpoint: The rate of degradation (DT₅₀ and DT₉₀) of the parent substance and the formation and decline of major metabolites are determined.

cluster_soil_transformation Experimental Workflow: OECD 307 - Soil Transformation prep Soil Sample Preparation (Sieving, Pre-incubation) treat Application of ¹⁴C-Test Substance prep->treat incubate Incubation (Aerobic/Anaerobic, Controlled Temp.) treat->incubate sample Time-course Sampling incubate->sample extract Solvent Extraction sample->extract analyze HPLC-Radio-detection & LSC Analysis extract->analyze data Data Analysis (DT₅₀, Metabolite ID) analyze->data

Workflow for OECD 307 Soil Transformation Study.
Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Conditions: A geometric series of at least five concentrations is used, along with a control. Water temperature, pH, and dissolved oxygen are monitored.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC₅₀ (Lethal Concentration for 50% of the population) is calculated.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

  • Principle: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

  • Test Organism: Daphnia magna.

  • Test Conditions: At least five concentrations in a geometric series are tested, along with a control. The test is conducted in a static system under controlled temperature and light conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Endpoint: The 48-hour EC₅₀ (Effective Concentration for 50% of the population) for immobilisation is determined.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which safeners exert their effects on non-target organisms is crucial for predicting their potential for sublethal impacts and for developing safer alternatives.

This compound and Oxidative Stress in Zebrafish

Studies on zebrafish (Danio rerio) embryos have shown that exposure to this compound can induce oxidative stress. This involves an overproduction of reactive oxygen species (ROS), leading to cellular damage. The organism's defense against this is the activation of antioxidant pathways. One key pathway implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of antioxidant and detoxification genes, including those for enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) S-Transferases (GSTs), in an attempt to mitigate the cellular damage. However, prolonged or high levels of exposure can overwhelm this defense system, leading to developmental and cardiac toxicity[13].

This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant_Genes Transcription of Antioxidant Genes (SOD, CAT, GSTs) ARE->Antioxidant_Genes Antioxidant_Genes->ROS neutralizes Toxicity Developmental & Cardiac Toxicity Cellular_Damage->Toxicity

This compound-induced oxidative stress pathway in zebrafish.
Microbial Biotransformation Pathway of Dichloroacetamide Safeners

In soil and aquatic environments, microbial activity plays a significant role in the degradation of dichloroacetamide safeners like this compound and dichlormid. A common pathway involves an initial dechlorination step, which can be followed by conjugation with glutathione (GSH), a key molecule in detoxification processes.

This process is often initiated by glutathione S-transferases (GSTs), which catalyze the nucleophilic attack of GSH on the electrophilic carbon of the safener molecule, displacing a chlorine atom. The resulting glutathione conjugate can then be further metabolized through a series of enzymatic reactions, leading to the formation of various water-soluble and less toxic compounds that can be more readily excreted or further degraded. However, as noted earlier, some intermediate products of this pathway can be more toxic than the parent compound.

Safener Dichloroacetamide Safener (e.g., this compound, Dichlormid) Dechlorination Initial Dechlorination (Microbial Hydrolysis/Reductive Dechlorination) Safener->Dechlorination Monochloro_Intermediate Monochloro-Intermediate Dechlorination->Monochloro_Intermediate GST Glutathione S-Transferase (GST) Monochloro_Intermediate->GST GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate Further_Metabolism Further Metabolism (e.g., cleavage of amino acids) GSH_Conjugate->Further_Metabolism Final_Products Water-Soluble Metabolites Further_Metabolism->Final_Products

Microbial biotransformation of dichloroacetamide safeners.

Conclusion and Future Directions

The comparative assessment of this compound and other leading herbicide safeners reveals a complex and varied landscape of environmental risk. While all compounds are designed to be biologically active, their impacts on non-target organisms and their environmental persistence differ significantly. This compound exhibits a notable level of ecotoxicity, particularly towards aquatic organisms, and its potential for groundwater contamination warrants careful consideration.

A significant knowledge gap remains concerning the detailed molecular mechanisms of toxicity of many safeners in non-target species. Further research, particularly in the area of toxicogenomics and the elucidation of specific signaling pathways, is crucial for a more comprehensive understanding of their sublethal effects. Such studies will be invaluable for the development of next-generation safeners with improved environmental safety profiles, ensuring the continued productivity of agriculture while safeguarding ecosystem health.

References

Unveiling the Impact of Benoxacor on the Gut Microbiome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of animal studies reveals the subtle yet significant effects of the herbicide safener benoxacor on the gut microbiome. This guide provides a comparative analysis of this compound's impact alongside the well-documented effects of the herbicide glyphosate (B1671968), offering researchers, scientists, and drug development professionals a consolidated resource with supporting experimental data. While this compound is frequently co-formulated with the herbicide S-metolachlor, a notable gap exists in the scientific literature regarding the specific effects of S-metolachlor on the gut microbiome in animal models, underscoring a critical area for future investigation.

Executive Summary of Findings

This compound, a dichloroacetamide safener, has been shown to alter the abundance of specific gut bacteria in animal models without significantly affecting overall microbial diversity (alpha and beta diversity). In contrast, the widely used herbicide glyphosate has been demonstrated to disrupt the gut microbiome more profoundly, impacting microbial diversity and the abundance of key bacterial phyla. This guide presents the available quantitative data in structured tables for direct comparison and provides detailed experimental protocols for the cited studies.

Comparative Analysis of Gut Microbiome Effects

The following tables summarize the key findings from animal studies on this compound and glyphosate.

CompoundAnimal ModelDosageEffects on Alpha/Beta DiversityKey Changes in Bacterial AbundanceCitation
This compound C57BL/6 Mice0.5, 5, and 50 mg/kg bodyweight (oral gavage for 3 days)No significant effects on α- or β-diversityChanges observed in the abundance of certain unspecified bacteria[1][2][3]
Glyphosate Sprague Dawley Rats1.75 mg/kg bodyweight/day (in drinking water)Significant and distinctive changes in overall bacterial composition in pupsIncreased relative abundance of Bacteroidetes (Prevotella) and reduced Firmicutes (Lactobacillus) in pups
Glyphosate Female RatsNot specifiedDisrupts gut microbiomeInhibition of the shikimate pathway in some gut bacteria[1]
Glyphosate Various animal modelsVariesAlterations in gut microbiome compositionDecreased Bifidobacterium spp., Ruminococcus spp., and Lactobacillus spp.; Increased Bacteroides spp.[2]
CompoundAnimal ModelDosageKey Metabolomic and Other FindingsCitation
This compound C57BL/6 Mice50 mg/kg b.w.Significantly increased bodyweight-adjusted liver and testes weights. Affected levels of 2 metabolites associated with the gut microbiome: tryptamine (B22526) and deoxycholic acid (changes not significant after correcting for multiple comparisons). Hepatic gene regulation profile similar to dichloroacetic acid.[1][2][3]
Glyphosate Various animal modelsVariesLinked to disturbances in various body systems, including reproductive and neurodevelopmental effects.[2]

Detailed Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the findings. Below are the detailed methodologies for the key experiments cited.

This compound Gut Microbiome Study Protocol
  • Animal Model: Male C57BL/6 mice.[1]

  • Acclimatization and Normalization: Animals were acclimatized, and bedding was mixed and distributed among new cages to normalize the microbiota across all animals before exposure.[1]

  • Dosing: this compound was administered via oral gavage for 3 consecutive days at concentrations of 0, 0.5, 5, and 50 mg/kg bodyweight.[1][2][3] The control group received the vehicle (e.g., corn oil).

  • Sample Collection: Cecal contents were collected for 16S rRNA analysis, and serum and liver tissues were collected for metabolomic analysis 24 hours after the final dose.[1]

  • Microbiome Analysis: 16S rRNA gene sequencing was performed on the V4 hypervariable region to analyze the cecal microbiome.[1]

  • Metabolomic Analysis: Targeted metabolomic analysis of serum and liver was conducted to identify changes in metabolite levels.[1]

General 16S rRNA Sequencing Protocol for Gut Microbiome Analysis
  • Fecal Sample Collection: Fecal pellets are collected from animals and immediately frozen to preserve the microbial community structure.

  • DNA Extraction: DNA is extracted from the fecal samples using commercially available kits that typically involve bead-beating to lyse bacterial cells.

  • PCR Amplification: The 16S rRNA gene, a marker gene for bacteria and archaea, is amplified using polymerase chain reaction (PCR) with primers targeting a specific hypervariable region (e.g., V4).

  • Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform like Illumina MiSeq.

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences, and then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). These are then assigned to a taxonomic database to determine the relative abundance of different bacterial taxa.

  • Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated, and statistical tests are used to identify significant differences in microbial composition between experimental groups.

Visualizing the Experimental and Biological Processes

To further clarify the methodologies and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_animal_phase Animal Experimentation cluster_lab_phase Laboratory Analysis cluster_data_phase Data Analysis Animal_Model Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization & Microbiota Normalization Animal_Model->Acclimatization Dosing Compound Administration (e.g., this compound via Gavage) Acclimatization->Dosing Sample_Collection Fecal/Cecal Sample Collection Dosing->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 16S rRNA PCR Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatics Processing (OTU/ASV Picking) Sequencing->Bioinformatics Taxonomic_Assignment Taxonomic Assignment Bioinformatics->Taxonomic_Assignment Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity) Taxonomic_Assignment->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for gut microbiome analysis in animal studies.

Xenobiotic_Metabolism_Pathway cluster_gut_lumen Gut Lumen cluster_host Host System Xenobiotic Xenobiotic (e.g., this compound) Microbiota Gut Microbiota Xenobiotic->Microbiota Metabolism Host_Cells Intestinal & Liver Cells Xenobiotic->Host_Cells Direct Absorption Metabolites Microbiota-derived Metabolites Microbiota->Metabolites Metabolites->Host_Cells Interaction Systemic_Effects Systemic Host Effects (e.g., Altered Gene Expression, Metabolic Changes) Host_Cells->Systemic_Effects

Caption: Generalized pathway of xenobiotic metabolism by the gut microbiota.

Conclusion and Future Directions

The available evidence indicates that the herbicide safener this compound can induce changes in the gut microbial composition of mice, although these effects appear less pronounced than those observed with the herbicide glyphosate. A significant finding of this review is the dearth of research on the gut microbiome effects of S-metolachlor and other herbicide safeners. Given the widespread co-application of these compounds with herbicides, future research should prioritize investigating their individual and combined impacts on the gut microbiome and host health. Such studies are essential for a comprehensive risk assessment of these widely used agricultural chemicals.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Benoxacor

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of benoxacor, a herbicide safener, is paramount for protecting laboratory personnel and the environment. Adherence to proper disposal protocols minimizes the risk of contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the appropriate management of this compound waste.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). This includes wearing protective gloves, and ensuring adequate ventilation.[1][2] In the event of a spill, avoid dust formation, and collect the material using methods that do not create dust, such as sweeping and shoveling into a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its containers must be conducted in accordance with local, regional, national, and international regulations.[2] It is essential to treat this material and its container as hazardous waste.[2]

For Unused or Surplus this compound:

  • Professional Disposal Service: The primary recommendation for disposing of unused or surplus this compound is to contact a licensed professional waste disposal service.[1]

  • Chemical Incineration: If this option is available through the licensed service, this compound should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[1]

For Empty this compound Containers:

Empty containers may retain product residues and must be disposed of safely.[2]

  • Triple Rinsing: Thoroughly rinse the empty container three times with an appropriate solvent.[3][4]

  • Rinsate Collection: The rinsate (the liquid from rinsing) should be collected and added to the spray mixture for use, ensuring no waste.[3][4]

  • Disposal of Rinsed Containers: Once triple-rinsed, the containers should be taken to an approved waste handling site for recycling or disposal.[2] Never reuse empty pesticide containers for any other purpose.[5][6]

For Contaminated Materials:

Any materials, such as absorbent pads used for spill cleanup or contaminated clothing, should be collected in sealed containers and disposed of as hazardous waste through a licensed disposal site.[2]

Key Disposal Recommendations Summary
Waste TypeRecommended Disposal Procedure
Unused/Surplus this compound Contact a licensed professional waste disposal service. Preferred method is chemical incineration with an afterburner and scrubber.[1]
Empty this compound Containers Triple-rinse the container, add the rinsate to the spray tank for use, and then take the empty container to an approved waste handling site for recycling or disposal.[2][3][4]
Contaminated Packaging Dispose of as you would the unused product.[1]
Spill Cleanup Materials Collect in sealed containers and dispose of at a licensed waste disposal site as hazardous waste.[2]
Environmental Precautions

It is imperative to prevent this compound from entering drains, sewers, or waterways.[1][2][7] Environmental discharge must be avoided to prevent harm to aquatic life.[7] this compound is noted to have a high potential for leaching to groundwater.[8]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Benoxacor_Disposal_Workflow cluster_start cluster_identification Waste Identification cluster_procedures Disposal Procedures cluster_end start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste unused_product Unused/Surplus This compound identify_waste->unused_product  Unused Product   empty_container Empty Container identify_waste->empty_container  Empty Container   contaminated_material Contaminated Material (e.g., spill cleanup) identify_waste->contaminated_material Contaminated Material contact_disposal Contact Licensed Waste Disposal Service unused_product->contact_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse hazardous_waste_disposal Dispose as Hazardous Waste contaminated_material->hazardous_waste_disposal incineration Chemical Incineration (with afterburner & scrubber) contact_disposal->incineration end_disposal Proper Disposal Complete incineration->end_disposal rinsate_reuse Add Rinsate to Spray Mixture triple_rinse->rinsate_reuse recycle_dispose_container Recycle/Dispose of Container at Approved Site rinsate_reuse->recycle_dispose_container recycle_dispose_container->end_disposal hazardous_waste_disposal->end_disposal

Caption: Logical workflow for the proper disposal of different types of this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。